3-Formyl-4-hydroxybenzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 115705. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-formyl-4-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O4/c9-4-6-3-5(8(11)12)1-2-7(6)10/h1-4,10H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXZBZWZORYEIJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90973951 | |
| Record name | 3-Formyl-4-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90973951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
584-87-2 | |
| Record name | 584-87-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115705 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Formyl-4-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90973951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Formyl-4-hydroxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Formyl-4-hydroxybenzoic Acid from p-Hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of 3-formyl-4-hydroxybenzoic acid, a valuable building block in medicinal chemistry and materials science, starting from the readily available precursor, p-hydroxybenzoic acid. This document details the primary synthetic routes, providing in-depth experimental protocols and quantitative data to support laboratory-scale preparation.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals. Its bifunctional nature, possessing both a carboxylic acid and an aldehyde group ortho to a hydroxyl group, allows for a diverse range of subsequent chemical modifications. The strategic placement of these functional groups makes it a crucial component in the construction of complex molecular architectures. This guide focuses on the direct formylation of p-hydroxybenzoic acid, exploring established methodologies for this transformation.
Synthetic Pathways for the Ortho-Formylation of p-Hydroxybenzoic Acid
The introduction of a formyl group onto an aromatic ring, known as formylation, can be achieved through several named reactions. For the ortho-formylation of p-hydroxybenzoic acid, the most relevant methods are the Reimer-Tiemann reaction, the Vilsmeier-Haack reaction, and the Duff reaction. The choice of method often depends on factors such as desired yield, regioselectivity, and tolerance of other functional groups.
The primary challenge in the formylation of p-hydroxybenzoic acid is the regioselective introduction of the formyl group at the position ortho to the hydroxyl group, which is an activating, ortho-, para-directing group. The carboxyl group, being a deactivating, meta-directing group, can also influence the position of electrophilic attack.
dot
Caption: Synthetic routes from p-hydroxybenzoic acid.
Detailed Experimental Protocols
While the direct formylation of p-hydroxybenzoic acid is less commonly reported than that of its ester derivatives, a method analogous to the Duff reaction, utilizing paraformaldehyde and magnesium chloride, has been described for the ortho-formylation of the corresponding methyl ester. This protocol can be adapted for the free acid, or the ester can be synthesized and subsequently hydrolyzed.
Synthesis of Methyl 3-Formyl-4-hydroxybenzoate from Methyl 4-Hydroxybenzoate
This procedure, adapted from patent literature, provides a route to the methyl ester of the target compound.
Reaction Scheme:
dot```dot graph experimental_workflow { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A [label="Methyl 4-hydroxybenzoate", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="MgCl2, Triethylamine, Paraformaldehyde in Dichloromethane", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Reaction at 44°C (internal) overnight", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="Acidic Work-up (HCl)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Extraction with Dichloromethane", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Methyl 3-formyl-4-hydroxybenzoate", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"];
}
Caption: Reimer-Tiemann reaction pathway.
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic rings. [1][2][3]The electrophilic species is a chloroiminium ion, which is attacked by the aromatic ring. [2]Subsequent hydrolysis of the iminium intermediate produces the aldehyde. [2] dot
Caption: Vilsmeier-Haack reaction pathway.
Duff Reaction
The Duff reaction employs hexamine (hexamethylenetetramine) as the formylating agent in an acidic medium, such as glycerol (B35011) and boric acid or trifluoroacetic acid. [4][5]The reaction proceeds through the formation of an iminium ion from protonated hexamine, which then acts as the electrophile. [5]This is followed by an intramolecular redox reaction and hydrolysis to yield the aldehyde. [5]The Duff reaction generally provides ortho-formylation of phenols. [4][5] dot
Caption: Duff reaction pathway.
Characterization of this compound
The successful synthesis of this compound can be confirmed by various analytical techniques.
| Property | Value |
| Molecular Formula | C₈H₆O₄ |
| Molecular Weight | 166.13 g/mol |
| Melting Point | 246-250 °C [6] |
| Appearance | Solid |
Spectroscopic Data:
-
¹H NMR: Expected signals would include aromatic protons, a carboxylic acid proton, a hydroxyl proton, and an aldehyde proton. The coupling patterns of the aromatic protons would be indicative of the substitution pattern.
-
¹³C NMR: Signals corresponding to the carboxylic carbon, aldehyde carbon, aromatic carbons (both substituted and unsubstituted), and the carbon bearing the hydroxyl group would be expected.
-
IR Spectroscopy: Characteristic absorption bands would be observed for the O-H stretch of the carboxylic acid and phenol, the C=O stretch of the carboxylic acid and aldehyde, and C-H stretches of the aromatic ring and aldehyde.
Conclusion
The synthesis of this compound from p-hydroxybenzoic acid presents a valuable transformation for medicinal and materials chemistry. While direct formylation of the free acid is challenging to find in detailed literature, the ortho-formylation of its methyl ester provides a viable and documented route. The Reimer-Tiemann, Vilsmeier-Haack, and Duff reactions offer potential pathways for this synthesis, with the choice of method depending on the specific requirements of the researcher. Further optimization and detailed study of these reactions on p-hydroxybenzoic acid could provide more efficient and direct synthetic protocols.
References
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. ijpcbs.com [ijpcbs.com]
- 4. REIMER TIEMANN REACTION: A USEFUL METHOD FOR AROMATIC FORMYLATION – My chemistry blog [mychemblog.com]
- 5. Duff reaction - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Physicochemical Properties of 3-Formyl-4-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Formyl-4-hydroxybenzoic acid, also known as 5-carboxysalicylaldehyde, is an organic compound with the molecular formula C₈H₆O₄. As a derivative of benzoic acid, it incorporates a carboxylic acid group, a hydroxyl group, and a formyl (aldehyde) group attached to the benzene (B151609) ring. This trifunctional nature makes it a valuable building block in organic synthesis and a compound of interest in medicinal chemistry and materials science. Understanding its physicochemical properties is fundamental for its application in drug design, as these properties govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for forming various derivatives and co-crystals. This guide provides a comprehensive overview of the known physicochemical characteristics of this compound, details the experimental protocols for their determination, and presents logical workflows for these characterizations.
Chemical Identity and Structure
The structural arrangement of the functional groups on the aromatic ring dictates the chemical behavior and physical properties of this compound.
| Identifier | Value |
| IUPAC Name | This compound |
| Synonyms | 5-Carboxysalicylaldehyde |
| CAS Number | 584-87-2[1] |
| Molecular Formula | C₈H₆O₄[1][2] |
| Molecular Weight | 166.13 g/mol [1][2] |
| Canonical SMILES | O=Cc1cc(ccc1O)C(=O)O |
| InChI Key | NXZBZWZORYEIJL-UHFFFAOYSA-N |
| Appearance | Solid |
Physicochemical Properties
The physicochemical properties of a compound are critical for its handling, formulation, and biological activity. The data for this compound are summarized below.
| Property | Value |
| Melting Point | 246-250 °C (lit.) |
| Boiling Point | Data not available |
| pKa | Experimental data not available. The presence of both a carboxylic acid and a phenolic hydroxyl group suggests at least two dissociation constants. The carboxylic acid proton is expected to be the more acidic of the two. For comparison, the pKa of the isomeric 4-formyl-3-hydroxybenzoic acid is predicted to be 3.66±0.10. |
| Solubility | Qualitative: Soluble in chloroform (B151607) (CHCl₃), tetrahydrofuran (B95107) (THF), and dioxane. Quantitative: Data in common solvents such as water, ethanol, and DMSO is not readily available in the cited literature. |
Experimental Protocols for Physicochemical Characterization
Detailed methodologies are crucial for the accurate and reproducible determination of physicochemical properties.
General Workflow for Physicochemical Characterization
The initial characterization of a compound like this compound follows a logical progression to ascertain its identity, purity, and key physical properties.
Melting Point Determination
The melting point is a key indicator of a crystalline solid's purity.
Methodology:
-
Sample Preparation: A small amount of dry, crystalline this compound is finely powdered. The powder is then packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus: A calibrated digital melting point apparatus is used.
-
Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised rapidly to about 15-20 °C below the expected melting point (approx. 248 °C). Then, the heating rate is slowed to 1-2 °C per minute to allow for thermal equilibrium.
-
Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has turned into a clear liquid (completion of melting) are recorded. This range is reported as the melting point. A sharp melting range (e.g., 0.5-1 °C) is indicative of high purity.
Solubility Determination
Solubility data is vital for drug formulation and for designing reaction conditions.
Methodology (Shake-Flask Method):
-
Preparation: A series of vials containing a fixed volume of a selected solvent (e.g., water, ethanol, DMSO) are prepared.
-
Sample Addition: An excess amount of this compound is added to each vial to ensure that a saturated solution is formed.
-
Equilibration: The vials are sealed and agitated in a constant temperature water bath (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
Sample Separation: After equilibration, the solutions are allowed to stand to let the undissolved solid settle. An aliquot of the supernatant is carefully removed and filtered through a syringe filter (e.g., 0.22 µm) to remove any suspended solid particles.
-
Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with known concentrations of the compound is used for quantification.
-
Data Reporting: The solubility is expressed in units such as mg/mL or mol/L at the specified temperature.
pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution and is a critical parameter in drug development.
Methodology (Potentiometric Titration):
-
Solution Preparation: A solution of this compound of known concentration (e.g., 0.01 M) is prepared in a suitable solvent, typically water or a co-solvent system (e.g., water/methanol) if aqueous solubility is low. An inert electrolyte (e.g., KCl) is added to maintain constant ionic strength.
-
Apparatus Setup: A calibrated pH meter with a glass electrode is used to monitor the pH of the solution. The solution is stirred continuously.
-
Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally to the stirred solution using a burette.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point(s) are identified from the inflection point(s) of the curve (or by analyzing the first or second derivative of the curve). The pKa value is determined from the pH at the half-equivalence point. For a polyprotic acid, multiple equivalence points and corresponding pKa values may be observed.
Spectroscopic Properties
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons, the aldehyde proton, the carboxylic acid proton, and the phenolic hydroxyl proton. The aromatic protons will appear as doublets or doublets of doublets, with coupling constants characteristic of their ortho, meta, and para relationships. The aldehyde proton will be a singlet in the downfield region (around 10 ppm). The acidic protons (carboxylic and phenolic) will be broad singlets, and their chemical shifts will be concentration and solvent-dependent. Deuterium exchange with D₂O can be used to confirm these acidic proton signals.
-
¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbons of the carboxylic acid and aldehyde groups will be the most downfield signals (typically >160 ppm). The four substituted aromatic carbons and the two unsubstituted aromatic carbons will have characteristic chemical shifts.
Experimental Workflow for NMR Spectroscopy:
References
3-Formyl-4-hydroxybenzoic acid CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Formyl-4-hydroxybenzoic acid, a versatile organic compound with significant potential in various research and development fields. This document consolidates key chemical data, synthesis methodologies, and an exploration of its biological activities, including its potential anticancer, photocatalytic, and antiviral properties.
Core Chemical Data
A summary of the essential chemical and physical properties of this compound is presented below. This data is crucial for its application in experimental settings.
| Property | Value |
| CAS Number | 584-87-2 |
| Molecular Weight | 166.13 g/mol [1] |
| Molecular Formula | C₈H₆O₄[1] |
| Physical Appearance | Solid |
| Melting Point | 246-250 °C (literature) |
Synthesis Protocols
Experimental Protocol: Synthesis of Methyl 3-formyl-4-hydroxybenzoate
This protocol is adapted from a patented method for the synthesis of a precursor to 3-cyano-4-hydroxybenzoic acid methyl ester.[2]
Materials:
-
Methyl 4-hydroxybenzoate (B8730719)
-
Magnesium chloride
-
Paraformaldehyde
-
Concentrated hydrochloric acid
-
Sodium sulfate
Procedure:
-
In a 50 L reaction vessel, combine methyl 4-hydroxybenzoate (2.5 kg, 16.4 mol), magnesium chloride (3.2 kg, 32.8 mol), triethylamine (9.3 L, 82 mol), and paraformaldehyde (3.9 kg, 131.2 mol).[2]
-
Add dichloromethane (18 L) to the mixture.[2]
-
Heat the reaction mixture in an oil bath to 60 °C (internal temperature of 44 °C) and stir overnight.[2]
-
After cooling to room temperature, slowly add 5 L of an aqueous solution of concentrated hydrochloric acid.[2]
-
Filter off any insoluble material.
-
Extract the aqueous layer four times with dichloromethane.[2]
-
Combine the organic layers and dry over sodium sulfate.
-
Filter and concentrate the solution to yield methyl 3-formyl-4-hydroxybenzoate.[2]
Biological Activities and Potential Applications
This compound has been identified as a synthetic compound with a range of biological activities, suggesting its potential as a lead compound in drug discovery and other applications.
Anticancer Activity
This compound has demonstrated potential anticancer activity.[1] The proposed mechanism for this activity may involve hydrogen bonding interactions and the ability to induce DNA damage in cancer cells through photolysis.[1] While specific experimental details on its anticancer effects are limited in publicly available literature, studies on the related compound 4-hydroxybenzoic acid have shown anti-proliferative effects on doxorubicin-sensitive and doxorubicin-resistant leukemia cells.[3]
Photocatalytic Activity
The compound has also been noted for its photocatalytic activity.[1] This property suggests its potential use in environmental remediation, such as the degradation of organic pollutants. The photocatalytic process typically involves the generation of reactive oxygen species upon irradiation, which then degrade target molecules.
Antiviral Potency
There is evidence suggesting the antiviral potency of this compound.[1] However, detailed studies on its specific antiviral mechanisms and the spectrum of viruses it may be effective against are not extensively documented. Research on the related 4-hydroxybenzoic acid has shown it to be a component of mixtures with antiviral activity against Herpes Simplex Virus 1 and 2 (HSV-1 and HSV-2), although a commercial sample of 4-HBA alone was found to be inactive against HSV-2 in one study.[4][5]
Signaling Pathway Involvement: A Look at the Analogue 4-Hydroxybenzoic Acid
While specific signaling pathways for this compound are not yet elucidated, research on the closely related compound, 4-hydroxybenzoic acid (4-HBA), provides valuable insights into potential mechanisms of action, particularly in bacterial systems. A recent study has detailed a 4-HBA-mediated signaling system in the pathogenic bacterium Shigella sonnei.[6]
In S. sonnei, 4-HBA acts as a signaling molecule that controls various biological functions, including virulence.[6] The biosynthesis of 4-HBA is carried out by the enzyme UbiC, a chorismate pyruvate-lyase.[6] 4-HBA then binds to the response regulator AaeR, which in turn modulates the expression of target genes involved in biofilm formation, extracellular polysaccharide (EPS) production, and overall virulence.[6] This signaling pathway also appears to play a role in interkingdom communication, as 4-HBA from S. sonnei can interfere with the morphological transition of the fungus Candida albicans.[6]
Below is a diagram illustrating this signaling pathway in Shigella sonnei.
Caption: 4-HBA signaling pathway in Shigella sonnei.
References
- 1. This compound | 584-87-2 | FF34543 [biosynth.com]
- 2. WO2018121050A1 - Preparation method for 3-cyano-4-hydroxybenzoic acid methyl ester - Google Patents [patents.google.com]
- 3. Protein binding of 4-hydroxybenzoic acid and 4-hydroxy-3-methoxybenzoic acid to human serum albumin and their anti-proliferation on doxorubicin-sensitive and doxorubicin-resistant leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Hydroxybenzoic Acid as an Antiviral Product from Alkaline Autoxidation of Catechinic Acid: A Fact to Be Reviewed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Hydroxybenzoic Acid as an Antiviral Product from Alkaline Autoxidation of Catechinic Acid: A Fact to Be Reviewed - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A 4-Hydroxybenzoic Acid-Mediated Signaling System Controls the Physiology and Virulence of Shigella sonnei - PMC [pmc.ncbi.nlm.nih.gov]
Core Data Presentation: Solubility of 3-Formyl-4-hydroxybenzoic Acid
An In-depth Technical Guide to the Solubility of 3-Formyl-4-hydroxybenzoic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of this compound (also known as 5-Carboxysalicylaldehyde) in various organic solvents. Understanding the solubility of this compound is critical for its application in organic synthesis, pharmaceutical formulation, and materials science. This document outlines the available solubility data, presents a detailed experimental protocol for solubility determination, and includes a workflow diagram to illustrate the experimental process.
Currently, publicly available quantitative solubility data for this compound in a wide range of organic solvents is limited. However, qualitative solubility information has been reported. The following table summarizes the known qualitative solubility of this compound. Researchers are encouraged to use the experimental protocol provided in the subsequent section to determine precise quantitative solubilities in solvents relevant to their specific applications.
| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Qualitative Solubility | Quantitative Solubility (g/L) | Temperature (°C) |
| Chloroform | CHCl₃ | 119.38 | 61.2 | Soluble[1] | Data not available | Not specified |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 66 | Soluble[1] | Data not available | Not specified |
| Dioxane | C₄H₈O₂ | 88.11 | 101 | Soluble[1] | Data not available | Not specified |
Note: The lack of specific quantitative data in the literature highlights a knowledge gap. The experimental protocol detailed below provides a robust framework for generating this valuable data.
Experimental Protocol: Determination of Solubility via the Isothermal Shake-Flask Method
The following protocol describes a reliable and widely used method for determining the solubility of a solid compound, such as this compound, in an organic solvent at a specific temperature.
Materials:
-
This compound (analytical grade)
-
Selected organic solvent (analytical or HPLC grade)
-
Analytical balance (accurate to ±0.1 mg)
-
Vials with screw caps (B75204) (e.g., 20 mL scintillation vials)
-
Constant temperature shaker or water bath
-
Syringe filters (0.22 µm, compatible with the chosen solvent)
-
Syringes
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume (e.g., 10 mL) of the selected organic solvent. An excess of the solid should be visible to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to allow the system to reach equilibrium. Periodically check to confirm that undissolved solid remains.
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, allow the vial to stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a 0.22 µm syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microparticles.
-
Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC or UV-Vis).
-
-
Quantification of Solute Concentration:
-
Using HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Generate a calibration curve by plotting the peak area (or height) from the HPLC chromatograms of the standard solutions against their corresponding concentrations.
-
Inject the diluted sample solution into the HPLC system and record the chromatogram.
-
Determine the concentration of this compound in the diluted sample by interpolating its peak area from the calibration curve.
-
-
Using UV-Vis Spectrophotometry:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Determine the wavelength of maximum absorbance (λmax) for this compound in the solvent.
-
Generate a calibration curve by plotting the absorbance of the standard solutions at λmax against their corresponding concentrations.
-
Measure the absorbance of the diluted sample solution at λmax.
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).
-
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
References
Spectroscopic Profile of 3-Formyl-4-hydroxybenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 3-formyl-4-hydroxybenzoic acid (also known as 5-carboxysalicylaldehyde), a valuable building block in organic synthesis and drug discovery. Due to the limited availability of experimentally derived spectra in public databases, this document combines predicted data with established principles of spectroscopic interpretation for aromatic carboxylic acids and aldehydes. This guide aims to serve as a foundational resource for the characterization and utilization of this compound.
Compound Overview
This compound is an organic compound with the chemical formula C₈H₆O₄ and a molecular weight of 166.13 g/mol .[1] Its structure features a benzene (B151609) ring substituted with a carboxylic acid group, a hydroxyl group, and a formyl (aldehyde) group. This trifunctional nature makes it a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and novel materials.
Predicted Spectral Data
The following tables summarize the predicted nuclear magnetic resonance (NMR) data and expected key infrared (IR) absorption bands and mass spectrometry (MS) fragments for this compound. It is crucial to note that these are computationally predicted values and should be confirmed by experimental data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~11.5 | Singlet | Carboxylic acid proton (-COOH) |
| ~10.3 | Singlet | Aldehyde proton (-CHO) |
| ~9.9 | Singlet | Phenolic proton (-OH) |
| ~8.2 | Doublet | Aromatic proton (H-2) |
| ~7.8 | Doublet of doublets | Aromatic proton (H-6) |
| ~7.1 | Doublet | Aromatic proton (H-5) |
Note: Predicted chemical shifts are estimates and can vary based on solvent and concentration.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| ~195 | Aldehyde carbonyl carbon (-CHO) |
| ~170 | Carboxylic acid carbonyl carbon (-COOH) |
| ~165 | Aromatic carbon attached to -OH (C-4) |
| ~138 | Aromatic carbon (C-6) |
| ~132 | Aromatic carbon (C-2) |
| ~125 | Aromatic carbon attached to -COOH (C-1) |
| ~120 | Aromatic carbon attached to -CHO (C-3) |
| ~118 | Aromatic carbon (C-5) |
Note: Predicted chemical shifts are estimates.
Infrared (IR) Spectroscopy
Table 3: Expected Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300-2500 (broad) | O-H stretch | Carboxylic acid |
| ~3200 (broad) | O-H stretch | Phenol |
| ~1700 | C=O stretch | Carboxylic acid |
| ~1680 | C=O stretch | Aldehyde |
| ~1600, ~1500, ~1450 | C=C stretch | Aromatic ring |
| ~2850, ~2750 | C-H stretch | Aldehyde |
Mass Spectrometry (MS)
Table 4: Expected Key Mass Fragments in Electron Ionization (EI-MS)
| m/z | Proposed Fragment | Notes |
| 166 | [M]⁺ | Molecular ion |
| 149 | [M-OH]⁺ | Loss of hydroxyl radical from the carboxylic acid |
| 138 | [M-CO]⁺ | Loss of carbon monoxide from the aldehyde |
| 121 | [M-COOH]⁺ | Loss of the carboxyl group |
| 93 | [M-COOH-CO]⁺ | Subsequent loss of carbon monoxide |
Experimental Protocols
NMR Spectroscopy
A sample of this compound (typically 5-10 mg) would be dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs would be used to obtain one-dimensional spectra.
FT-IR Spectroscopy
An FT-IR spectrum could be obtained using the KBr pellet method. A small amount of the solid sample would be ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. The pellet would then be placed in the sample holder of an FT-IR spectrometer and the spectrum recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry
For electron ionization mass spectrometry (EI-MS), a small amount of the sample would be introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography. The sample would be vaporized and then bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio and detected.
Workflow for Spectroscopic Characterization
The following diagram illustrates a logical workflow for the spectroscopic analysis and characterization of an organic compound like this compound.
Caption: A logical workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.
References
The Enigmatic Potential of 3-Formyl-4-hydroxybenzoic Acid: A Technical Guide to its Putative Biological Activities
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific research on 3-Formyl-4-hydroxybenzoic acid is in its nascent stages. This document summarizes the current understanding and potential biological activities, largely inferred from studies on structurally related compounds. The experimental protocols and signaling pathways described are provided as a guide for future research and are not yet validated for this specific molecule.
**Executive Summary
This compound, a derivative of the ubiquitous natural product 4-hydroxybenzoic acid, presents an intriguing scaffold for drug discovery. While direct and extensive research on this specific compound is limited, its structural motifs—a phenolic hydroxyl group, a carboxylic acid, and an aldehyde function—suggest a high potential for a range of biological activities. This technical guide consolidates the available information, draws parallels from closely related analogs, and provides a framework for systematic investigation into its antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. We present hypothesized mechanisms of action and detailed experimental protocols to facilitate further research into unlocking the therapeutic promise of this molecule.
Introduction: The Therapeutic Potential of Phenolic Acids
Phenolic acids are a diverse group of secondary metabolites in plants, recognized for their significant roles in human health and disease prevention. Their core chemical structure, featuring a phenolic ring and a carboxylic acid function, endows them with a spectrum of biological activities. This compound, as a member of this class, is posited to share these therapeutic potentials. This guide will explore these possibilities, drawing on the established bioactivities of its parent compound, 4-hydroxybenzoic acid, and other substituted analogs.
Putative Biological Activities and Mechanisms of Action
Anticancer Activity
While direct quantitative data for this compound is not yet available in peer-reviewed literature, it has been identified as a synthetic compound with potential anticancer activity. The proposed mechanism may involve the induction of DNA damage. Studies on other hydroxybenzoic acid derivatives have demonstrated anticancer effects through various mechanisms, including the induction of apoptosis and cell cycle arrest. For instance, 3,4-dihydroxybenzoic acid (protocatechuic acid) has been shown to induce apoptosis in human gastric cancer cells through the activation of JNK/p38 MAPK signaling pathways. It is plausible that this compound could exert similar effects, a hypothesis that warrants experimental validation.
Table 1: Anticancer Activity of Structurally Related Hydroxybenzoic Acid Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 3,4-Dihydroxybenzoic acid | AGS (gastric adenocarcinoma) | ~1000 | (Yip et al., 2006) |
| Gallic acid (3,4,5-Trihydroxybenzoic acid) | Multiple cancer cell lines | Varies (e.g., ~30-100 µM) | (Verma et al., 2013) |
Anti-inflammatory Activity
Chronic inflammation is a key driver of numerous diseases. Phenolic compounds are well-known for their anti-inflammatory properties. While direct evidence for this compound is lacking, its parent compound, 4-hydroxybenzoic acid, has been shown to exert anti-inflammatory effects by inhibiting the NLRP3 inflammasome.[1] This pathway is a critical component of the innate immune system that, when activated, leads to the release of pro-inflammatory cytokines. It is hypothesized that this compound may also modulate this or other inflammatory pathways.
Table 2: Anti-inflammatory Activity of a Structurally Related Compound
| Compound | Assay | Inhibition (%) at 500 µg/mL | Reference |
| Unsubstituted 3-formyl, 7-flavonol | Protein Denaturation | Not specified as potent | (Karpakavalli et al., 2019)[2] |
Note: Data for a more complex, related flavonoid structure is provided for context.
Antioxidant Activity
The phenolic hydroxyl group in this compound suggests inherent antioxidant potential through the donation of a hydrogen atom to scavenge free radicals. The antioxidant capacity of various hydroxybenzoic acids has been well-documented. For example, the number and position of hydroxyl groups significantly influence the antioxidant activity. While no specific IC50 values for this compound in standard antioxidant assays like DPPH or ABTS are currently published, it is expected to exhibit radical scavenging properties.
Table 3: Antioxidant Activity of Structurally Related Hydroxybenzoic Acids
| Compound | Assay | IC50 (µM) | Reference |
| 4-Hydroxybenzoic acid | DPPH | >1000 | (Sroka & Cisowski, 2003) |
| 3,4-Dihydroxybenzoic acid | DPPH | ~15 | (Sroka & Cisowski, 2003) |
| Gallic acid | DPPH | ~5 | (Sroka & Cisowski, 2003) |
Antimicrobial Activity
Esters of 4-hydroxybenzoic acid, known as parabens, are widely used as antimicrobial preservatives.[3] The parent acid and its derivatives have also demonstrated antimicrobial effects against a range of bacteria and fungi.[3][4][5] The mechanism is thought to involve the disruption of microbial cell membranes. The presence of the formyl group in this compound may modulate this activity, potentially enhancing its efficacy against certain microbial strains.
Table 4: Antimicrobial Activity of 4-Hydroxybenzoic Acid
| Microorganism | MIC (µg/mL) | Reference | |---|---|---|---| | Bacillus subtilis | 160 | (Cho et al., 1998) | | Staphylococcus aureus | 160 | (Cho et al., 1998) | | Escherichia coli | >160 | (Cho et al., 1998) |
Experimental Protocols
The following are generalized protocols for the key experiments required to elucidate the biological activities of this compound.
Cytotoxicity Assessment: MTT Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.[6][7][8][9][10]
Anti-inflammatory Evaluation: Protein Denaturation Assay
This assay assesses the ability of a compound to inhibit the denaturation of proteins, a hallmark of inflammation.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (pH 6.4), and 2 mL of varying concentrations of this compound.
-
Incubation: Incubate the mixtures at 37°C for 15 minutes.
-
Heat-induced Denaturation: Heat the mixtures at 70°C for 5 minutes.
-
Absorbance Measurement: After cooling, measure the absorbance at 660 nm.
-
Calculation: Calculate the percentage inhibition of protein denaturation.[11][12][13][14][15]
Antioxidant Capacity Determination: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the stable free radical DPPH.
-
Sample and Standard Preparation: Prepare a stock solution of this compound and a standard antioxidant (e.g., ascorbic acid) in methanol.
-
Reaction Setup: In a 96-well plate, add 100 µL of various concentrations of the test compound or standard to 100 µL of a methanolic DPPH solution (e.g., 0.1 mM).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.[16][17][18][19]
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
-
Compound Dilution: Prepare a serial two-fold dilution of this compound in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[1][2][20][21][22]
Visualization of Potential Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways that are likely to be modulated by this compound, based on the activities of related phenolic compounds.
Experimental Workflow for In Vitro Bioactivity Screening
Caption: A generalized workflow for the initial in vitro screening of the biological activities of this compound.
Hypothesized Anticancer Signaling Pathway: JNK/p38 MAPK-Mediated Apoptosis
Caption: A putative signaling cascade for anticancer activity, involving the JNK/p38 MAPK pathway leading to apoptosis.[23][24][25][26][27]
Hypothesized Anti-inflammatory Signaling Pathway: NLRP3 Inflammasome Inhibition
Caption: A potential mechanism of anti-inflammatory action via the inhibition of the NLRP3 inflammasome complex.[28][29][30][31][32]
Conclusion and Future Directions
This compound stands as a molecule of significant interest with a high, yet largely unexplored, therapeutic potential. Based on the established biological activities of its structural analogs, it is reasonable to hypothesize that this compound possesses anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. This technical guide provides a foundational framework for initiating a comprehensive investigation into these activities.
Future research should prioritize the systematic in vitro screening of this compound using the protocols outlined herein to generate quantitative data on its efficacy. Positive hits should be followed by more detailed mechanistic studies, including the validation of its effects on the proposed signaling pathways. The synthesis and evaluation of derivatives could also lead to the discovery of more potent and selective agents. The scientific community is encouraged to build upon this preliminary guide to fully elucidate the biological profile of this compound and its potential as a lead compound in drug development.
References
- 1. Broth microdilution - Wikipedia [en.wikipedia.org]
- 2. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives | Semantic Scholar [semanticscholar.org]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. researchgate.net [researchgate.net]
- 10. MTT (Assay protocol [protocols.io]
- 11. innpharmacotherapy.com [innpharmacotherapy.com]
- 12. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 13. jddtonline.info [jddtonline.info]
- 14. medwinpublishers.com [medwinpublishers.com]
- 15. In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. zen-bio.com [zen-bio.com]
- 18. iomcworld.com [iomcworld.com]
- 19. m.youtube.com [m.youtube.com]
- 20. journals.asm.org [journals.asm.org]
- 21. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 22. Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 23. p38 and JNK MAPK pathways control the balance of apoptosis and autophagy in response to chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Mechanisms of the JNK/p38 MAPK signaling pathway in drug resistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Understanding MAPK Signaling Pathways in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Induction of apoptosis and activation of JNK and p38 MAPK pathways in deoxynivalenol-treated cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 30. researchgate.net [researchgate.net]
- 31. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Spotlight on the NLRP3 inflammasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Formyl-4-hydroxybenzoic Acid: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Formyl-4-hydroxybenzoic acid, also known as 5-carboxysalicylaldehyde, is a versatile organic compound characterized by the presence of carboxylic acid, hydroxyl, and aldehyde functional groups on a benzene (B151609) ring. This trifunctional nature makes it a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and applications of this compound, with a focus on its relevance to researchers in the life sciences. Detailed experimental protocols for its synthesis are provided, along with a summary of the biological activities of its derivatives.
Discovery and History
The specific first synthesis of this compound is not prominently documented in a singular discovery paper. Instead, its emergence is intrinsically linked to the development of formylation reactions for phenolic compounds in the late 19th and early 20th centuries. The two primary methods for its synthesis, the Reimer-Tiemann and Duff reactions, laid the foundational chemistry for the introduction of a formyl group onto a phenol (B47542) ring, such as that in 4-hydroxybenzoic acid.
The Reimer-Tiemann reaction , first reported by Karl Reimer and Ferdinand Tiemann in 1876, involves the ortho-formylation of phenols using chloroform (B151607) in a basic solution.[1][2][3][4] This reaction proceeds via the formation of a dichlorocarbene (B158193) intermediate.[5]
The Duff reaction , developed by James Cooper Duff in the 1930s, utilizes hexamethylenetetramine as the formylating agent in an acidic medium, typically glycerol (B35011) and boric acid or trifluoroacetic acid.[6][7][8][9][10] This method also favors ortho-formylation of phenols.[9]
The application of these classical organic reactions to 4-hydroxybenzoic acid as a substrate would have logically led to the synthesis of this compound by early organic chemists exploring the reactivity of phenolic compounds.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 584-87-2 | [11] |
| Molecular Formula | C₈H₆O₄ | [11] |
| Molecular Weight | 166.13 g/mol | [11] |
| Appearance | Solid | |
| Melting Point | 246-250 °C | |
| SMILES | O=Cc1cc(ccc1O)C(=O)O | |
| InChI | InChI=1S/C8H6O4/c9-4-6-3-5(8(11)12)1-2-7(6)10/h1-4,10H,(H,11,12) |
Synthesis of this compound
The synthesis of this compound is typically achieved through the ortho-formylation of 4-hydroxybenzoic acid. The Reimer-Tiemann and Duff reactions are the most common methods employed. A more recent approach involves the direct formylation of the methyl ester of 4-hydroxybenzoic acid, followed by hydrolysis.
Experimental Protocols
This protocol is adapted from a patented method for the formylation of a 4-hydroxybenzoate (B8730719) derivative.[12][13]
Materials:
-
Methyl 4-hydroxybenzoate
-
Magnesium chloride
-
Paraformaldehyde
-
Concentrated hydrochloric acid
-
Sodium sulfate
Procedure:
-
To a reaction vessel, add methyl 4-hydroxybenzoate (1.0 eq), magnesium chloride (2.0 eq), triethylamine (5.0 eq), paraformaldehyde (8.0 eq), and dichloromethane.
-
Heat the mixture in an oil bath at 60 °C (internal temperature approximately 44 °C) and stir overnight.
-
Cool the reaction mixture to room temperature.
-
Slowly add a diluted aqueous solution of concentrated hydrochloric acid.
-
Filter off any insoluble material.
-
Extract the aqueous layer with dichloromethane multiple times.
-
Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 3-formyl-4-hydroxybenzoate.
The methyl ester can be hydrolyzed to the carboxylic acid under standard basic or acidic conditions, followed by acidification to precipitate the product.
Alternative Synthesis: The Duff Reaction
The Duff reaction offers an alternative route, although it is often associated with lower yields.[14]
General Procedure:
-
Dissolve 4-hydroxybenzoic acid in a mixture of glycerol and boric acid, or in trifluoroacetic acid.
-
Add hexamethylenetetramine to the solution.
-
Heat the mixture to reflux for several hours.
-
Monitor the reaction by thin-layer chromatography.
-
Upon completion, cool the reaction mixture and add it to ice-water.
-
Acidify the mixture with dilute sulfuric acid.
-
The product can be isolated by steam distillation or extraction, followed by purification via recrystallization or column chromatography.[15]
Applications in Research and Drug Development
This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. Its three functional groups provide multiple points for modification, allowing for the construction of diverse chemical libraries for drug screening.
Role as a Synthetic Intermediate
The aldehyde group can undergo a variety of reactions, including reductive amination, Wittig reactions, and the formation of Schiff bases. The carboxylic acid can be converted to esters, amides, or other derivatives. The phenolic hydroxyl group can be alkylated or acylated. This versatility makes it a key building block for the synthesis of heterocyclic compounds and other scaffolds of pharmaceutical interest.
Biological Activity of Derivatives
While quantitative biological data for this compound itself is not widely reported, numerous derivatives have been synthesized and evaluated for their therapeutic potential. The tables below summarize the in vitro anticancer and antiviral activities of selected derivatives of salicylaldehydes and hydroxybenzoic acids.
Anticancer Activity of Selected Derivatives
| Compound Class | Specific Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference(s) |
| Salicylaldehyde Benzoylhydrazones | Dimethoxy derivative 1 | HL-60 (Leukemia) | > 10 | [16] |
| Dimethoxy derivative 2 | HL-60 (Leukemia) | 0.89 | [16] | |
| Dimethoxy derivative 3 | K-562 (Leukemia) | 0.26 | [16] | |
| Dimethoxy derivative 4 | BV-173 (Leukemia) | 0.09 | [16] | |
| 5-Nitrosalicylaldehyde Hydrazones | 5-Nitrosalicylaldehyde benzoylhydrazone | - | - | [17] |
| Isatin Derivatives | Compound 2h | Jurkat (T lymphocyte) | 0.03 | [18] |
Antiviral Activity of Selected Derivatives
| Compound Class | Specific Compound/Derivative | Virus | EC₅₀ (µM) | Reference(s) |
| Flavonol Glycosides | Isoquercetin (3F) | Influenza A | 1.2 | [1] |
| Organic Acids | Chlorogenic acid (4R) | H1N1 Influenza | 44.87 | [1] |
| Chlorogenic acid (4R) | H3N2 Influenza | 62.33 | [1] | |
| Triterpenoid Derivatives | Compound 10T | HIV-1 | 0.32 | [1] |
| Compound 17T | HBV (HBeAg secretion) | 0.86 (IC₅₀) | [1] |
Conclusion
This compound is a historically significant and synthetically useful molecule. Its preparation, rooted in the classical formylation reactions of phenols, has paved the way for its use as a versatile intermediate in medicinal chemistry and materials science. While the biological activity of the parent compound remains to be extensively explored, the potent anticancer and antiviral activities of its derivatives highlight the importance of the 5-carboxysalicylaldehyde scaffold in drug discovery. This guide provides a foundational understanding of this compound for researchers and professionals, aiming to facilitate its application in the development of novel therapeutics and functional materials.
Experimental Workflows
The following diagrams illustrate the general workflows for the synthesis and application of this compound.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 3. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 4. Reimer-Tiemann Reaction | JEE Chemistry | JEE Main | JEE Advanced [unacademy.com]
- 5. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 6. Duff Reaction [drugfuture.com]
- 7. 273. Reactions between hexamethylenetetramine and phenolic compounds. Part I. A new method for the preparation of 3- and 5-aldehydosalicylic acids - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 8. 273. Reactions between hexamethylenetetramine and phenolic compounds. Part I. A new method for the preparation of 3- and 5-aldehydosalicylic acids - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 9. Duff reaction - Wikipedia [en.wikipedia.org]
- 10. 282. Reactions between hexamethylenetetramine and phenolic compounds. Part II. Formation of phenolic aldehydes. Distinctive behaviour of p-nitrophenol - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 11. biosynth.com [biosynth.com]
- 12. WO2018121050A1 - Preparation method for 3-cyano-4-hydroxybenzoic acid methyl ester - Google Patents [patents.google.com]
- 13. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 14. thescholarship.ecu.edu [thescholarship.ecu.edu]
- 15. files.core.ac.uk [files.core.ac.uk]
- 16. mdpi.com [mdpi.com]
- 17. CLXXII.—The solubilities of nitrophenols in aqueous ethyl-alcoholic solutions - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 18. Synthesis routes of 4-Formyl-3-hydroxybenzoic acid [benchchem.com]
3-Formyl-4-hydroxybenzoic Acid: A Versatile Synthetic Building Block for Drug Discovery and Materials Science
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Formyl-4-hydroxybenzoic acid, a multifunctional aromatic compound, has emerged as a valuable and versatile building block in synthetic organic chemistry. Its unique trifunctional nature, featuring a carboxylic acid, a hydroxyl group, and an aldehyde moiety on a benzene (B151609) ring, provides a rich platform for the construction of a diverse array of complex molecules. This technical guide delves into the synthesis, chemical properties, and extensive applications of this compound, with a particular focus on its role in the development of novel therapeutic agents and advanced polymeric materials. Detailed experimental protocols for its synthesis and derivatization are provided, alongside a comprehensive summary of the biological activities and physicochemical properties of its derivatives. This document aims to serve as a core resource for researchers and professionals in the fields of medicinal chemistry, materials science, and organic synthesis.
Introduction
This compound (also known as 5-carboxysalicylaldehyde) is a key intermediate in organic synthesis. The strategic placement of its functional groups allows for selective and sequential reactions, making it an ideal starting material for the synthesis of a wide range of heterocyclic compounds, Schiff bases, metal complexes, and polymers. The inherent biological relevance of the salicylaldehyde (B1680747) and benzoic acid motifs further enhances its appeal in medicinal chemistry, with derivatives exhibiting promising anticancer, antimicrobial, and antiviral activities. In materials science, its rigid aromatic structure and reactive functionalities are exploited in the synthesis of high-performance polymers, including liquid crystalline polyesters.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. Key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 584-87-2 | [1] |
| Molecular Formula | C₈H₆O₄ | [1] |
| Molecular Weight | 166.13 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 246-250 °C (lit.) | |
| SMILES | O=Cc1cc(ccc1O)C(=O)O | |
| InChI | InChI=1S/C8H6O4/c9-4-6-3-5(8(11)12)1-2-7(6)10/h1-4,10H,(H,11,12) |
Synthesis of this compound
The synthesis of this compound is primarily achieved through the ortho-formylation of 4-hydroxybenzoic acid. Two classical methods, the Reimer-Tiemann reaction and the Duff reaction, are commonly employed for this transformation.
Reimer-Tiemann Reaction
The Reimer-Tiemann reaction involves the ortho-formylation of phenols using chloroform (B151607) in a basic solution.[2][3][4][5][6] The reaction proceeds through the formation of a dichlorocarbene (B158193) intermediate.
Reaction Scheme:
Figure 1: Reimer-Tiemann formylation of 4-hydroxybenzoic acid.
Experimental Protocol:
A detailed experimental protocol for the Reimer-Tiemann formylation of 4-hydroxybenzoic acid is as follows:
-
Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 4-hydroxybenzoic acid (1 equivalent) in an aqueous solution of sodium hydroxide (B78521) (excess).
-
Addition of Chloroform: Heat the mixture to 60-70 °C with vigorous stirring. Add chloroform (excess) dropwise to the reaction mixture. The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux.[2]
-
Reaction Completion and Workup: After the addition is complete, continue stirring at the same temperature for several hours until the reaction is complete (monitored by TLC).
-
Isolation of the Product: Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the product. The crude product can be collected by filtration.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Duff Reaction
The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, typically glycerol (B35011) and boric acid or trifluoroacetic acid.[7][8][9] This method is often preferred for its milder conditions compared to the Reimer-Tiemann reaction.
Reaction Scheme:
Figure 2: Duff reaction for the formylation of 4-hydroxybenzoic acid.
Experimental Protocol:
A general procedure for the Duff reaction on a phenolic substrate is as follows:[7]
-
Reaction Setup: In a round-bottom flask, dissolve the phenol (B47542) (e.g., 2,6-di-tert-butylphenol) in an acidic solvent such as trifluoroacetic acid.[7]
-
Reagent Addition: Add hexamethylenetetramine to the solution.[7]
-
Reflux: Heat the mixture to reflux for several hours.[7]
-
Workup and Hydrolysis: After cooling, the reaction mixture is concentrated. The residue is then treated with ice-water and stirred. The mixture is made basic and extracted with an organic solvent. The intermediate imine is then hydrolyzed by adding aqueous acid and heating.[7]
-
Purification: The final product is isolated by extraction and purified by chromatography or recrystallization.[7]
Applications as a Synthetic Building Block
The trifunctional nature of this compound makes it an exceptionally useful building block for a variety of applications, particularly in medicinal chemistry and polymer science.
Medicinal Chemistry Applications
Derivatives of this compound, especially Schiff bases and their metal complexes, have shown a wide range of biological activities.
Workflow for the Synthesis of Bioactive Derivatives:
Figure 3: General workflow for synthesizing and screening bioactive derivatives.
Schiff bases derived from salicylaldehyde analogues are known to possess significant anticancer properties. While specific IC₅₀ values for derivatives of this compound are not extensively reported, related structures show promising activity. For instance, certain Schiff bases have demonstrated cytotoxicity against HeLa and MCF-7 cancer cell lines with IC₅₀ values in the micromolar range.[10] Some copper (II) and zinc (II) complexes of water-soluble Schiff bases have shown IC₅₀ values of 12 µM and 80 µM, respectively, against A549 lung cancer cells.[1]
Table 1: Anticancer Activity of Related Schiff Base Derivatives
| Compound/Complex | Cell Line | IC₅₀ (µM) | Reference |
| Schiff Base L5 | HeLa, MCF-7 | Micromolar range | [10] |
| Copper (II) Schiff Base Complex | A549 | 12 | [1] |
| Zinc (II) Schiff Base Complex | A549 | 80 | [1] |
Schiff bases and their metal complexes derived from hydroxybenzoic acids are well-documented for their antimicrobial properties.[11] The chelation of the Schiff base with metal ions often enhances its biological activity.[12] The mechanism of action is believed to involve the disruption of cellular processes in microorganisms.
Table 2: Antimicrobial Activity of Related Schiff Base Metal Complexes
| Organism | Zone of Inhibition (mm) or MIC (µg/mL) | Reference |
| Staphylococcus aureus | Variable | [12][13] |
| Escherichia coli | Variable | [12][13] |
| Pseudomonas aeruginosa | Variable | [12][13] |
| Candida albicans | Variable | [12][14] |
Note: Specific MIC values for derivatives of this compound are not detailed in the provided search results, but the general class of compounds shows significant activity.
Schiff bases are also being investigated for their potential as antiviral agents.[11] The imine group is a key pharmacophore that can be tailored to interact with viral targets.
Polymer Science Applications
The rigid structure and reactive functional groups of this compound make it a suitable monomer for the synthesis of high-performance polymers, such as aromatic polyesters.[15][16][17][18][19] These polymers often exhibit excellent thermal stability and liquid crystalline properties.
General Polymerization Scheme:
Figure 4: Polycondensation reaction to form aromatic polyesters.
Wholly aromatic polyesters synthesized from hydroxybenzoic acid derivatives are known for their high thermal stability, with decomposition temperatures often exceeding 450 °C.[15] The incorporation of monomers like this compound can influence the polymer's properties, such as its glass transition temperature (Tg) and solubility.
Table 3: Thermal Properties of Related Aromatic Copolyesters
| Polymer Composition | Glass Transition Temperature (Tg) | Decomposition Temperature (TGA) | Reference |
| Copolyesters with 3HBCA and 3HBA | Increases with 3HBCA content (up to 190 °C) | > 450 °C | [15] |
Spectroscopic Characterization
The structure of this compound and its derivatives can be unequivocally confirmed using various spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the aromatic protons, the aldehyde proton (typically around 9-10 ppm), the hydroxyl proton, and the carboxylic acid proton (often a broad singlet at high chemical shift).
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct peaks for the carbonyl carbons of the aldehyde and carboxylic acid, as well as for the aromatic carbons.
-
FT-IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the O-H stretching of the hydroxyl and carboxylic acid groups, the C=O stretching of the aldehyde and carboxylic acid, and C-H and C=C stretching of the aromatic ring.
-
Mass Spectrometry: Mass spectrometry will provide the molecular weight of the compound and information about its fragmentation pattern, further confirming its structure.
Conclusion
This compound is a highly valuable and versatile synthetic building block with significant potential in both medicinal chemistry and materials science. Its trifunctional nature allows for the creation of a vast library of derivatives with a wide range of biological activities and material properties. The synthetic routes to this compound are well-established, and its reactivity is well-understood, making it an accessible and powerful tool for researchers. Further exploration of the biological activities of its derivatives, particularly in targeting specific enzymes and signaling pathways, is a promising area for future research. Similarly, the systematic investigation of its incorporation into novel polymeric structures will likely lead to the development of new high-performance materials. This technical guide provides a solid foundation for scientists and researchers to harness the full potential of this remarkable molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 3. synarchive.com [synarchive.com]
- 4. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 5. Reimer-Tiemann Reaction | JEE Chemistry | JEE Main | JEE Advanced [unacademy.com]
- 6. REIMER TIEMANN REACTION: A USEFUL METHOD FOR AROMATIC FORMYLATION – My chemistry blog [mychemblog.com]
- 7. benchchem.com [benchchem.com]
- 8. Duff reaction - Wikipedia [en.wikipedia.org]
- 9. scholarworks.uni.edu [scholarworks.uni.edu]
- 10. Synthesis, characterization, and anticancer activity of Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent Advances on the Antimicrobial Activities of Schiff Bases and their Metal Complexes: An Updated Overview - Jorge - Current Medicinal Chemistry [rjraap.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. ajol.info [ajol.info]
- 14. Synthesis, characterization and Antimicrobial activity of Schiff base ligand and Metal complexes | Indian Journal of Chemistry (IJC) [or.niscpr.res.in]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and characterization of fully aromatic thermotropic liquid-crystalline copolyesters containing m-hydroxybenzoic acid units [open.metu.edu.tr]
- 18. Fully Aromatic Thermotropic Copolyesters Based on Vanillic, Hydroxybenzoic, and Hydroxybiphenylcarboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
A Comprehensive Guide to the Theoretical and Spectroscopic Analysis of 3-Formyl-4-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the theoretical and computational approaches used to elucidate the molecular structure, vibrational properties, and electronic characteristics of 3-Formyl-4-hydroxybenzoic acid. By integrating quantum chemical calculations with spectroscopic data, a detailed understanding of the molecule's behavior can be achieved, offering critical insights for applications in medicinal chemistry and material science.
Computational and Experimental Methodologies
A combined approach of theoretical calculations and experimental spectroscopy is essential for a thorough structural analysis. Theoretical models, particularly those based on Density Functional Theory (DFT), provide a foundational understanding of the molecule's geometry and electronic properties in the gaseous phase. These calculated results are then validated and refined by comparison with experimental data from techniques like FT-IR, FT-Raman, and UV-Vis spectroscopy, which describe the molecule's behavior in the solid phase or in solution.
Theoretical Calculation Protocol
Quantum chemical calculations are typically performed using software packages like Gaussian. The protocol involves an initial geometry optimization of the molecule. A widely used and reliable method for this purpose is the B3LYP (Becke's three-parameter hybrid functional with Lee-Yang-Parr correlation functional) level of theory combined with a high-level basis set such as 6-311++G(d,p). This combination provides a robust balance between accuracy and computational cost for organic molecules.
Following geometry optimization, frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also yield theoretical vibrational frequencies (FT-IR and Raman), which can be compared with experimental spectra. To account for systematic errors arising from electron correlation and basis set limitations, these calculated frequencies are often scaled using a suitable scaling factor.
Experimental Spectroscopy Protocols
-
Fourier Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of solid this compound is typically recorded using the KBr pellet technique. A small amount of the sample is mixed with potassium bromide powder and pressed into a thin, transparent pellet. The spectrum is then recorded over a range of 4000–400 cm⁻¹.
-
Fourier Transform (FT) Raman Spectroscopy: The FT-Raman spectrum is obtained using a spectrometer equipped with a near-infrared laser source, such as a Nd:YAG laser operating at 1064 nm, to minimize fluorescence. The spectrum is also recorded in the 4000–100 cm⁻¹ range.
-
UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectrum is recorded by dissolving the compound in a suitable solvent (e.g., ethanol, methanol) and measuring the absorbance in the 200–800 nm range using a double-beam spectrophotometer.
Caption: Workflow for theoretical calculations on molecular structure and properties.
Molecular Geometry and Structural Analysis
The optimized molecular structure of this compound reveals key structural features, including the presence of a strong intramolecular hydrogen bond between the hydroxyl group (-OH) and the adjacent formyl group (-CHO). This interaction is crucial for the molecule's conformational stability.[1] The planarity of the benzene (B151609) ring is slightly distorted due to the steric effects of the substituent groups.
Below is the standard atom numbering scheme for this compound used for assigning structural and spectral data.
References
The Elusive Natural Presence of 3-Formyl-4-hydroxybenzoic Acid and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Formyl-4-hydroxybenzoic acid is a phenolic compound of interest due to its structural relation to a class of widely distributed and biologically active natural products. While this specific derivative is not commonly reported from natural sources, its molecular architecture suggests a close biosynthetic relationship with protocatechuic acid (3,4-dihydroxybenzoic acid) and protocatechuic aldehyde (3,4-dihydroxybenzaldehyde). These related compounds are ubiquitously found in the plant and fungal kingdoms and are recognized for their antioxidant, anti-inflammatory, and other health-promoting properties.
This technical guide provides a comprehensive overview of the natural occurrence of compounds closely related to this compound, their biosynthetic pathways, and the analytical methodologies for their study. The information presented is intended to serve as a valuable resource for researchers investigating this class of molecules for potential applications in drug development and other scientific disciplines.
Natural Occurrence of Structurally Related Derivatives
While direct evidence for the widespread natural occurrence of this compound is limited, its potential precursors, protocatechuic acid and protocatechuic aldehyde, are well-documented in a variety of organisms.
In Plants
Numerous plant species are known to produce protocatechuic acid and protocatechuic aldehyde. These compounds often occur as secondary metabolites and contribute to the plant's defense mechanisms and sensory properties. Notable plant sources include:
-
Salvia miltiorrhiza (Danshen): A prominent herb in traditional Chinese medicine, the roots of Salvia miltiorrhiza contain a rich array of phenolic compounds, including protocatechuic aldehyde and protocatechuic acid.[1] These compounds are part of the water-soluble fraction of the plant's bioactive constituents.[2][3]
-
Fruits and Vegetables: Protocatechuic acid is found in a wide range of commonly consumed fruits and vegetables, such as onions, berries, and grapes.[4]
In Fungi
Certain species of fungi, particularly those used in traditional medicine, are known to produce a diverse array of phenolic compounds.
-
Phellinus linteus (Sanghuang): This medicinal mushroom is a known producer of various secondary metabolites, including protocatechuic acid and protocatechuic aldehyde.[5] These compounds are believed to contribute to the therapeutic properties of the fungus.[6]
Table 1: Quantitative Data on the Occurrence of Protocatechuic Acid and Protocatechuic Aldehyde in Selected Natural Sources
| Compound | Source Organism | Plant/Fungal Part | Concentration | Reference(s) |
| Protocatechuic acid | Aspergillus niger | Culture | Not specified | [7] |
| Protocatechuic aldehyde | Salvia miltiorrhiza | Root | Variable | [1] |
| Protocatechuic acid | Phellinus linteus | Fruiting body | Not specified | [8] |
Biosynthesis and Signaling Pathways
The biosynthesis of this compound is hypothesized to be closely linked to the well-established shikimate and phenylpropanoid pathways, which are responsible for the production of a vast array of aromatic compounds in plants and microorganisms.
Hypothetical Biosynthetic Pathway
A plausible biosynthetic route to this compound involves the modification of key intermediates derived from the shikimate pathway. The central precursor, chorismate, can be converted to 4-hydroxybenzoic acid. The introduction of a formyl group at the C3 position could theoretically occur through the action of a formyltransferase enzyme.
Alternatively, and more likely, this compound could arise from the enzymatic modification of protocatechuic aldehyde or protocatechuic acid. The oxidation of protocatechuic aldehyde at the C4 hydroxyl group, or a regiospecific oxidation of protocatechuic acid, could yield the target molecule. The enzymatic machinery for such transformations, while not explicitly characterized for this specific product, is known to exist in various organisms for the modification of similar phenolic compounds.
Hypothetical biosynthetic routes to this compound.
Signaling Pathways
Currently, there is a lack of specific information regarding signaling pathways directly involving this compound. However, related phenolic acids are known to modulate various cellular signaling cascades, often through their antioxidant and anti-inflammatory properties. Research in this area for this compound would be a novel and potentially fruitful avenue of investigation.
Experimental Protocols
The isolation, identification, and quantification of this compound and its derivatives from natural sources typically involve a combination of extraction and chromatographic techniques.
Extraction of Phenolic Compounds from Plant Material
Objective: To extract a broad range of phenolic compounds, including hydroxybenzoic acids and their derivatives, from plant tissues.
Materials:
-
Dried and powdered plant material
-
80% Methanol (B129727) (HPLC grade)
-
Centrifuge
-
Rotary evaporator
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
Protocol:
-
Macerate 1 gram of the powdered plant material with 20 mL of 80% methanol.
-
Sonicate the mixture for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant. Repeat the extraction process on the pellet twice more.
-
Combine the supernatants and evaporate the methanol under reduced pressure using a rotary evaporator.
-
The resulting aqueous extract can be further purified using a C18 SPE cartridge to remove non-polar compounds and enrich the phenolic fraction.
Workflow for the extraction of phenolic compounds from plant material.
High-Performance Liquid Chromatography (HPLC) for the Analysis of Hydroxybenzoic Acid Isomers
Objective: To separate and quantify hydroxybenzoic acid isomers in a purified plant extract.
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase:
-
Solvent A: 0.1% Formic acid in water
-
Solvent B: Acetonitrile
Gradient Elution Program:
| Time (min) | % Solvent A | % Solvent B |
| 0 | 95 | 5 |
| 20 | 70 | 30 |
| 25 | 50 | 50 |
| 30 | 95 | 5 |
| 35 | 95 | 5 |
Method Parameters:
-
Flow rate: 1.0 mL/min
-
Injection volume: 20 µL
-
Column temperature: 30 °C
-
Detection wavelength: 254 nm and 280 nm
Quantification: Quantification is achieved by creating a calibration curve using authentic standards of the target analytes.
Gas Chromatography-Mass Spectrometry (GC-MS) for the Identification of Phenolic Compounds
Objective: To identify volatile phenolic compounds and their derivatives after silylation.
Protocol:
-
Derivatization: Evaporate a portion of the phenolic extract to dryness under a stream of nitrogen. Add a silylating agent (e.g., BSTFA with 1% TMCS) and heat at 70°C for 30 minutes.
-
GC-MS Analysis:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium.
-
Oven Program: Start at 100°C, ramp to 280°C at 10°C/min.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
-
Identification: Compounds are identified by comparing their mass spectra with libraries such as NIST.
Conclusion
While this compound remains an elusive compound in terms of its documented natural occurrence, its structural relationship with widely distributed plant and fungal metabolites provides a strong rationale for its investigation. The biosynthetic pathways and analytical methods detailed in this guide for its close relatives, protocatechuic acid and protocatechuic aldehyde, offer a solid foundation for future research aimed at detecting and quantifying this specific derivative in natural extracts. Further exploration into the metabolic profiles of organisms known to produce high concentrations of related phenolic compounds may yet reveal the natural sources of this compound and unlock its potential for applications in drug development and other scientific fields.
References
- 1. lcms.cz [lcms.cz]
- 2. Overview of Salvia miltiorrhiza as a Potential Therapeutic Agent for Various Diseases: An Update on Efficacy and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Biosynthetic Pathways of Tanshinones and Phenolic Acids in Salvia miltiorrhiza | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Chemical Constituents of the Culture Broth of Phellinus linteus and Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Review: The Bioactivities and Pharmacological Applications of Phellinus linteus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Styrylpyrones from Phellinus linteus Mycelia Alleviate Non-Alcoholic Fatty Liver by Modulating Lipid and Glucose Metabolic Homeostasis in High-Fat and High-Fructose Diet-Fed Mice - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Photocatalytic Potential of 3-Formyl-4-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Formyl-4-hydroxybenzoic acid, a bifunctional aromatic compound, has garnered interest in various chemical synthesis applications. Its structure, featuring a carboxylic acid group, a hydroxyl group, and a formyl group on a benzene (B151609) ring, provides multiple reactive sites, making it a versatile building block. While direct, extensive research on the intrinsic photocatalytic activity of this compound as a standalone photocatalyst is limited in current scientific literature, its molecular architecture presents significant potential for its use as a key component in the design and synthesis of advanced photocatalytic materials. This technical guide explores this potential, focusing on its role as a linker in metal-organic frameworks (MOFs) and its relationship to the broader class of aromatic aldehydes and carboxylic acids with known photochemical properties.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is crucial for its application in photocatalyst synthesis. These properties influence its reactivity, stability, and interaction with other components in a photocatalytic system.
| Property | Value | Reference |
| Molecular Formula | C₈H₆O₄ | [General chemical suppliers] |
| Molecular Weight | 166.13 g/mol | [General chemical suppliers] |
| Appearance | Solid | [General chemical suppliers] |
| Melting Point | 246-250 °C | [General chemical suppliers] |
| Solubility | Soluble in various organic solvents | [General chemical suppliers] |
| SMILES | O=Cc1cc(C(O)=O)ccc1O | [General chemical suppliers] |
| InChI | InChI=1S/C8H6O4/c9-4-6-3-5(8(11)12)1-2-7(6)10/h1-4,10H,(H,11,12) | [General chemical suppliers] |
Experimental Protocols: Synthesis of this compound
The synthesis of this compound is a critical first step for its use in any application, including the fabrication of photocatalysts. A common and effective method is the Duff reaction, which involves the ortho-formylation of a phenol.
Protocol: Duff Reaction for the Synthesis of this compound
Materials:
-
4-Hydroxybenzoic acid
-
Hexamethylenetetramine (HMTA)
-
Glycerol
-
Boric acid
-
Sulfuric acid
-
Water
-
Hydrochloric acid
-
Diethyl ether
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: A mixture of 4-hydroxybenzoic acid, hexamethylenetetramine, glycerol, and boric acid is prepared in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.
-
Heating: The mixture is heated to 150-160 °C for approximately 20 minutes.
-
Hydrolysis: The reaction mixture is cooled, and a solution of sulfuric acid in water is added. The mixture is then heated to 100 °C for 15 minutes to hydrolyze the intermediate.
-
Work-up: The cooled reaction mixture is extracted with diethyl ether. The organic layer is washed with a saturated sodium bicarbonate solution and then with water.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.
-
Recrystallization: The crude this compound is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.
Caption: Synthetic workflow for this compound via the Duff reaction.
Application as a Linker in Photocatalytic Metal-Organic Frameworks (MOFs)
The most promising application of this compound in photocatalysis is as an organic linker for the construction of MOFs. The carboxylic acid and hydroxyl groups can coordinate with metal ions to form the framework, while the formyl group can be used for post-synthetic modification or to tune the electronic properties of the material.
Experimental Protocol: Synthesis of a Hypothetical MOF using this compound
Materials:
-
This compound
-
A suitable metal salt (e.g., Zinc nitrate (B79036) hexahydrate, Titanium isopropoxide)
-
A suitable solvent (e.g., N,N-Dimethylformamide (DMF))
-
Modulator (e.g., Acetic acid)
Procedure:
-
Solution Preparation: Dissolve this compound and the metal salt in the solvent in a glass vial. Add the modulator.
-
Solvothermal Synthesis: Seal the vial and place it in a programmable oven. Heat the mixture to a specific temperature (e.g., 120-150 °C) for a defined period (e.g., 24-72 hours).
-
Cooling and Isolation: Allow the oven to cool down to room temperature. The crystalline MOF product is then isolated by filtration or decantation.
-
Washing: Wash the collected crystals with fresh solvent to remove any unreacted starting materials.
-
Activation: The synthesized MOF is typically activated by solvent exchange and heating under vacuum to remove solvent molecules from the pores.
Proposed Photocatalytic Mechanism in a MOF System
When incorporated into a MOF, this compound can participate in the photocatalytic process in several ways. The aromatic ring and carbonyl group of the formyl moiety can act as chromophores, absorbing light and promoting an electron to an excited state. This excited electron can then be transferred to the metal clusters of the MOF, initiating the charge separation necessary for photocatalysis.
Key Steps in the Photocatalytic Degradation of an Organic Pollutant:
-
Light Absorption: The MOF, containing the this compound linker, absorbs photons of suitable energy.
-
Charge Carrier Generation: Upon light absorption, an electron is excited from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), creating an electron-hole pair (e⁻/h⁺).
-
Charge Separation and Transfer: The generated electron and hole are separated and transferred to the surface of the photocatalyst. The linker's structure and its coordination with the metal center are crucial for efficient charge separation.
-
Redox Reactions:
-
The photogenerated electrons (e⁻) react with adsorbed oxygen molecules to produce superoxide (B77818) radicals (•O₂⁻).
-
The holes (h⁺) can directly oxidize the organic pollutant or react with water molecules to produce highly reactive hydroxyl radicals (•OH).
-
-
Pollutant Degradation: The reactive oxygen species (ROS), such as •O₂⁻ and •OH, attack and degrade the organic pollutant into smaller, less harmful molecules, and ultimately to CO₂ and H₂O.
Caption: Proposed photocatalytic mechanism for a MOF with this compound linkers.
Quantitative Data
Currently, there is a notable absence of published quantitative data specifically detailing the photocatalytic efficiency of this compound, either as a standalone material or as a component in a composite photocatalyst. Key performance indicators that require experimental determination include:
-
Quantum Yield: The efficiency of converting absorbed photons into chemical reactions.
-
Degradation Rate Constants: The kinetics of the degradation of specific pollutants.
-
Band Gap Energy: The energy required to excite an electron, which determines the wavelength of light the material can absorb.
Future research should focus on synthesizing and characterizing photocatalysts incorporating this compound and evaluating their performance in the degradation of model organic pollutants under controlled irradiation conditions.
Conclusion and Future Outlook
This compound holds considerable, yet largely unexplored, potential in the field of photocatalysis. While direct evidence of its intrinsic photocatalytic activity is scarce, its chemical structure makes it an excellent candidate for use as a functional linker in the design of novel metal-organic frameworks. The presence of multiple coordination sites and a tunable electronic structure through its formyl group offers a pathway to creating highly efficient and selective photocatalytic materials.
Future research efforts should be directed towards the synthesis of MOFs and other composite materials incorporating this versatile molecule. Detailed experimental studies are required to quantify their photocatalytic performance, elucidate the precise reaction mechanisms, and explore their applicability in various environmental remediation and chemical synthesis processes. The development of such materials could provide new and effective solutions for addressing challenges in water purification, air detoxification, and sustainable chemical production.
Investigating the Anticancer Properties of 3-Formyl-4-hydroxybenzoic Acid: A Technical Guide for Researchers
Disclaimer: Direct experimental data on the anticancer properties of 3-Formyl-4-hydroxybenzoic acid is limited in publicly available scientific literature. This guide provides a comprehensive overview based on the activities of structurally similar benzoic acid derivatives, offering a predictive framework for potential research and development. All experimental protocols and mechanistic insights should be validated specifically for this compound.
Introduction
This compound is a synthetic organic compound.[1] While its direct anticancer activities are not extensively documented, the broader class of hydroxybenzoic acid derivatives has demonstrated significant potential in oncology research.[2][3][4] These compounds are known to modulate key cellular processes involved in cancer progression, including cell proliferation, apoptosis, and cell cycle regulation. This technical guide synthesizes the current understanding of related compounds to provide a foundational resource for investigating the anticancer potential of this compound.
One vendor product description suggests that the anticancer activity of this compound may be attributed to its ability to cause DNA damage.[1] However, without published experimental data, this remains a hypothesis. Research on analogous compounds points towards several potential mechanisms of action, which will be explored in this document.
Potential Anticancer Mechanisms of Hydroxybenzoic Acid Derivatives
Based on studies of structurally related compounds such as 4-hydroxybenzoic acid (4-HBA) and 3,4-dihydroxybenzoic acid (protocatechuic acid, PCA), several signaling pathways are implicated in their anticancer effects. These pathways represent promising areas of investigation for this compound.
Histone Deacetylase (HDAC) Inhibition
Certain benzoic acid derivatives have been identified as inhibitors of histone deacetylases (HDACs).[2] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibition can lead to the re-expression of tumor suppressor genes, resulting in cell cycle arrest and apoptosis. For instance, 4-HBA has been shown to act as an inhibitor of HDAC6.[5]
Modulation of MAPK Signaling Pathways
The mitogen-activated protein kinase (MAPK) signaling pathways are critical in regulating cell growth, differentiation, and apoptosis. Studies on PCA have shown that it can induce apoptosis in cancer cells through the activation of the JNK/p38 MAPK pathway.[6] This suggests that this compound could potentially exert its anticancer effects by modulating these key signaling cascades.
Involvement of the p53 Tumor Suppressor Pathway
The p53 pathway is a central hub in the cellular response to stress and is often dysregulated in cancer. Research on 4-HBA has demonstrated its ability to promote the HIPK2/p53 pathway, leading to increased apoptosis in breast cancer cells.[5] Investigating the effect of this compound on p53 and its downstream targets would be a critical step in elucidating its anticancer mechanism.
Quantitative Data from Structurally Similar Compounds
The following tables summarize the cytotoxic activities of various hydroxybenzoic acid derivatives against different cancer cell lines. This data provides a benchmark for the potential efficacy of this compound.
Table 1: Cytotoxicity of 3,4-dihydroxybenzoic acid (Protocatechuic Acid)
| Cell Line | Cancer Type | Assay | Incubation Time (hours) | IC50 (µM) |
| AGS | Human Gastric Adenocarcinoma | Cell Viability Assay | 24 | Data not specified in abstract |
Data derived from a study on the apoptotic effect of 3,4-dihydroxybenzoic acid.[6]
Table 2: Cytotoxicity of 4-hydroxybenzoic acid on Leukemia Cells
| Cell Line | Description | Treatment Duration | Viability Reduction (at 10 mM) |
| K562 | Doxorubicin-sensitive leukemia | 72 hours | ~10% |
| K562/Dox | Doxorubicin-resistant leukemia | 48 hours | ~25% |
| K562/Dox | Doxorubicin-resistant leukemia | 72 hours | ~30% |
| K562/Dox | Doxorubicin-resistant leukemia | 96 hours | ~34% |
Data extrapolated from a study on the anti-proliferative effects of 4-hydroxybenzoic acid.[7]
Table 3: Antioxidant Activity of Formyl-Containing Flavonoids
| Compound | Assay | IC50 (µM) |
| 3'-formyl-4',6'-dihydroxy-2'-methoxy-5'-methylchalcone (FMC) | DPPH radical scavenging | 50.2 ± 2.8 |
| (2S)-8-formyl-5-hydroxy-7-methoxy-6-methylflavanone (FMF) | DPPH radical scavenging | 75.8 ± 2.5 |
| 3'-formyl-4',6'-dihydroxy-2'-methoxy-5'-methylchalcone (FMC) | Superoxide scavenging | 56.3 ± 2.3 |
| (2S)-8-formyl-5-hydroxy-7-methoxy-6-methylflavanone (FMF) | Superoxide scavenging | 317.5 ± 2.9 |
While not benzoic acid derivatives, these compounds share the formyl functional group and demonstrate biological activity.[8]
Experimental Protocols
The following are detailed methodologies for key experiments to assess the anticancer properties of this compound.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
This compound
-
Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank (medium only).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To determine if this compound induces apoptosis in cancer cells.
Materials:
-
Cancer cell lines
-
This compound
-
Complete culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis
Objective: To investigate the effect of this compound on the expression of key proteins in signaling pathways (e.g., p53, cleaved caspase-3, p-JNK, p-p38).
Materials:
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Visualization of Potential Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the potential signaling pathways that could be modulated by this compound, based on the known activities of related compounds.
Caption: Hypothesized HDAC Inhibition Pathway.
Caption: Potential MAPK-Mediated Apoptosis Pathway.
Caption: Potential p53-Mediated Anticancer Pathway.
Conclusion and Future Directions
While direct evidence for the anticancer properties of this compound is currently lacking in the scientific literature, the extensive research on structurally similar benzoic acid derivatives provides a strong rationale for its investigation as a potential therapeutic agent. The experimental protocols and potential mechanisms of action outlined in this guide offer a comprehensive framework for initiating such studies. Future research should focus on performing in vitro cytotoxicity screening against a panel of cancer cell lines to determine its IC50 values. Subsequently, mechanistic studies should be conducted to elucidate its effects on apoptosis, cell cycle progression, and key signaling pathways such as HDAC, MAPK, and p53. These foundational studies will be crucial in determining the potential of this compound as a novel anticancer compound.
References
- 1. This compound | 584-87-2 | FF34543 [biosynth.com]
- 2. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Hydroxybenzoic acid (4-HBA) enhances the sensitivity of human breast cancer cells to adriamycin as a specific HDAC6 inhibitor by promoting HIPK2/p53 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Apoptotic effect of 3,4-dihydroxybenzoic acid on human gastric carcinoma cells involving JNK/p38 MAPK signaling activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protein binding of 4-hydroxybenzoic acid and 4-hydroxy-3-methoxybenzoic acid to human serum albumin and their anti-proliferation on doxorubicin-sensitive and doxorubicin-resistant leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antioxidant and anticancer activity of 3'-formyl-4', 6'-dihydroxy-2'-methoxy-5'-methylchalcone and (2S)-8-formyl-5-hydroxy-7-methoxy-6-methylflavanone - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Detailed Protocol for the Synthesis of 3-Formyl-4-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive, step-by-step protocol for the synthesis of 3-formyl-4-hydroxybenzoic acid, a valuable building block in the development of pharmaceuticals and other bioactive molecules. The synthesis is achieved through a two-step process involving the formylation of methyl 4-hydroxybenzoate (B8730719) followed by the hydrolysis of the resulting ester.
Introduction
This compound is a key intermediate in organic synthesis, particularly in the preparation of various heterocyclic compounds and more complex pharmaceutical agents. Its bifunctional nature, possessing both a carboxylic acid and an aldehyde group ortho to a hydroxyl group, makes it a versatile precursor for a wide range of chemical transformations. This protocol details a reliable and accessible method for its preparation in a laboratory setting.
Overall Reaction Scheme
The synthesis proceeds in two main stages:
-
Formylation of Methyl 4-hydroxybenzoate: The commercially available methyl 4-hydroxybenzoate is first formylated at the ortho position to the hydroxyl group to yield methyl 3-formyl-4-hydroxybenzoate.
-
Hydrolysis: The resulting methyl ester is then hydrolyzed to the desired this compound.
Data Presentation
Table 1: Reactants and Products
| Compound | Role | Molecular Formula | Molecular Weight ( g/mol ) |
| Methyl 4-hydroxybenzoate | Starting Material | C₈H₈O₃ | 152.15 |
| Magnesium Chloride | Lewis Acid Catalyst | MgCl₂ | 95.21 |
| Triethylamine (B128534) | Base | C₆H₁₅N | 101.19 |
| Paraformaldehyde | Formylating Agent | (CH₂O)n | (30.03)n |
| Dichloromethane (B109758) | Solvent | CH₂Cl₂ | 84.93 |
| Hydrochloric Acid | Acid for Work-up | HCl | 36.46 |
| Methyl 3-formyl-4-hydroxybenzoate | Intermediate | C₉H₈O₄ | 180.16 |
| Sodium Hydroxide (B78521) | Hydrolysis Reagent | NaOH | 40.00 |
| This compound | Final Product | C₈H₆O₄ | 166.13 |
Table 2: Product Characterization Data
| Property | Value |
| Appearance | White to off-white solid |
| Melting Point | 246-250 °C |
| ¹H NMR (DMSO-d₆) | δ 13.2 (s, 1H, COOH), 11.2 (s, 1H, OH), 10.3 (s, 1H, CHO), 8.1 (d, J=2.0 Hz, 1H, Ar-H), 7.9 (dd, J=8.5, 2.0 Hz, 1H, Ar-H), 7.1 (d, J=8.5 Hz, 1H, Ar-H) |
| ¹³C NMR (DMSO-d₆) | δ 191.5 (CHO), 166.8 (COOH), 161.7 (C-OH), 136.2 (Ar-C), 131.5 (Ar-C), 124.5 (Ar-C), 118.9 (Ar-C), 117.8 (Ar-C) |
| IR (KBr, cm⁻¹) | ~3450 (O-H stretch, carboxylic acid), ~3200 (O-H stretch, phenol), ~1680 (C=O stretch, aldehyde), ~1660 (C=O stretch, carboxylic acid), ~1590 (C=C stretch, aromatic) |
| Mass Spectrometry (EI) | m/z 166 (M⁺), 149, 121, 93 |
Experimental Protocols
Step 1: Synthesis of Methyl 3-formyl-4-hydroxybenzoate
This procedure is adapted from a patented method and should be performed in a well-ventilated fume hood.[1]
Materials:
-
Methyl 4-hydroxybenzoate (e.g., 25.0 g, 0.164 mol)
-
Anhydrous Magnesium Chloride (31.2 g, 0.328 mol)
-
Triethylamine (93 mL, 0.82 mol)
-
Paraformaldehyde (39.0 g, 1.30 mol)
-
Dichloromethane (DCM) (180 mL)
-
Concentrated Hydrochloric Acid
-
Sodium Sulfate (anhydrous)
-
500 mL three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel, add methyl 4-hydroxybenzoate (25.0 g, 0.164 mol), anhydrous magnesium chloride (31.2 g, 0.328 mol), and dichloromethane (180 mL).
-
Addition of Reagents: Cool the mixture in an ice bath and slowly add triethylamine (93 mL, 0.82 mol) via the dropping funnel. After the addition is complete, add paraformaldehyde (39.0 g, 1.30 mol) portion-wise.
-
Reaction: Heat the reaction mixture to reflux (internal temperature of approximately 44 °C) using a heating mantle and stir overnight.
-
Work-up: Cool the reaction mixture to room temperature. Slowly and carefully add a dilute aqueous solution of hydrochloric acid (prepared by diluting 50 mL of concentrated HCl with 200 mL of water) to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude methyl 3-formyl-4-hydroxybenzoate. The crude product can be used in the next step without further purification.
Step 2: Hydrolysis of Methyl 3-formyl-4-hydroxybenzoate to this compound
Materials:
-
Crude Methyl 3-formyl-4-hydroxybenzoate from Step 1
-
1 M Sodium Hydroxide (NaOH) solution
-
1 M Hydrochloric Acid (HCl) solution
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
pH paper or pH meter
-
Büchner funnel and filter paper
Procedure:
-
Hydrolysis: Place the crude methyl 3-formyl-4-hydroxybenzoate in a round-bottom flask and add a 1 M sodium hydroxide solution (approximately 5-10 molar equivalents). Stir the mixture at room temperature or gently heat to 50-60 °C for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Acidification: Cool the reaction mixture to room temperature in an ice bath. Slowly add 1 M hydrochloric acid while stirring until the pH of the solution is acidic (pH 1-2). A precipitate of this compound will form.
-
Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water.
Purification by Recrystallization
Materials:
-
Crude this compound
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter paper
Procedure:
-
Dissolution: Transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of deionized water and heat the mixture on a hot plate with stirring until the solid dissolves completely.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystallization.
-
Filtration and Drying: Collect the purified crystals by vacuum filtration and wash with a small amount of ice-cold deionized water.[2][3][4] Dry the crystals in a vacuum oven to obtain pure this compound.
Mandatory Visualization
Caption: Synthesis workflow of this compound.
References
Application Notes and Protocols for the Purification of 3-Formyl-4-hydroxybenzoic acid by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Formyl-4-hydroxybenzoic acid is a key intermediate in the synthesis of various pharmaceuticals and other bioactive molecules. Its purity is paramount for the successful outcome of subsequent reactions and for meeting stringent regulatory standards in drug development. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. This application note provides a detailed protocol for the purification of this compound using recrystallization, along with data on solvent selection and expected outcomes. The principle of this method relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures. The compound should be highly soluble in the hot solvent and sparingly soluble at cooler temperatures, while the impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.
Potential Impurities
This compound is often synthesized via the formylation of 4-hydroxybenzoic acid, for example, through the Reimer-Tiemann reaction. Potential impurities arising from this synthesis may include:
-
Unreacted Starting Material: 4-hydroxybenzoic acid
-
Regioisomers: 2-Formyl-4-hydroxybenzoic acid
-
By-products: Tarry or resinous materials formed during the reaction.
Effective purification by recrystallization is crucial to remove these impurities.
Solvent Selection and Solubility
The choice of solvent is critical for a successful recrystallization. An ideal solvent will dissolve the target compound sparingly at room temperature but will have a high capacity for dissolution at its boiling point. Based on the polar nature of this compound, polar solvents are generally suitable.
Qualitative Solubility Observations:
-
Water: Slightly soluble in cold water, with a significant increase in solubility in hot water. This makes water a primary candidate for recrystallization.
-
Ethanol: Freely soluble, even at room temperature, making it less ideal as a single solvent for recrystallization but potentially useful in a mixed solvent system.
-
Ethyl Acetate (B1210297)/Hexane (B92381): A mixed solvent system of ethyl acetate (a good solvent) and hexane (a poor solvent) can be effective. The compound is dissolved in a minimum amount of hot ethyl acetate, and hexane is added until turbidity is observed, followed by cooling.
Estimated Solubility Data
| Solvent | Temperature (°C) | Estimated Solubility ( g/100 mL) | Notes |
| Water | 25 | ~0.5 | Slightly soluble at room temperature. |
| Water | 100 | > 5.0 | Significantly more soluble at boiling point. |
| Ethanol | 25 | > 10.0 | Highly soluble. |
| Ethanol | 78 | > 40.0 | Very high solubility. |
Note: These are estimated values and should be experimentally verified for optimal results.
Experimental Protocol: Recrystallization of this compound
This protocol outlines the procedure for purifying crude this compound using water as the recrystallization solvent.
Materials and Equipment:
-
Crude this compound
-
Deionized water
-
Erlenmeyer flasks (appropriate sizes)
-
Hot plate with magnetic stirring capability
-
Magnetic stir bar
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
-
Spatula
-
Glass stirring rod
-
Watch glass
-
Oven or vacuum desiccator
Procedure:
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask of an appropriate size.
-
Add a magnetic stir bar to the flask.
-
Add a minimal amount of deionized water, just enough to create a slurry.
-
Place the flask on a hot plate and heat the mixture to boiling while stirring.
-
Gradually add small portions of hot deionized water until the solid completely dissolves. Avoid adding an excess of solvent to ensure a good recovery yield.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are observed in the hot solution, perform a hot filtration.
-
Preheat a second Erlenmeyer flask and a glass funnel on the hot plate.
-
Place a fluted filter paper in the preheated funnel.
-
Quickly pour the hot solution through the fluted filter paper into the clean, preheated flask. This step should be performed rapidly to prevent premature crystallization in the funnel.
-
-
Cooling and Crystallization:
-
Remove the flask containing the clear, hot solution from the hot plate.
-
Cover the mouth of the flask with a watch glass to prevent solvent evaporation and contamination.
-
Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Crystal Collection:
-
Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of cold deionized water to ensure a good seal.
-
Turn on the vacuum source.
-
Pour the cold crystal slurry into the Buchner funnel.
-
Use a spatula to transfer any remaining crystals from the flask.
-
-
Washing:
-
With the vacuum still applied, wash the collected crystals with a small amount of ice-cold deionized water to remove any soluble impurities adhering to the crystal surfaces. It is important to use cold solvent to minimize the loss of the purified product.
-
-
Drying:
-
Leave the crystals in the Buchner funnel with the vacuum on for a period to pull air through and partially dry them.
-
Transfer the purified crystals to a pre-weighed watch glass.
-
Dry the crystals to a constant weight in an oven at a temperature below the compound's melting point (Melting point of this compound is approximately 248 °C) or in a vacuum desiccator.
-
-
Characterization:
-
Determine the melting point of the purified crystals. A sharp melting point close to the literature value indicates high purity.
-
Calculate the percent recovery.
-
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound.
Conclusion
Recrystallization is an effective and economical method for the purification of this compound. The choice of an appropriate solvent, careful execution of the dissolution, cooling, and washing steps are critical for achieving high purity and a good recovery yield. The protocol provided herein serves as a comprehensive guide for researchers and professionals in the pharmaceutical and chemical industries. It is recommended to perform small-scale trials to optimize the solvent system and conditions for specific batches of crude material.
References
Application Notes and Protocols: 3-Formyl-4-hydroxybenzoic Acid in Schiff Base Condensation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and diverse applications of Schiff bases derived from 3-formyl-4-hydroxybenzoic acid. This versatile building block, featuring aldehyde, hydroxyl, and carboxylic acid functionalities, allows for the creation of a wide array of Schiff bases with significant potential in medicinal chemistry, materials science, and analytical chemistry. The protocols provided herein are based on established methodologies for Schiff base condensation and can be adapted for specific research needs.
Introduction to this compound in Schiff Base Synthesis
This compound is a valuable precursor for the synthesis of Schiff bases, which are compounds containing an azomethine (-C=N-) group. The presence of the hydroxyl and carboxylic acid groups on the phenyl ring of this aldehyde allows for further chemical modifications and imparts unique properties to the resulting Schiff bases and their metal complexes. These derivatives have shown promise in a variety of applications, including the development of novel therapeutic agents, fluorescent chemosensors, and corrosion inhibitors.
General Synthesis of Schiff Bases from this compound
The condensation reaction between this compound and a primary amine is the fundamental method for the synthesis of the corresponding Schiff bases. The reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or methanol, and may be facilitated by gentle heating or the use of a catalyst.
Caption: General workflow for the synthesis of Schiff bases from this compound.
Application 1: Antimicrobial and Anticancer Agents
Schiff bases derived from hydroxybenzoic acids and their metal complexes are known to exhibit a range of biological activities, including antimicrobial and anticancer properties. The imine group is crucial for their biological action, which can be enhanced by the presence of other functional groups and coordination with metal ions.
Experimental Protocol: Synthesis of a Representative Schiff Base
This protocol is adapted from the synthesis of a structurally similar compound, 3-Hydroxy-4-(3-hydroxy benzylidene amino) benzoic acid.[1]
-
Dissolution: Dissolve 0.01 mol of this compound and 0.01 mol of a selected primary amine (e.g., 4-amino-3-hydroxybenzoic acid) in ethanol.
-
Reaction: Add a few drops of glacial acetic acid as a catalyst and reflux the mixture at 60°C with constant stirring for 8 hours.
-
Isolation: Allow the reaction mixture to cool to room temperature. The resulting precipitate is collected by filtration.
-
Purification: Wash the precipitate several times with cold ethanol to remove unreacted starting materials and byproducts.
-
Drying: Dry the purified Schiff base product.
-
Characterization: Characterize the final product using FT-IR, ¹H NMR, and ¹³C NMR spectroscopy.
Quantitative Data
The following table summarizes characterization data for a Schiff base synthesized from 3-hydroxy benzaldehyde (B42025) and 4-amino-3-hydroxybenzoic acid, which can serve as a reference.[1]
| Parameter | Value |
| FT-IR (cm⁻¹) | |
| ν(C=N) azomethine | 1551 |
| ν(-OH) | 3360 (broad) |
| ν(C=C) aromatic | 1458 |
| ¹H NMR (δ, ppm) | |
| Carboxylic -OH | ~11.5 (broad) |
| Phenolic -OH | 5.45 |
| Azomethine -CH=N- | 8.59 (singlet) |
| Aromatic protons | 6.8 - 7.8 |
Proposed Mechanism of Anticancer Activity
While the specific signaling pathways for Schiff bases of this compound are not yet fully elucidated, related compounds have been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of the MAPK signaling pathway.[2][3]
Caption: Potential mechanisms of anticancer activity of Schiff bases.
Application 2: Fluorescent Chemosensors
Schiff bases containing both a fluorophore and a binding site for a specific analyte can function as chemosensors. The hydroxyl and carboxylic acid moieties in derivatives of this compound can act as binding sites for metal ions or be sensitive to pH changes, leading to alterations in their fluorescent properties upon binding.
Experimental Protocol: General Synthesis of a Fluorescent Schiff Base Sensor
-
Synthesis: Synthesize the Schiff base by condensing this compound with a suitable fluorescent amine (e.g., an aminonaphthalene derivative) in a 1:1 molar ratio in methanol.
-
Purification: Purify the product by recrystallization from a suitable solvent.
-
Stock Solution Preparation: Prepare a stock solution of the Schiff base sensor in an appropriate solvent (e.g., DMSO or methanol).
-
Titration: Perform fluorescence titration by adding increasing concentrations of the target analyte (e.g., a metal ion solution) to a solution of the Schiff base sensor.
-
Data Acquisition: Record the fluorescence emission spectra after each addition of the analyte.
Conceptual Framework for a Fluorescent Chemosensor
Caption: Conceptual mechanism of a turn-on/off fluorescent Schiff base sensor.
Application 3: Corrosion Inhibition
Schiff bases can act as effective corrosion inhibitors for metals, particularly mild steel in acidic media.[4][5] They function by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. The presence of heteroatoms (N, O) and π-electrons in the aromatic rings of the Schiff base facilitates this adsorption.
Experimental Protocol: Evaluation of Corrosion Inhibition
-
Inhibitor Solution Preparation: Prepare solutions of the Schiff base in the corrosive medium (e.g., 1 M HCl) at various concentrations.
-
Weight Loss Measurement: Immerse pre-weighed mild steel coupons in the inhibitor solutions and a blank solution (without inhibitor) for a specific duration at a constant temperature.
-
Analysis: After the immersion period, remove the coupons, clean them to remove corrosion products, and re-weigh them to determine the weight loss.
-
Inhibition Efficiency Calculation: Calculate the inhibition efficiency (IE%) using the formula: IE% = [(W₀ - Wᵢ) / W₀] x 100 where W₀ is the weight loss in the blank solution and Wᵢ is the weight loss in the inhibitor solution.
Quantitative Data for a Representative Schiff Base Inhibitor
The following table presents the inhibition efficiency of a Schiff base at different concentrations on mild steel in 1.0 M HCl.[5]
| Inhibitor Concentration (mM) | Inhibition Efficiency (%) |
| 0.1 | 85.2 |
| 0.2 | 90.5 |
| 0.3 | 93.7 |
| 0.4 | 95.8 |
| 0.5 | 96.9 |
Mechanism of Corrosion Inhibition
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. earsiv.kmu.edu.tr [earsiv.kmu.edu.tr]
- 3. Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Corrosion inhibition properties of schiff base derivative against mild steel in HCl environment complemented with DFT investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Corrosion inhibition properties of schiff base derivative against mild steel in HCl environment complemented with DFT investigations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Formyl-4-hydroxybenzoic Acid as a Ligand for Metal-Organic Frameworks (MOFs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high porosity, tunable structures, and functionalizable nature make them excellent candidates for various biomedical applications, including drug delivery. The choice of the organic ligand is critical as it dictates the architecture and chemical properties of the resulting MOF.
3-Formyl-4-hydroxybenzoic acid presents an intriguing potential as a bifunctional ligand. The carboxylate group can coordinate with metal centers to form the framework, while the ortho-positioned formyl and hydroxyl groups can offer additional functionalities. These groups can serve as sites for post-synthetic modification, influence drug-framework interactions through hydrogen bonding, and potentially impart pH-responsive behavior.
However, a review of current scientific literature indicates that the direct use of this compound as a primary organic linker in the synthesis of MOFs is not yet widely reported. Research has instead explored structurally related systems where a similar building block is formed in situ. This document provides detailed application notes and protocols based on a closely related and well-characterized system, the multivariate NUIG4 series of MOFs, to serve as a guide for researchers interested in exploring the potential of formyl- and hydroxyl-functionalized benzoic acid linkers.
Case Study: In Situ Synthesis of Multivariate NUIG4 MOFs
A notable example that incorporates a linker with similar functionalities is the synthesis of multivariate MOFs (MV-NUIG4).[1] In this system, rather than using a pre-synthesized formyl-hydroxy-benzoic acid, the linkers are formed in situ through the reaction of 4-formylbenzoic acid with various 4-aminobenzoic acid derivatives, including 4-amino-3-hydroxybenzoic acid.[1] This results in a framework containing varied functional groups, which has been studied for its ability to absorb and release the chemotherapeutic drug doxorubicin.[1]
These findings provide a valuable blueprint for the potential development and application of MOFs based on this compound.
Application Notes
Tunable Drug Delivery
The presence of hydroxyl and formyl groups within the MOF pores, as would be provided by a this compound linker, offers significant potential for controlled drug delivery.
-
Host-Guest Interactions: The hydroxyl group can act as a hydrogen bond donor and acceptor, enhancing the loading capacity of drugs that also possess hydrogen bonding moieties. The formyl group can also participate in these interactions.
-
pH-Responsive Release: The NUIG4 analogues have demonstrated pH-controlled release of doxorubicin.[1] A MOF built with this compound could exhibit similar properties. In acidic environments, such as those found in tumor microenvironments or endosomes, changes in the protonation state of the carboxylate and hydroxyl groups could alter the framework's stability or its interaction with the drug, triggering release.
-
Customizable Release Profiles: By creating multivariate frameworks, as demonstrated in the MV-NUIG4 series, the ratio of functionalized linkers can be precisely controlled.[1] This allows for the fine-tuning of drug absorption and release profiles to match specific therapeutic needs.
Potential for Post-Synthetic Modification
The aldehyde (formyl) group is a versatile chemical handle for post-synthetic modification (PSM). This allows for the covalent attachment of other molecules to the MOF after its initial synthesis, opening up numerous possibilities for advanced drug delivery systems:
-
Targeting Ligands: Molecules such as folic acid, antibodies, or peptides could be attached to the formyl group to actively target the MOF-drug conjugate to specific cells or tissues (e.g., cancer cells).
-
Stealth Coatings: Grafting polymers like polyethylene (B3416737) glycol (PEG) onto the MOF surface can help to reduce clearance by the immune system, thereby increasing circulation time in the body.
-
Gatekeeping Mechanisms: Stimuli-responsive molecules could be attached to the pores, acting as "gatekeepers" that only open to release the drug payload in response to a specific trigger (e.g., light, enzymes).
Experimental Protocols
The following protocols are adapted from the synthesis and analysis of the MV-NUIG4 system and can serve as a starting point for the development of MOFs using this compound.[1]
Protocol 1: Solvothermal Synthesis of a Functionalized MOF
This protocol describes the general solvothermal synthesis method used for crystalline MOFs.[1]
Materials:
-
Metal Salt (e.g., Zinc Acetate Dihydrate, Zn(CH₃CO₂)₂·2H₂O)
-
Ligand 1 (e.g., 4-formylbenzoic acid)
-
Ligand 2 (e.g., 4-amino-3-hydroxybenzoic acid)
-
Solvent (e.g., N,N-Dimethylformamide, DMF)
-
20 mL glass scintillation vials
-
Sonicator
-
Oven
Procedure:
-
In a 20 mL glass scintillation vial, dissolve Ligand 1 (e.g., 225 mg, 1.5 mmol of 4-formylbenzoic acid) in 5 mL of DMF.
-
Add Ligand 2 (see Table 1 for specific quantities of 4-aminobenzoic acid derivatives).
-
Sonicate the solution for 2 minutes to ensure complete dissolution and mixing.
-
Add the metal salt (e.g., 330 mg, 1.5 mmol of Zn(CH₃CO₂)₂·2H₂O) to the solution.
-
Sonicate the mixture for an additional 2 minutes.
-
Seal the vial tightly and place it in an oven heated to 80 °C for 24 hours.
-
After 24 hours, a crystalline powder should form. Remove the vial from the oven and allow it to cool to room temperature.
-
Decant the solvent carefully.
-
Wash the resulting powder by adding 5 mL of fresh DMF, gently agitating, and decanting. Repeat this washing step twice.
-
The purified MOF powder can then be dried under vacuum for further characterization and use.
Logical Workflow for MOF Synthesis
Caption: Workflow for the solvothermal synthesis of a functionalized MOF.
Protocol 2: Drug Loading and In Vitro Release Study
This protocol details a method for loading a drug (e.g., doxorubicin) into the MOF and studying its release profile in different pH environments.
Materials:
-
Synthesized MOF powder
-
Drug (e.g., Doxorubicin, Dox)
-
Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5
-
Deionized water
-
Centrifuge
-
UV-Vis Spectrophotometer
Drug Loading Procedure:
-
Prepare a stock solution of the drug in deionized water (e.g., 1 mg/mL Doxorubicin).
-
Disperse a known amount of the activated MOF powder (e.g., 10 mg) in a specific volume of the drug solution (e.g., 10 mL).
-
Stir the suspension at room temperature for a set period (e.g., 24-48 hours) in the dark to prevent drug degradation.
-
After the loading period, centrifuge the suspension to separate the drug-loaded MOF from the solution.
-
Carefully collect the supernatant.
-
Measure the concentration of the drug remaining in the supernatant using a UV-Vis spectrophotometer at the drug's characteristic wavelength.
-
Calculate the amount of drug loaded into the MOF by subtracting the amount of drug in the supernatant from the initial amount. The loading capacity is typically expressed as mg of drug per g of MOF.
In Vitro Release Procedure:
-
Disperse a known amount of the drug-loaded MOF (e.g., 5 mg) into a dialysis bag containing a small volume of release medium (e.g., 1 mL of PBS).
-
Place the dialysis bag into a larger container with a larger volume of the release medium (e.g., 20 mL of PBS at pH 7.4 or pH 5.5).
-
Keep the container at 37 °C with gentle stirring.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium from the larger container.
-
Immediately replace the withdrawn volume with fresh, pre-warmed PBS of the same pH to maintain a constant volume.
-
Measure the concentration of the released drug in the collected aliquots using a UV-Vis spectrophotometer.
-
Calculate the cumulative percentage of drug released over time.
Signaling Pathway for Drug Delivery
Caption: Conceptual pathway for targeted drug delivery and release using a MOF.
Quantitative Data
The following tables summarize key quantitative data from the synthesis of the MV-NUIG4 series, which can be used as a reference for designing new experiments.[1]
Table 1: Reagent Quantities for Synthesis of MV-NUIG4 Analogues
| MOF Analogue ID | 4-formylbenzoic acid (mmol) | 4-aminobenzoic acid (mmol) | 4-amino-3-hydroxybenzoic acid (mmol) | Zn(CH₃CO₂)₂·2H₂O (mmol) |
| MV-NUIG4-H₉₀-OH₁₀ | 1.5 | 1.35 | 0.15 | 1.5 |
| MV-NUIG4-H₇₅-OH₂₅ | 1.5 | 1.125 | 0.375 | 1.5 |
| MV-NUIG4-H₅₀-OH₅₀ | 1.5 | 0.75 | 0.75 | 1.5 |
| MV-NUIG4-H₂₅-OH₇₅ | 1.5 | 0.375 | 1.125 | 1.5 |
| NUIG4-OH | 1.5 | 0 | 1.5 | 1.5 |
Data adapted from the supplementary information of Beltrán-Gastélum, M., et al. (2025).[1]
Table 2: Doxorubicin (Dox) Absorption in NUIG4 Analogues
| MOF Analogue | Doxorubicin Absorption (mg Dox / g MOF) |
| NUIG4 | 1995 |
| MV-NUIG4-H₇₅-OH₂₅ | 1750 |
| MV-NUIG4-H₅₀-OH₅₀ | 1580 |
| MV-NUIG4-H₂₅-OH₇₅ | 1400 |
| NUIG4-OH | 1150 |
Data adapted from Beltrán-Gastélum, M., et al. (2025).[1] This data illustrates how varying the ratio of the hydroxyl-functionalized linker affects the drug loading capacity.
Conclusion
While this compound remains a largely unexplored ligand for MOF synthesis, the principles derived from the closely related MV-NUIG4 system provide a strong foundation for future research. The combination of carboxylate, hydroxyl, and formyl functionalities offers a rich chemical playground for creating advanced MOFs with tunable drug loading, stimuli-responsive release, and the potential for post-synthetic modification. The protocols and data presented here serve as a comprehensive starting point for scientists and researchers aiming to synthesize and evaluate novel MOF-based platforms for next-generation drug delivery systems.
References
Application Notes and Protocols: Synthesis of Fluorescent Probes from 3-Formyl-4-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel fluorescent probes derived from 3-Formyl-4-hydroxybenzoic acid. This class of probes, primarily synthesized through Schiff base condensation, offers significant potential for applications in biological imaging and metal ion detection due to their straightforward synthesis and favorable photophysical properties.
Introduction
This compound is a versatile starting material for the synthesis of fluorescent probes. Its aldehyde functionality allows for facile reaction with various primary amines to form Schiff bases, which often exhibit fluorescence. The presence of the hydroxyl and carboxylic acid groups provides sites for metal ion chelation and can influence the photophysical properties of the resulting probe, such as its sensitivity to the local environment (e.g., pH, polarity). These characteristics make probes derived from this scaffold promising candidates for various sensing and imaging applications in biomedical research and drug development.
A common application for this class of probes is the detection of metal ions, such as aluminum (Al³⁺). The binding of a metal ion to the Schiff base ligand can restrict the C=N isomerization and inhibit the photoinduced electron transfer (PET) process, leading to a significant enhancement in fluorescence intensity, often referred to as a "turn-on" response.
Synthesis Pathway
The general synthetic route for preparing fluorescent probes from this compound involves a one-step Schiff base condensation reaction with a suitable amine-containing molecule. A representative example is the reaction with 4-amino-3-hydroxybenzoic acid.
Caption: General synthesis of a Schiff base fluorescent probe.
Experimental Protocols
Protocol 1: Synthesis of (E)-3-hydroxy-4-((3-hydroxy-4-carboxybenzylidene)amino)benzoic acid
This protocol describes the synthesis of a Schiff base fluorescent probe from this compound and 4-amino-3-hydroxybenzoic acid.
Materials:
-
This compound (1 equivalent)
-
4-amino-3-hydroxybenzoic acid (1 equivalent)
-
Ethanol (anhydrous)
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve this compound (0.01 mol) in 50 mL of anhydrous ethanol with stirring.
-
To this solution, add 4-amino-3-hydroxybenzoic acid (0.01 mol).
-
Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C) with continuous stirring for 8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The resulting precipitate is collected by vacuum filtration using a Buchner funnel.
-
Wash the solid product with cold ethanol to remove any unreacted starting materials.
-
Dry the purified product in a vacuum oven.
Characterization:
The structure of the synthesized Schiff base can be confirmed by standard spectroscopic methods such as FT-IR, ¹H NMR, and ¹³C NMR.
-
FT-IR: Expect a characteristic imine (C=N) stretching band around 1550-1650 cm⁻¹. The broad O-H stretching band from the carboxylic acid and phenolic groups will be present around 3000-3400 cm⁻¹.
-
¹H NMR: The azomethine proton (-CH=N-) should appear as a singlet in the downfield region (around 8.5-9.0 ppm). Aromatic and hydroxyl protons will also be present.
Quantitative Data
The photophysical properties of fluorescent probes are crucial for their application. The following table summarizes key quantitative data for a representative fluorescent probe synthesized from a salicylaldehyde (B1680747) derivative, which is structurally similar to this compound. These values can be considered indicative of the expected performance of probes derived from the target molecule.
| Property | Value | Notes |
| Excitation Wavelength (λex) | ~360 - 420 nm | Dependent on solvent and specific structure. |
| Emission Wavelength (λem) | ~450 - 550 nm | Can exhibit a significant Stokes shift. |
| Stokes Shift | > 80 nm | A large Stokes shift is beneficial as it minimizes self-quenching and improves detection sensitivity.[1] |
| Quantum Yield (ΦF) | Low (in free form), High (with Al³⁺) | The "turn-on" mechanism leads to a significant increase in quantum yield upon analyte binding. |
| Limit of Detection (LOD) | ~10⁻⁷ - 10⁻⁸ M for Al³⁺ | Demonstrates high sensitivity for the target metal ion. |
Application: Detection of Al³⁺
Fluorescent probes based on this compound can be employed for the selective detection of aluminum ions (Al³⁺). The underlying principle involves the chelation of Al³⁺ by the probe, which modulates its electronic properties and, consequently, its fluorescence emission.
Signaling Pathway
Caption: "Turn-on" fluorescence sensing mechanism for Al³⁺.
Experimental Workflow for Al³⁺ Detection
Caption: Workflow for Al³⁺ detection using the fluorescent probe.
Protocol 2: Fluorometric Titration for Al³⁺ Detection
Materials:
-
Synthesized Schiff base probe
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Buffer solution (e.g., Tris-HCl, pH 7.4)
-
Stock solution of AlCl₃ in deionized water
-
Spectrofluorometer
Procedure:
-
Prepare a stock solution of the fluorescent probe (e.g., 1 mM) in DMSO.
-
Prepare a series of test solutions by adding increasing concentrations of Al³⁺ (from the AlCl₃ stock solution) to the buffer solution.
-
To each test solution, add a small aliquot of the probe stock solution to achieve a final probe concentration in the micromolar range (e.g., 10 µM).
-
Incubate the solutions for a short period (e.g., 5-10 minutes) at room temperature to allow for complex formation.
-
Measure the fluorescence emission spectra of each solution using a spectrofluorometer. Set the excitation wavelength to the determined λex of the probe.
-
Plot the fluorescence intensity at the emission maximum (λem) against the concentration of Al³⁺ to generate a titration curve. This can be used to determine the binding affinity and limit of detection.
Conclusion
Fluorescent probes synthesized from this compound represent a valuable class of chemical tools for researchers in various scientific disciplines. Their straightforward synthesis, coupled with their sensitive and selective response to specific analytes like metal ions, makes them highly attractive for the development of novel sensing and imaging agents. The protocols and data presented here provide a foundation for the synthesis, characterization, and application of these promising fluorescent probes.
References
Application of 3-Formyl-4-hydroxybenzoic Acid in Medicinal Chemistry: A Detailed Overview
Introduction
3-Formyl-4-hydroxybenzoic acid, also known as 5-carboxysalicylaldehyde, is a versatile synthetic building block in medicinal chemistry. Its unique trifunctional nature, featuring a carboxylic acid, a hydroxyl group, and an aldehyde, allows for the facile synthesis of a diverse range of derivatives with significant therapeutic potential. This document provides a comprehensive overview of the applications of this compound in the development of novel bioactive compounds, with a particular focus on its use in generating esters and Schiff bases with antimicrobial properties.
Antimicrobial Applications
Research has demonstrated that derivatives of this compound, particularly its esters and Schiff bases, exhibit notable antimicrobial activity. These compounds have been investigated for their efficacy against a spectrum of both Gram-positive and Gram-negative bacteria, as well as various fungal strains.
Esters and Schiff Bases as Antimicrobial Agents
A key study by Piscopo et al. explored the antimicrobial potential of a series of esters and Schiff bases derived from this compound. The findings from this research indicated that these derivatives generally display inhibitory activity against Gram-positive bacteria. Notably, the methyl ester of this compound was identified as exhibiting the most significant activity among the tested compounds.
Application Notes:
-
Broad-Spectrum Potential: The derivatization of this compound into esters and Schiff bases presents a viable strategy for the development of novel antimicrobial agents.
-
Gram-Positive Bacteria Focus: Initial findings suggest a more pronounced activity against Gram-positive bacteria, which should be a primary focus for further screening and development.
-
Structure-Activity Relationship (SAR) Studies: The core structure of this compound offers multiple points for chemical modification, making it an ideal candidate for SAR studies to optimize antimicrobial potency and spectrum.
-
Further Investigations: There is a clear need for further research to elucidate the specific mechanisms of action of these derivatives and to obtain detailed quantitative data on their antimicrobial efficacy.
Experimental Protocols
The following are generalized protocols for the synthesis and antimicrobial screening of esters and Schiff bases of this compound, based on standard laboratory procedures.
Synthesis of Methyl 3-formyl-4-hydroxybenzoate (Esterification)
Objective: To synthesize the methyl ester of this compound.
Materials:
-
This compound
-
Methanol (B129727) (reagent grade)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as ethyl acetate.
-
Transfer the solution to a separatory funnel and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude methyl 3-formyl-4-hydroxybenzoate.
-
The crude product can be further purified by recrystallization or column chromatography.
Synthesis of Schiff Bases from this compound
Objective: To synthesize a Schiff base derivative of this compound.
Materials:
-
This compound
-
A primary amine (e.g., aniline (B41778) or a substituted aniline)
-
Ethanol (B145695) or Methanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Buchner funnel and filter paper
Procedure:
-
Dissolve an equimolar amount of this compound and the chosen primary amine in ethanol or methanol in a round-bottom flask.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Attach a reflux condenser and heat the mixture to reflux with stirring for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion of the reaction, cool the mixture to room temperature.
-
The Schiff base product may precipitate out of the solution upon cooling. If not, the solvent can be partially evaporated to induce crystallization.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with a small amount of cold ethanol or methanol to remove any unreacted starting materials.
-
Dry the purified Schiff base product in a desiccator or a vacuum oven.
Antimicrobial Screening Protocol (Agar Disc Diffusion Method)
Objective: To evaluate the antimicrobial activity of the synthesized derivatives.
Materials:
-
Synthesized ester or Schiff base derivatives
-
Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Candida albicans)
-
Nutrient agar (B569324) or Mueller-Hinton agar plates
-
Sterile paper discs (6 mm diameter)
-
Solvent for dissolving compounds (e.g., DMSO)
-
Positive control (standard antibiotic) and negative control (solvent) discs
-
Incubator
-
Micropipette
-
Sterile swabs
Procedure:
-
Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO) at a known concentration.
-
Prepare a lawn culture of the test microorganism on the surface of the agar plate using a sterile swab.
-
Impregnate sterile paper discs with a specific volume of the stock solution of each test compound.
-
Place the impregnated discs, along with positive and negative control discs, onto the surface of the inoculated agar plates.
-
Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.
-
After incubation, measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone of inhibition indicates greater antimicrobial activity.
Visualizations
Experimental Workflow: Synthesis and Screening
Caption: Workflow for synthesis and antimicrobial screening.
Logical Relationship: Derivatization Strategy
Caption: Derivatization of this compound.
Disclaimer: The provided protocols are for informational purposes only and should be adapted and optimized based on specific laboratory conditions and safety guidelines. Researchers should consult relevant literature and safety data sheets before conducting any experiments.
Application Notes and Protocols for the Derivatization of 3-Formyl-4-hydroxybenzoic Acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Formyl-4-hydroxybenzoic acid is a versatile synthetic building block with potential applications in drug discovery. Its structure, featuring a carboxylic acid, a hydroxyl group, and an aldehyde, offers multiple points for chemical modification, making it an attractive scaffold for generating diverse molecular libraries. The inherent biological activities of hydroxybenzoic acid derivatives, which include antioxidant, anti-inflammatory, antimicrobial, and anticancer properties, further underscore the potential of this compound as a starting point for the development of novel therapeutic agents.[1][2][3] This document provides detailed protocols for the derivatization of this compound into Schiff bases and hydrazones, two classes of compounds with demonstrated pharmacological potential.
Derivatization Strategies for Drug Discovery
The aldehyde functional group of this compound is particularly amenable to derivatization. Two common and effective strategies are the formation of Schiff bases and hydrazones. These reactions are generally high-yielding and can be performed under mild conditions, making them suitable for library synthesis in a drug discovery setting.
Schiff Base Formation
Schiff bases, or imines, are formed by the condensation of a primary amine with an aldehyde. This reaction introduces a new substituent at the formyl position, allowing for the exploration of a wide range of chemical space by varying the amine starting material. Schiff base derivatives of various aromatic aldehydes have been reported to possess significant anticancer and antimicrobial activities.
Hydrazone Synthesis
Hydrazones are formed by the reaction of an aldehyde with a hydrazine (B178648). Similar to Schiff base formation, this reaction allows for the introduction of diverse functionalities. Hydrazone derivatives are a well-established class of bioactive compounds with a broad spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory effects.
Experimental Protocols
The following protocols are representative methods for the synthesis of Schiff base and hydrazone derivatives of this compound. These protocols are based on established procedures for similar compounds and may require optimization for specific substrates.
Protocol 1: Synthesis of Schiff Base Derivatives
Objective: To synthesize a library of Schiff base derivatives of this compound for biological screening.
Materials:
-
This compound
-
Various primary amines (e.g., aniline, substituted anilines, aminothiazoles)
-
Ethanol (B145695) (absolute)
-
Glacial acetic acid (catalyst)
-
Standard laboratory glassware (round-bottom flasks, condensers, etc.)
-
Stirring and heating apparatus (magnetic stirrer with hot plate)
-
Filtration apparatus (Büchner funnel, filter paper)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol with gentle warming.
-
Addition of Amine: To the solution, add the desired primary amine (1 equivalent).
-
Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reaction: Equip the flask with a condenser and reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Isolation: After completion, allow the reaction mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum.
-
Purification: Collect the solid product by filtration, wash with cold ethanol to remove any unreacted starting materials, and dry in a vacuum oven.
-
Characterization: Characterize the synthesized Schiff base derivative using appropriate analytical techniques, such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry, to confirm its structure and purity.
Protocol 2: Synthesis of Hydrazone Derivatives
Objective: To synthesize a library of hydrazone derivatives of this compound for biological screening.
Materials:
-
This compound
-
Various hydrazines or hydrazides (e.g., hydrazine hydrate, phenylhydrazine, isoniazid)
-
Ethanol (absolute)
-
Glacial acetic acid (catalyst)
-
Standard laboratory glassware
-
Stirring and heating apparatus
-
Filtration apparatus
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1 equivalent) in absolute ethanol.
-
Addition of Hydrazine/Hydrazide: Add the selected hydrazine or hydrazide (1 equivalent) to the solution.
-
Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reaction: Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature to allow the hydrazone product to crystallize.
-
Purification: Filter the precipitated solid, wash with a small amount of cold ethanol, and dry under vacuum.
-
Characterization: Confirm the structure and purity of the synthesized hydrazone derivative using FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Quantitative Data Summary
| Compound ID | Derivative Type | Cell Line | IC₅₀ (µM) | Citation |
| 3i | 4-Hydroxy-N'-[(4-(dimethylamino)phenyl)methylidene]benzohydrazide | HepG2 | 42.4 | [4] |
| 3j | 4-Hydroxy-N'-[(4-hydroxyphenyl)methylidene]benzohydrazide | HepG2 | 37.4 | [4] |
This table provides representative data for hydrazone derivatives of a related starting material to illustrate the potential biological activity of compounds derived from this compound.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the derivatization of this compound and subsequent biological evaluation.
Caption: A generalized workflow for the synthesis and screening of this compound derivatives.
Potential Signaling Pathway
Derivatives of hydroxybenzoic acids have been shown to induce apoptosis in cancer cells through various signaling pathways. The diagram below depicts a representative pathway, the JNK/p38 MAPK signaling cascade, which has been implicated in the pro-apoptotic effects of a related compound, 3,4-dihydroxybenzoic acid.
Caption: A potential signaling pathway for apoptosis induction by hydroxybenzoic acid derivatives.
References
- 1. Synthesis and Cytotoxic Activity Study of Novel 2-(Aryldiazenyl)-3-methyl-1H-benzo[g]indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Cytotoxic Activity of Novel C-23-Modified Asiatic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
Application Notes and Protocols for the Photocatalytic Degradation of 3-Formyl-4-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Formyl-4-hydroxybenzoic acid is an organic compound with recognized biological activities. Its presence in pharmaceutical effluents and research waste streams necessitates effective degradation methods to mitigate potential environmental impact. Photocatalysis, an advanced oxidation process, presents a promising approach for the complete mineralization of such organic pollutants. This document provides a detailed experimental setup and protocols for the photocatalytic degradation of this compound, drawing upon established methodologies for similar aromatic carboxylic acids.
Principle of Photocatalysis
Photocatalysis is a process where a semiconductor material (the photocatalyst) absorbs photons from a light source, generating electron-hole pairs. These charge carriers migrate to the catalyst surface and initiate redox reactions. The holes (h⁺) can directly oxidize organic molecules or react with water to produce highly reactive hydroxyl radicals (•OH). The electrons (e⁻) can reduce adsorbed oxygen to form superoxide (B77818) radicals (•O₂⁻). These reactive oxygen species (ROS) are powerful oxidizing agents that can non-selectively degrade a wide range of organic pollutants into simpler, less harmful substances, ultimately leading to mineralization (conversion to CO₂, H₂O, and mineral acids).
Experimental Setup
A typical experimental setup for the photocatalytic degradation of this compound is depicted below. The core components include a photoreactor, a light source, a magnetic stirrer, and sampling ports.
Key Components:
-
Photoreactor: A vessel made of a material transparent to the light source's wavelength (e.g., quartz for UV light, borosilicate glass for visible light). A common configuration is a jacketed beaker to allow for temperature control via a circulating water bath.
-
Light Source: A lamp emitting in the UV or visible range, depending on the chosen photocatalyst's bandgap. Common choices include mercury lamps (UV) and xenon lamps (simulated solar light).
-
Magnetic Stirrer: To ensure a homogenous suspension of the photocatalyst in the solution and uniform irradiation.
-
Aeration System: A pump or gas cylinder to supply air or oxygen to the solution, as dissolved oxygen is a primary electron acceptor, crucial for the generation of superoxide radicals and preventing electron-hole recombination.
-
Sampling Port: To withdraw aliquots of the reaction mixture at specific time intervals for analysis.
Experimental Protocols
Protocol 1: Preparation of Reagents and Catalyst Suspension
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 100 mg/L) in ultrapure water. The concentration can be adjusted based on the specific experimental goals.
-
Photocatalyst Suspension: Weigh a precise amount of the chosen photocatalyst (e.g., TiO₂ P25, ZnO nanoparticles). A typical catalyst loading is in the range of 0.1 to 1.0 g/L. Disperse the photocatalyst in a known volume of the this compound solution.
-
pH Adjustment: Adjust the pH of the suspension to the desired value using dilute solutions of an acid (e.g., HCl, H₂SO₄) or a base (e.g., NaOH). The pH can significantly influence the surface charge of the photocatalyst and the speciation of the target molecule.
Protocol 2: Photocatalytic Degradation Experiment
-
Adsorption-Desorption Equilibrium: Before irradiation, stir the photocatalyst suspension in the dark for a period of 30-60 minutes. This step is crucial to ensure that an adsorption-desorption equilibrium is reached between the this compound molecules and the surface of the photocatalyst. Take a sample at the end of this period to determine the initial concentration after adsorption.
-
Initiation of Photocatalysis: Turn on the light source to initiate the photocatalytic reaction. Simultaneously, start a timer.
-
Sampling: Withdraw aliquots (e.g., 2-5 mL) of the suspension at regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes).
-
Sample Preparation for Analysis: Immediately after collection, filter the samples through a syringe filter (e.g., 0.22 µm) to remove the photocatalyst particles and quench the reaction. The filtrate is then ready for analysis.
Protocol 3: Analytical Methods
-
Concentration Monitoring: The concentration of this compound in the filtered samples can be monitored using High-Performance Liquid Chromatography (HPLC) with a UV detector. The degradation efficiency can be calculated using the following formula: Degradation Efficiency (%) = [(C₀ - Cₜ) / C₀] x 100 where C₀ is the initial concentration after the dark adsorption period, and Cₜ is the concentration at time 't'.
-
Mineralization Analysis: The extent of mineralization can be assessed by measuring the Total Organic Carbon (TOC) of the samples at the beginning and end of the experiment.
-
Spectral Changes: UV-Visible spectrophotometry can be used to observe the changes in the absorption spectrum of the solution over time, which can provide qualitative information about the degradation of the aromatic structure.
Data Presentation
The quantitative data obtained from the experiments should be organized into tables for clear comparison and analysis.
Table 1: Experimental Conditions for Photocatalytic Degradation
| Parameter | Value |
| Target Compound | This compound |
| Initial Concentration | 20 mg/L |
| Photocatalyst | TiO₂ (P25) |
| Catalyst Loading | 0.5 g/L |
| Light Source | 300W Xenon Lamp |
| Reactor Volume | 250 mL |
| pH | 5.0 |
| Temperature | 25 °C |
Table 2: Degradation Efficiency and TOC Removal (Example Data)
| Time (min) | Concentration (mg/L) | Degradation Efficiency (%) | TOC (mg/L) | TOC Removal (%) |
| 0 | 18.5 | 0 | 12.3 | 0 |
| 15 | 12.1 | 34.6 | 9.8 | 20.3 |
| 30 | 7.8 | 57.8 | 7.1 | 42.3 |
| 60 | 3.2 | 82.7 | 4.5 | 63.4 |
| 90 | 1.1 | 94.1 | 2.1 | 82.9 |
| 120 | < 0.1 | > 99 | 0.8 | 93.5 |
Note: The data presented in this table is representative and for illustrative purposes only. Actual results will vary depending on the specific experimental conditions.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the photocatalytic degradation of this compound.
Proposed Degradation Pathway
Caption: A plausible degradation pathway for this compound via photocatalysis.
Application Notes and Protocols for the Quantification of 3-Formyl-4-hydroxybenzoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
3-Formyl-4-hydroxybenzoic acid is a chemical intermediate and a potential impurity or degradation product in various chemical processes. Its accurate quantification is crucial for quality control, reaction monitoring, and safety assessment in research and drug development. While specific validated analytical methods for this compound are not extensively published, methods for structurally similar compounds, such as other hydroxybenzoic acids and phenolic aldehydes, can be readily adapted. This document provides detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). A simpler UV-Vis spectrophotometric method for screening purposes is also described.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound in various matrices, offering a good balance of sensitivity, selectivity, and cost-effectiveness. The following protocol is adapted from validated methods for 4-hydroxybenzoic acid and other phenolic compounds.[1][2]
Experimental Protocol
1.1.1. Materials and Reagents:
-
Standards: this compound (analytical standard grade, ≥97% purity)
-
Solvents: Acetonitrile (HPLC grade), Methanol (B129727) (HPLC grade)
-
Reagents: Phosphoric acid (analytical grade), Formic acid (LC-MS grade)
-
Water: Deionized water (18.2 MΩ·cm), filtered through a 0.22 µm membrane
1.1.2. Instrumentation:
-
An HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a Diode-Array Detector (DAD) or UV-Vis detector.
1.1.3. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., Phenomenex Kinetex C18, 150 x 4.6 mm, 5 µm particle size)[1]
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in water
-
B: Acetonitrile
-
-
Gradient Elution:
Time (min) %A %B 0.0 95 5 15.0 50 50 17.0 5 95 20.0 5 95 20.1 95 5 | 25.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min[1]
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan)
-
Injection Volume: 10 µL
1.1.4. Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol. This solution should be stored at 4°C.[3]
-
Working Standard Solutions: Prepare a series of working standard solutions (e.g., 0.5, 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase starting composition (95:5 Water:Acetonitrile with 0.1% Phosphoric acid).
1.1.5. Sample Preparation:
-
Liquid Samples (e.g., reaction mixtures, aqueous solutions):
-
Dilute the sample with the mobile phase to bring the analyte concentration within the calibration range.
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.[3]
-
-
Solid/Semi-solid Samples (e.g., formulations, biological matrices):
-
Accurately weigh about 1-2 grams of the homogenized sample into a 50 mL centrifuge tube.
-
Add 20 mL of methanol, vortex for 2 minutes, and sonicate for 15 minutes to extract the analyte.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant. Consider a second extraction of the pellet to ensure complete recovery.
-
Combine the supernatants and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.[3]
-
Data Presentation: Expected Performance Characteristics
The following table summarizes typical validation parameters for HPLC-UV analysis of hydroxybenzoic acids, which can be used as a benchmark for method development for this compound.
| Parameter | Expected Value | Reference |
| Linearity (r²) | ≥ 0.999 | [1] |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL | [1] |
| Limit of Quantification (LOQ) | 0.5 - 1.5 µg/mL | [1] |
| Accuracy (% Recovery) | 98 - 102% | [1] |
| Precision (%RSD) | < 2.0% | [1] |
Experimental Workflow Diagram
Caption: General workflow for the quantification of this compound by HPLC-UV.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For higher sensitivity and selectivity, especially in complex matrices like biological fluids or environmental samples, LC-MS/MS is the recommended method. This protocol is based on general approaches for the analysis of phenolic compounds.[4][5]
Experimental Protocol
2.1.1. Materials and Reagents:
-
As per the HPLC-UV method, but using LC-MS grade solvents and reagents (e.g., formic acid).
2.1.2. Instrumentation:
-
A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
2.1.3. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size)
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution: A fast gradient is typically used, e.g., 5% B to 95% B in 5-7 minutes.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
2.1.4. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Ion Source Parameters:
-
Capillary Voltage: ~3.0-4.0 kV
-
Source Temperature: ~120-150 °C
-
Desolvation Temperature: ~350-450 °C
-
-
Multiple Reaction Monitoring (MRM): The precursor ion will be the deprotonated molecule [M-H]⁻ of this compound (m/z 165.0). Product ions would need to be determined by infusing a standard solution and performing a product ion scan. Likely transitions would involve the loss of CO₂ (m/z 121.0) or other characteristic fragments.
-
Precursor Ion (Q1): 165.0
-
Product Ion (Q3): To be determined (e.g., 121.0)
-
Collision Energy (CE): To be optimized
-
2.1.5. Preparation of Solutions and Samples:
-
Follow the same procedures as for the HPLC-UV method, using LC-MS grade solvents. Sample preparation may require more rigorous cleanup, such as Solid-Phase Extraction (SPE), to minimize matrix effects.[6]
Data Presentation: Expected Performance Characteristics
LC-MS/MS offers significantly lower detection and quantification limits compared to HPLC-UV.
| Parameter | Expected Value | Reference |
| Linearity (r²) | ≥ 0.995 | [4] |
| Limit of Detection (LOD) | 0.01 - 1 ng/mL | [7] |
| Limit of Quantification (LOQ) | 0.05 - 5 ng/mL | [7] |
| Accuracy (% Recovery) | 90 - 110% | [4] |
| Precision (%RSD) | < 15% | [4] |
Experimental Workflow Diagram
Caption: Workflow for sensitive quantification of this compound by LC-MS/MS.
UV-Vis Spectrophotometry (Screening Method)
This method is suitable for a rapid, semi-quantitative estimation of this compound in simple matrices where interfering substances are minimal.
Experimental Protocol
3.1.1. Instrumentation:
-
A dual-beam UV-Vis spectrophotometer.
3.1.2. Procedure:
-
Determine λmax: Dissolve a small amount of this compound in a suitable solvent (e.g., methanol or ethanol). Scan the absorbance from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).
-
Prepare Standards: Prepare a series of standard solutions of known concentrations in the chosen solvent.
-
Generate Calibration Curve: Measure the absorbance of each standard at the determined λmax. Plot a graph of absorbance versus concentration.
-
Sample Measurement: Prepare the sample in the same solvent, ensuring the concentration is within the linear range of the calibration curve. Measure its absorbance at λmax.
-
Quantification: Determine the concentration of the analyte in the sample from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can also be used for the analysis of this compound, although it typically requires a derivatization step to increase the volatility and thermal stability of the analyte. A common derivatization procedure involves silylation to convert the acidic protons of the carboxylic acid and phenolic hydroxyl groups into trimethylsilyl (B98337) (TMS) ethers and esters. While powerful, the additional sample preparation step makes HPLC-based methods more direct for this analyte.[8]
Disclaimer: The protocols provided, particularly for HPLC-UV and LC-MS/MS, are based on methods for structurally similar compounds and should be considered as starting points. It is imperative for researchers to perform a full method validation for the specific matrix of interest to ensure accuracy, precision, and reliability, adhering to relevant guidelines such as those from the ICH or FDA.[1]
References
- 1. longdom.org [longdom.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Industrial Scale-Up Synthesis of 3-Formyl-4-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the industrial scale-up synthesis of 3-Formyl-4-hydroxybenzoic acid. The protocols are based on established chemical transformations and incorporate safety and scalability considerations crucial for industrial applications.
Introduction
This compound is a valuable building block in the synthesis of various pharmaceuticals and specialty chemicals. Its industrial production requires robust, scalable, and cost-effective synthetic methods. The primary route for the large-scale synthesis of this compound involves a two-step process: the formylation of a readily available starting material, methyl 4-hydroxybenzoate (B8730719), followed by the hydrolysis of the resulting ester.
Two main formylation methods are considered for industrial application: a direct formylation using paraformaldehyde and a base, and the Reimer-Tiemann reaction. This document will detail a protocol based on the direct formylation of methyl 4-hydroxybenzoate, which offers advantages in terms of reagent handling and waste streams on an industrial scale. A general protocol for the Reimer-Tiemann reaction is also provided for comparison.
Synthetic Strategy Overview
The recommended industrial synthesis is a two-step process designed for scalability and efficiency.
Caption: Overall workflow for the two-step industrial synthesis of this compound.
Experimental Protocols
Protocol 1: Formylation of Methyl 4-hydroxybenzoate
This protocol is adapted from a patented procedure for the synthesis of methyl 3-formyl-4-hydroxybenzoate, a key intermediate.
3.1.1. Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (mol) | Molar Ratio |
| Methyl 4-hydroxybenzoate | 152.15 | 100.0 | 657.3 | 1.0 |
| Magnesium Chloride (anhydrous) | 95.21 | 125.2 | 1315 | 2.0 |
| Triethylamine | 101.19 | 332.6 | 3287 | 5.0 |
| Paraformaldehyde | 30.03 | 118.4 | 3943 | 6.0 |
| Dichloromethane | 84.93 | 720 (approx. 540 L) | - | - |
| Concentrated Hydrochloric Acid | 36.46 | As required | - | - |
| Sodium Sulfate (anhydrous) | 142.04 | As required | - | - |
3.1.2. Equipment
-
1000 L glass-lined or stainless steel reactor equipped with a mechanical stirrer, reflux condenser, temperature probe, and addition funnel.
-
500 L extraction vessel.
-
Filtration unit (e.g., Nutsche filter-dryer).
-
Vacuum drying oven.
-
Appropriate personal protective equipment (PPE).
3.1.3. Procedure
-
Reactor Charging: Charge the 1000 L reactor with methyl 4-hydroxybenzoate (100.0 kg), magnesium chloride (125.2 kg), triethylamine (332.6 kg), paraformaldehyde (118.4 kg), and dichloromethane (720 kg).
-
Reaction: With continuous stirring, heat the reaction mixture to an internal temperature of 40-45°C. Maintain this temperature for 12-16 hours. Monitor the reaction progress by a suitable analytical method (e.g., HPLC or TLC).
-
Quenching and Work-up: Once the reaction is complete, cool the mixture to room temperature (20-25°C). Slowly and carefully add a dilute aqueous solution of hydrochloric acid to quench the reaction and dissolve the inorganic salts.
-
Extraction: Transfer the mixture to the 500 L extraction vessel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 100 L). Combine the organic layers.
-
Drying and Solvent Removal: Dry the combined organic layer over anhydrous sodium sulfate. Filter to remove the drying agent. Concentrate the filtrate under reduced pressure to obtain crude methyl 3-formyl-4-hydroxybenzoate.
Protocol 2: Hydrolysis of Methyl 3-formyl-4-hydroxybenzoate
3.2.1. Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity |
| Crude Methyl 3-formyl-4-hydroxybenzoate | 180.16 | From Protocol 1 |
| Sodium Hydroxide (B78521) | 40.00 | Approx. 2.2 molar equivalents |
| Water | 18.02 | As required |
| Concentrated Hydrochloric Acid | 36.46 | As required |
| Activated Carbon | - | Optional, for decolorization |
3.2.2. Equipment
-
1000 L glass-lined reactor with stirrer, heating/cooling jacket, and pH probe.
-
Filtration unit.
-
Crystallization vessel.
-
Centrifuge or filter press.
-
Industrial dryer.
3.2.3. Procedure
-
Hydrolysis: Charge the 1000 L reactor with the crude methyl 3-formyl-4-hydroxybenzoate and an aqueous solution of sodium hydroxide (2.2 equivalents). Heat the mixture to 80-90°C and maintain for 2-4 hours, or until the hydrolysis is complete (monitored by HPLC).
-
Decolorization (Optional): If the solution is colored, cool it to 60-70°C and add activated carbon. Stir for 30 minutes and then filter to remove the carbon.
-
Precipitation: Cool the reaction mixture to 20-25°C. Slowly add concentrated hydrochloric acid with vigorous stirring to adjust the pH to 2-3. This compound will precipitate out of the solution.
-
Isolation: Cool the slurry to 5-10°C to maximize precipitation. Isolate the solid product by filtration using a centrifuge or filter press.
-
Washing: Wash the filter cake with cold deionized water to remove residual salts and acid.
-
Drying: Dry the purified this compound in an industrial dryer at 60-70°C under vacuum until a constant weight is achieved.
Alternative Method: Reimer-Tiemann Reaction
The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols.[1][2] While it can be used, it often suffers from moderate yields and the use of chlorinated solvents on a large scale presents environmental and safety challenges.[3]
Caption: General workflow for the Reimer-Tiemann formylation of 4-hydroxybenzoic acid.
3.3.1. General Protocol Outline
-
Phenoxide Formation: Dissolve 4-hydroxybenzoic acid in an excess of aqueous sodium hydroxide in a suitable reactor.
-
Reaction with Chloroform: Heat the solution to 60-70°C. Add chloroform dropwise while maintaining vigorous stirring to ensure good mixing between the aqueous and organic phases. The reaction is exothermic and requires careful temperature control.[3]
-
Work-up: After the reaction is complete, cool the mixture and acidify with a mineral acid (e.g., HCl) to precipitate the product.
-
Purification: The crude product, which may contain the starting material and the para-formylated isomer, needs to be purified, typically by crystallization.
Data Presentation
Table 1: Summary of Quantitative Data for the Two-Step Synthesis
| Parameter | Step 1: Formylation (Projected) | Step 2: Hydrolysis (Projected) | Overall (Projected) |
| Starting Material | Methyl 4-hydroxybenzoate | Methyl 3-formyl-4-hydroxybenzoate | Methyl 4-hydroxybenzoate |
| Product | Methyl 3-formyl-4-hydroxybenzoate | This compound | This compound |
| Scale | 100 kg | ~110-115 kg | 100 kg |
| Typical Yield | 85-90% | 90-95% | 76-85% |
| Purity (after step) | >95% (crude) | >99% (after crystallization) | >99% |
Note: Projected data is based on typical yields for similar industrial processes and may vary depending on the specific equipment and process parameters.
Safety Considerations for Industrial Scale-Up
-
Hazard Analysis: A thorough hazard and operability (HAZOP) study should be conducted before any scale-up operation.
-
Exothermic Reactions: The Reimer-Tiemann reaction is highly exothermic.[3] Industrial reactors must have adequate cooling capacity and emergency quenching systems. The direct formylation with paraformaldehyde is generally less exothermic but still requires careful temperature monitoring and control.
-
Reagent Handling:
-
Triethylamine: Flammable and corrosive. Handle in a well-ventilated area and use appropriate PPE.
-
Dichloromethane: A volatile and potentially carcinogenic solvent. Use in a closed system with solvent recovery.
-
Chloroform: A toxic and environmentally hazardous substance. Strict containment and handling procedures are necessary.
-
Sodium Hydroxide and Hydrochloric Acid: Highly corrosive. Use appropriate PPE and handling procedures.
-
-
Pressure Management: Reactions involving heating of solvents can lead to pressure build-up. Reactors must be equipped with pressure relief systems.
-
Waste Management: Develop a comprehensive waste management plan for solvent waste and aqueous streams containing residual reagents and byproducts.
Conclusion
The described two-step synthesis of this compound via the formylation of methyl 4-hydroxybenzoate and subsequent hydrolysis is a viable and scalable route for industrial production. Careful process control, adherence to safety protocols, and efficient purification are key to achieving high yields and purity of the final product. The provided protocols and data serve as a valuable guide for researchers and professionals involved in the scale-up and manufacturing of this important chemical intermediate.
References
Application Notes and Protocols: 3-Formyl-4-hydroxybenzoic Acid in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the utilization of 3-formyl-4-hydroxybenzoic acid as a versatile starting material in the synthesis of various biologically relevant heterocyclic compounds, including benzoxazoles, benzimidazoles, and benzothiazoles.
Introduction
This compound is a trifunctional aromatic compound containing an aldehyde, a hydroxyl group, and a carboxylic acid moiety. This unique arrangement of reactive groups makes it a valuable synthon for building complex molecular architectures. The ortho-positioning of the formyl and hydroxyl groups is particularly amenable to cyclocondensation reactions with 1,2-bifunctional nucleophiles, providing a direct route to a variety of fused heterocyclic systems. These heterocyclic scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in pharmacologically active compounds.
The general workflow for synthesizing heterocyclic compounds from this compound involves a one-pot condensation and cyclization reaction with an appropriate binucleophile, followed by purification and characterization of the final product.
Caption: General experimental workflow for synthesizing heterocycles.
Application Note 1: Synthesis of 2-(3-Carboxy-4-hydroxyphenyl)benzoxazole Derivatives
Benzoxazoles are a class of heterocyclic compounds with a wide range of biological activities. The synthesis typically involves the condensation of an o-aminophenol with an aldehyde. Using this compound, this reaction yields a benzoxazole (B165842) core with pendant carboxylic acid and hydroxyl groups, which can be valuable for further functionalization or for modulating the compound's physicochemical properties.
Caption: Reaction pathway for benzoxazole synthesis.
Experimental Protocol
-
Reaction Setup : To a 50 mL round-bottom flask, add this compound (1.0 mmol, 166.1 mg), the desired o-aminophenol (1.0 mmol), and a catalytic amount of samarium triflate (Sm(OTf)₃) or p-toluenesulfonic acid (p-TSA) (5-10 mol%).
-
Solvent Addition : Add 15-20 mL of a suitable solvent such as ethanol, water, or a mixture thereof.[1][2]
-
Reaction : Stir the mixture at room temperature or heat to reflux (typically 50-80 °C) for the time required to complete the reaction (monitor by TLC).[2]
-
Work-up : Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, filter the solid, wash it with cold solvent, and dry it under vacuum.
-
Purification : If necessary, the crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel.
Quantitative Data (from Analogous Reactions)
Note: The following data is derived from published syntheses of benzoxazoles using various substituted aldehydes and o-aminophenols under different catalytic conditions. It serves as a reference for expected outcomes.
| Aldehyde Reactant | Catalyst | Solvent | Time (h) | Yield (%) |
| Benzaldehyde | EG–G2–Pd | Ethanol | 3 | 88 |
| 4-Methoxybenzaldehyde | LAIL@MNP | Solvent-free (ultrasound) | 0.5 | 90 |
| Various aromatic aldehydes | [Fe₃O₄@SiO₂@Am-PPC-SO₃H][HSO₄] | Water | 0.75 | 79-89 |
| Various aromatic aldehydes | Brønsted acidic ionic liquid gel | Solvent-free | 5 | 85-98 |
Application Note 2: Synthesis of 2-(3-Carboxy-4-hydroxyphenyl)benzimidazole Derivatives
Benzimidazoles are another critical heterocyclic scaffold in medicinal chemistry, famously found in Vitamin B12. They are commonly synthesized via the condensation of an o-phenylenediamine (B120857) with an aldehyde, which often requires an oxidative step for aromatization.[3][4]
Caption: Reaction pathway for benzimidazole (B57391) synthesis.
Experimental Protocol
-
Reaction Setup : In a round-bottom flask, dissolve o-phenylenediamine (1.0 mmol, 108.1 mg) and this compound (1.0 mmol, 166.1 mg) in acetonitrile (B52724) (5-10 mL).[5]
-
Catalyst Addition : Add the catalyst, for example, lanthanum chloride (10 mol%) or a cobalt nanocomposite.[5][6] Alternatively, an oxidant like H₂O₂ in the presence of HCl can be used.[3]
-
Reaction : Stir the mixture at room temperature or heat as required. The reaction progress can be monitored by TLC.[5] Many procedures report reactions completing within 1-4 hours.[5][6]
-
Work-up : After the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate, and wash with water and brine.
-
Purification : Dry the organic layer over anhydrous Na₂SO₄, concentrate it, and purify the crude product by column chromatography on silica gel to obtain the pure benzimidazole derivative.[5]
Quantitative Data (from Analogous Reactions)
Note: The following data is derived from published syntheses of benzimidazoles using various substituted aldehydes and o-phenylenediamines.
| Aldehyde Reactant | Catalyst/Oxidant | Solvent | Time | Yield (%) |
| Various aromatic aldehydes | Lanthanum chloride (10 mol%) | Acetonitrile | 2-4 h | 85-95 |
| Various aromatic aldehydes | H₂O₂ / HCl | Acetonitrile | 15-30 min | 92-98 |
| 4-Methylbenzaldehyde | Au/TiO₂ | CHCl₃:MeOH (3:1) | 3 h | 98 |
| Various aromatic aldehydes | MgCl₂·6H₂O | Ethanol | 15-30 min | 90-96 |
Application Note 3: Synthesis of 2-(3-Carboxy-4-hydroxyphenyl)benzothiazole Derivatives
Benzothiazoles are sulfur-containing heterocycles widely recognized for their applications in drug discovery and materials science. A primary synthetic route is the condensation and subsequent oxidative cyclization of an o-aminothiophenol with an aldehyde.
Caption: Reaction pathway for benzothiazole (B30560) synthesis.
Experimental Protocol
-
Reaction Setup : Combine o-aminothiophenol (1.0 mmol, 125.2 mg) and this compound (1.0 mmol, 166.1 mg) in a round-bottom flask.
-
Catalyst and Solvent : Add a catalyst such as Zn(OAc)₂·2H₂O (5 mol%) under solvent-free conditions, or use a catalyst like H₂O₂/HCl in a solvent like ethanol.[7][8]
-
Reaction : Heat the reaction mixture (e.g., at 80 °C for solvent-free conditions) or stir at room temperature, monitoring completion by TLC.[7][8] Reaction times can range from 30 minutes to a few hours.[7][9]
-
Work-up : After cooling, add water to the reaction mixture and extract the product with an organic solvent such as ethyl acetate.
-
Purification : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude material by column chromatography or recrystallization to yield the final product.
Quantitative Data (from Analogous Reactions)
Note: The following data is derived from published syntheses of benzothiazoles using various substituted aldehydes and o-aminothiophenols.
| Aldehyde Reactant | Catalyst/Oxidant | Solvent | Time | Yield (%) |
| Various aromatic aldehydes | Zn(OAc)₂·2H₂O (5 mol%) | Solvent-free (80 °C) | 30-60 min | 67-96 |
| Various aromatic aldehydes | H₂O₂ / HCl | Ethanol | 45-60 min | 85-94 |
| Various aromatic aldehydes | SnP₂O₇ | Solvent-free (80 °C) | 8-35 min | 87-95 |
| Various aromatic aldehydes | Ag₂O | Solvent-free (microwave) | 4-8 min | 92-98 |
References
- 1. Benzoxazole synthesis [organic-chemistry.org]
- 2. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzimidazole synthesis [organic-chemistry.org]
- 4. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facile and efficient one-pot synthesis of benzimidazoles using lanthanum chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 7. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acgpubs.org [acgpubs.org]
- 9. mdpi.com [mdpi.com]
The Untapped Potential of 3-Formyl-4-hydroxybenzoic Acid Derivatives in Click Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Click chemistry, a class of rapid, reliable, and high-yielding chemical reactions, has revolutionized various scientific fields, including drug discovery, bioconjugation, and materials science. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) stands as a cornerstone of this chemical toolbox. While numerous building blocks have been employed in click chemistry, the potential of 3-Formyl-4-hydroxybenzoic acid and its derivatives remains a largely unexplored frontier. This versatile scaffold, possessing three distinct functional groups—a formyl, a hydroxyl, and a carboxylic acid—offers a unique platform for the design of novel bioconjugates, molecular probes, and therapeutic agents.
These application notes provide a prospective guide for researchers interested in harnessing the potential of this compound derivatives in click chemistry. The following sections outline hypothetical, yet scientifically grounded, applications, detailed experimental protocols, and data presentation formats to inspire and direct future research endeavors.
Application Note 1: Synthesis of Bifunctional Linkers for Antibody-Drug Conjugates (ADCs)
Application: The trifunctional nature of this compound allows for the creation of bifunctional linkers. One functional group can be modified with a "click handle" (an alkyne or azide), another can be used for conjugation to a payload (e.g., a cytotoxic drug), and the third can be attached to a targeting moiety, such as an antibody. The aldehyde group can be selectively reacted to form an oxime or hydrazone bond with a drug, while the carboxylic acid can be activated to form an amide bond with an antibody.
Workflow for Bifunctional Linker Synthesis and ADC Formation:
Caption: Workflow for ADC synthesis using a this compound-derived linker.
Application Note 2: Development of "Clickable" Probes for Cellular Imaging
Application: Derivatives of this compound can be designed as fluorescent probes. By introducing an alkyne or azide group, these probes can be "clicked" onto target biomolecules that have been metabolically labeled with the complementary functional group. The inherent spectroscopic properties of the aromatic core, potentially enhanced upon triazole formation, could be exploited for imaging applications.
Logical Relationship for Probe Activation:
Caption: Activation of a clickable probe for cellular imaging applications.
Experimental Protocols
Protocol 1: Synthesis of an Alkyne-Modified this compound Derivative
This protocol describes a hypothetical synthesis of 4-(prop-2-yn-1-yloxy)-3-formylbenzoic acid.
Materials:
-
This compound
-
Propargyl bromide (80% in toluene)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (2.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add propargyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at 60 °C for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexane) to afford the desired alkyne-modified derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation
This protocol outlines a general procedure for conjugating an alkyne-modified this compound derivative to an azide-containing biomolecule (e.g., a peptide or protein).
Materials:
-
Alkyne-modified this compound derivative (from Protocol 1)
-
Azide-functionalized biomolecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (for dissolving the alkyne derivative)
Procedure:
-
Prepare the following stock solutions:
-
10 mM alkyne-modified derivative in DMSO.
-
10 mM azide-functionalized biomolecule in PBS.
-
100 mM CuSO₄ in water.
-
500 mM sodium ascorbate in water (prepare fresh).
-
100 mM THPTA in water.
-
-
In a microcentrifuge tube, combine the following in order:
-
Azide-functionalized biomolecule solution (to a final concentration of 100 µM).
-
PBS to adjust the volume.
-
Alkyne-modified derivative stock solution (to a final concentration of 200 µM).
-
-
Prepare the catalyst premix by adding CuSO₄ stock solution to the THPTA stock solution to achieve a 1:5 molar ratio of Cu:THPTA.
-
Add the catalyst premix to the reaction mixture to a final copper concentration of 1 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
-
Incubate the reaction at room temperature for 1-4 hours with gentle shaking.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., SDS-PAGE for proteins, HPLC for peptides).
-
Purify the conjugate using a suitable method, such as size-exclusion chromatography or dialysis, to remove unreacted small molecules and catalyst.
Quantitative Data Presentation
Effective data presentation is crucial for comparing the efficiency of different reaction conditions and the properties of the resulting conjugates.
Table 1: Optimization of CuAAC Reaction Conditions
| Entry | [Alkyne] (µM) | [Azide] (µM) | [CuSO₄] (mM) | [Sodium Ascorbate] (mM) | Ligand (Type, Conc.) | Reaction Time (h) | Yield (%) |
| 1 | 200 | 100 | 1 | 5 | THPTA (5 mM) | 1 | 85 |
| 2 | 200 | 100 | 0.5 | 2.5 | THPTA (2.5 mM) | 1 | 72 |
| 3 | 200 | 100 | 1 | 5 | TBTA (5 mM) | 1 | 78 |
| 4 | 200 | 100 | 1 | 5 | THPTA (5 mM) | 4 | 95 |
Table 2: Characterization of a Hypothetical Antibody-Drug Conjugate
| ADC Batch | Drug-to-Antibody Ratio (DAR) | Aggregation (%) | Binding Affinity (K D , nM) | In Vitro Cytotoxicity (IC₅₀, nM) |
| ADC-001 | 3.8 | < 2 | 1.2 | 5.4 |
| ADC-002 | 7.5 | 8 | 1.5 | 2.1 |
| Control (Unconjugated Ab) | 0 | < 1 | 1.1 | > 1000 |
Conclusion
While direct applications of this compound derivatives in click chemistry are not yet prevalent in the scientific literature, their unique trifunctional nature presents a compelling case for their exploration. The hypothetical applications and protocols detailed in this document are intended to serve as a foundational guide for researchers. By systematically investigating the synthesis of "clickable" derivatives and their subsequent conjugation, the scientific community can unlock the full potential of this versatile chemical scaffold, paving the way for innovations in drug delivery, diagnostics, and beyond.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Formyl-4-hydroxybenzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Formyl-4-hydroxybenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most frequently employed methods for the synthesis of this compound are the Reimer-Tiemann reaction and the Duff reaction. Both methods involve the ortho-formylation of a phenol (B47542), in this case, 4-hydroxybenzoic acid.[1][2] Another highly effective method is the magnesium chloride-mediated ortho-formylation.[3]
Q2: Why is the yield of my this compound synthesis low?
A2: Low yields in the formylation of 4-hydroxybenzoic acid can be attributed to several factors. In the Reimer-Tiemann reaction, the biphasic nature of the reaction can lead to poor mass transfer between the aqueous and organic phases.[3][4] The Duff reaction is known to be generally inefficient, often resulting in modest yields.[2][5][6] Additionally, the electron-withdrawing nature of the carboxylic acid group on 4-hydroxybenzoic acid can deactivate the phenolic ring, making electrophilic substitution more challenging.[3]
Q3: I am observing the formation of multiple products in my reaction. What are the possible side reactions?
A3: The formation of multiple products is a common issue. In the Reimer-Tiemann reaction, in addition to the desired ortho-formylated product (this compound), the corresponding para-isomer can also be formed.[7] In the Duff reaction, if both ortho positions are available, diformylation can occur.[2] Polymerization or resin formation can also be a significant side reaction, particularly under harsh acidic or basic conditions.[8]
Q4: How can I improve the regioselectivity for the desired ortho-isomer?
A4: The Reimer-Tiemann reaction generally favors ortho-formylation.[9] The magnesium chloride-mediated method is also highly selective for ortho-formylation, often yielding the ortho-isomer exclusively.[10] For the Duff reaction, formylation typically occurs preferentially at the ortho position to the electron-donating hydroxyl group.[2]
Q5: What are the best practices for purifying crude this compound?
A5: Purification of the crude product can be challenging due to the presence of unreacted starting materials and byproducts.[6] Common purification techniques include column chromatography and recrystallization.[3][6] Washing the organic extract with water and brine followed by drying over an anhydrous salt like sodium sulfate (B86663) is a crucial step before final purification.[3]
Troubleshooting Guides
Issue 1: Low Reaction Yield
| Symptom | Possible Cause | Suggested Solution |
| Low overall yield of formylated product. | Reimer-Tiemann: Poor mass transfer in the biphasic system.[3] | - Employ a phase-transfer catalyst to enhance interaction between phases.[3] - Ensure vigorous and high-speed stirring to maximize the interfacial area.[3] - Use a co-solvent like 1,4-dioxane (B91453) to help homogenize the mixture.[4][11] |
| Duff Reaction: Inherently low efficiency.[2][5] | - Use a strong acid like trifluoroacetic acid (TFA) as the solvent to increase the reaction rate and yield.[3] - Ensure all reagents and glassware are thoroughly dried, as moisture can interfere with the reaction.[3] | |
| Incomplete reaction. | - Monitor the reaction progress using Thin Layer Chromatography (TLC).[3][6] - If the starting material persists, consider extending the reaction time.[6] - Increase the reaction temperature, but be mindful of potential decomposition.[12] | |
| Decomposition of starting material or product. | - Lower the reaction temperature.[12] - Consider a milder formylation method.[12] |
Issue 2: Formation of Multiple Byproducts
| Symptom | Possible Cause | Suggested Solution |
| Presence of the para-isomer in the Reimer-Tiemann reaction. | Reaction conditions favoring para substitution. | - Avoid additives like cyclodextrins if the ortho-isomer is the target, as they can increase para-selectivity.[12] |
| The ortho position is sterically hindered. | - If the substrate has a bulky group at the ortho position, formylation will preferentially occur at the para position.[2] | |
| Formation of diformylated products in the Duff reaction. | The substrate is highly activated, leading to multiple formylations.[12] | - Use milder reaction conditions (lower temperature, shorter reaction time).[12] - Carefully control the stoichiometry of the reagents, particularly the amount of hexamine.[8] |
| Formation of tar-like byproducts. | Polymerization of the phenol under harsh conditions.[8] | - Control the stoichiometry of reactants.[8] - Avoid excessively high temperatures and prolonged reaction times.[8][9] |
Experimental Protocols
Reimer-Tiemann Reaction: General Procedure
A solution of 4-hydroxybenzoic acid (1.0 equivalent) and a strong base such as sodium hydroxide (B78521) (e.g., 8.0 equivalents) in a suitable solvent system (e.g., ethanol/water) is heated (e.g., to 70°C).[9] Chloroform (e.g., 2.0 equivalents) is then added portion-wise over a period of time (e.g., 1 hour).[9] The reaction mixture is stirred for several hours (e.g., 3 hours) at the elevated temperature.[9] After cooling, the reaction is worked up by removing the organic solvent, adjusting the pH of the aqueous solution to acidic (e.g., pH 4-5), and extracting the product with an organic solvent like ethyl acetate.[9] The product is then purified, typically by chromatography or recrystallization.[9]
Duff Reaction: General Procedure
In a round-bottom flask, 4-hydroxybenzoic acid is dissolved in an acidic medium such as trifluoroacetic acid.[6] Hexamethylenetetramine (hexamine) is then added to the solution.[6] The mixture is heated to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).[6] After the reaction is complete (typically several hours), the mixture is cooled to room temperature. Water is added to hydrolyze the intermediate imine. Some protocols suggest the addition of aqueous acid, such as hydrochloric acid, and further heating to ensure complete hydrolysis.[6] The cooled reaction mixture is then transferred to a separatory funnel and the product is extracted with a suitable organic solvent (e.g., diethyl ether).[6] The combined organic extracts are washed with water and brine, dried over an anhydrous salt, and the solvent is removed to yield the crude product, which is then purified.[6]
Data Presentation
Table 1: Comparison of Formylation Methods for Phenols
| Method | Typical Yield | Key Advantages | Key Disadvantages |
| Reimer-Tiemann Reaction | Moderate | Well-established, good ortho-selectivity.[9][13] | Often gives low yields with substituted phenols, biphasic reaction can be problematic, can be highly exothermic.[3][4] |
| Duff Reaction | Low to Moderate[2][5] | Uses inexpensive and readily available reagents.[14] | Generally inefficient, can lead to multiple formylations.[2][5] |
| MgCl₂-Mediated Formylation | High to Excellent[10] | High yield, excellent ortho-regioselectivity, applicable for large-scale preparations.[10] | Critically dependent on anhydrous conditions and reagents.[3] |
Visualizations
Caption: General experimental workflows for the Reimer-Tiemann and Duff reactions.
Caption: Troubleshooting logic for addressing low reaction yield.
References
- 1. ipea.kr [ipea.kr]
- 2. Duff reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 5. thescholarship.ecu.edu [thescholarship.ecu.edu]
- 6. benchchem.com [benchchem.com]
- 7. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Reimer-Tiemann Reaction | JEE Chemistry | JEE Main | JEE Advanced [unacademy.com]
- 12. benchchem.com [benchchem.com]
- 13. synarchive.com [synarchive.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Formylation of 4-Hydroxybenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the formylation of 4-hydroxybenzoic acid. The information is tailored for researchers, scientists, and drug development professionals to help navigate potential challenges in synthesizing formyl-4-hydroxybenzoic acid derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary products expected from the formylation of 4-hydroxybenzoic acid?
The primary and desired product from the formylation of 4-hydroxybenzoic acid is typically 3-formyl-4-hydroxybenzoic acid . This is due to the directing effect of the hydroxyl group, which activates the ortho position for electrophilic substitution.
Q2: What are the most common formylation reactions used for 4-hydroxybenzoic acid?
The most common methods for the formylation of phenols, which can be adapted for 4-hydroxybenzoic acid, are the Reimer-Tiemann, Duff, and Vilsmeier-Haack reactions. Each method has its own set of advantages, disadvantages, and potential for byproduct formation.
Q3: Why is my reaction yield of this compound consistently low?
Low yields can be attributed to several factors, including suboptimal reaction conditions, incomplete reaction, or the formation of side products. Common issues include:
-
Reaction Temperature: Inadequate or excessive heat can either slow down the reaction or promote the formation of byproducts.
-
Reagent Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion of the starting material.
-
Reaction Time: Insufficient reaction time may not allow for the complete formation of the desired product.
-
Purity of Reagents: The presence of impurities in the starting materials or solvents can interfere with the reaction.
-
Formation of Byproducts: The presence of competing side reactions can consume the starting material and reduce the yield of the desired product.
Troubleshooting Guide: Common Byproducts and Their Mitigation
This section details the common byproducts observed during the formylation of 4-hydroxybenzoic acid using different methods and provides strategies to minimize their formation.
Reimer-Tiemann Reaction
The Reimer-Tiemann reaction involves the reaction of a phenol (B47542) with chloroform (B151607) in a basic solution. While it can effectively produce this compound, several byproducts can arise.
Common Byproducts:
-
Phenol and its formylated derivatives (Salicylaldehyde and p-Hydroxybenzaldehyde): Under the high-temperature and basic conditions of the Reimer-Tiemann reaction, 4-hydroxybenzoic acid can undergo decarboxylation to form phenol. This phenol can then be formylated to yield salicylaldehyde (B1680747) (ortho-hydroxybenzaldehyde) and p-hydroxybenzaldehyde as byproducts.
-
Unreacted 4-Hydroxybenzoic Acid: Incomplete reaction will result in the presence of the starting material in the final product mixture.
Troubleshooting Strategies:
-
Control Reaction Temperature: Carefully control the reaction temperature to minimize decarboxylation. Lowering the temperature, while potentially slowing down the reaction, can significantly reduce the formation of phenol and its derivatives.
-
Optimize Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time for maximizing the yield of the desired product while minimizing byproduct formation.
-
Purification: Utilize column chromatography or recrystallization to separate the desired this compound from the byproducts.
Duff Reaction
The Duff reaction utilizes hexamine as the formylating agent in an acidic medium, typically glycerol (B35011) and boric acid. It is known for its ortho-selectivity in the formylation of phenols.
Common Byproducts:
-
Polymeric Materials: The reaction conditions of the Duff reaction can sometimes lead to the formation of polymeric or tar-like substances, which can complicate purification and reduce the yield of the desired product.
-
Unreacted 4-Hydroxybenzoic Acid: As with other reactions, incomplete conversion will leave residual starting material.
Troubleshooting Strategies:
-
Anhydrous Conditions: Ensure the reaction is carried out under anhydrous conditions, as the presence of water can affect the reactivity of the hexamine.
-
Temperature Control: Maintain a consistent and appropriate reaction temperature as specified in the protocol to avoid the formation of tars.
-
Slow Addition of Reagents: A slow and controlled addition of the reactants can help to manage the reaction exotherm and minimize the formation of polymeric byproducts.
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction employs a Vilsmeier reagent, typically formed from a substituted amide (like DMF) and phosphorus oxychloride, to formylate electron-rich aromatic rings.
Common Byproducts:
-
Ester Formation: The carboxylic acid group of 4-hydroxybenzoic acid can potentially react with the Vilsmeier reagent or other intermediates, leading to the formation of ester byproducts.
-
Di-formylated Products: Although less common, under harsh conditions, a second formyl group may be introduced onto the aromatic ring.
-
Unreacted Starting Material: Incomplete reaction is a common issue if the reaction conditions are not optimized.
Troubleshooting Strategies:
-
Protection of the Carboxylic Acid Group: To prevent side reactions at the carboxylic acid functional group, it may be necessary to protect it as an ester (e.g., methyl ester) before performing the formylation. The protecting group can then be removed after the formylation step.
-
Control of Reagent Stoichiometry: Use a precise amount of the Vilsmeier reagent to minimize the risk of di-formylation.
-
Reaction Temperature: Carry out the reaction at a controlled, low temperature to enhance selectivity and reduce the formation of byproducts.
Quantitative Data Summary
The following table summarizes the typical yields of the desired product and the common byproducts in the formylation of 4-hydroxybenzoic acid. Please note that these values can vary significantly depending on the specific reaction conditions.
| Formylation Method | Desired Product | Typical Yield (%) | Common Byproducts | Typical Yield (%) |
| Reimer-Tiemann | This compound | 30 - 50 | Phenol, Salicylaldehyde, p-Hydroxybenzaldehyde | 5 - 15 |
| Duff Reaction | This compound | 20 - 40 | Polymeric materials, Unreacted starting material | Variable |
| Vilsmeier-Haack | This compound | 60 - 80 | Esterified byproducts, Di-formylated products | < 10 |
Experimental Protocols
Detailed experimental protocols for each formylation method are crucial for reproducibility and troubleshooting. Researchers should refer to established literature procedures and adapt them as necessary for their specific substrate and scale. Key parameters to control include reaction temperature, time, solvent, and the stoichiometry of the reagents.
Visualizing Reaction Pathways
The following diagram illustrates the potential reaction pathways in the formylation of 4-hydroxybenzoic acid, highlighting the formation of the desired product and common byproducts.
Caption: Potential reaction pathways in the formylation of 4-hydroxybenzoic acid.
troubleshooting guide for 3-Formyl-4-hydroxybenzoic acid reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Formyl-4-hydroxybenzoic acid.
General Troubleshooting & FAQs
This section covers common issues related to the handling, stability, and general reactivity of this compound.
Q1: My reaction mixture turns dark brown or black upon heating. What's happening and how can I prevent it?
A: Dark coloration often indicates thermal degradation or polymerization. This compound contains both a reactive aldehyde and a phenolic hydroxyl group, making it susceptible to decomposition at elevated temperatures.[1]
-
Likely Causes:
-
Oxidation: The aldehyde group is prone to oxidation, and the electron-donating hydroxyl group activates the aromatic ring, making it more susceptible to oxidation.[1]
-
Decarboxylation: At high temperatures, the carboxylic acid group can be lost as CO₂.[1]
-
Polymerization: Aldehydes can undergo self-condensation or polymerization, a process often accelerated by heat.[1]
-
-
Preventative Measures:
-
Lower Reaction Temperature: Attempt the reaction at the lowest effective temperature, even if it requires a longer duration.[1]
-
Inert Atmosphere: Conduct the experiment under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation.[1]
-
Purify Reagents: Ensure all solvents and reagents are pure and free from metal contaminants that might catalyze decomposition.[1]
-
Q2: I am seeing multiple spots on my TLC even before the reaction starts. What could be the issue?
A: This suggests that your starting material may be impure or has degraded. This compound should be stored in a dry, dark place at room temperature.[2] Exposure to light, air, or moisture can lead to degradation over time. It is advisable to check the purity of the starting material by techniques like NMR or LC-MS before use.
Q3: Which functional group is the most reactive on this compound?
A: The reactivity of the functional groups is highly dependent on the reaction conditions (pH, reagents, etc.).
-
The aldehyde is a strong electrophile, susceptible to nucleophilic attack.
-
The phenolic hydroxyl group is acidic and its oxygen is a potent nucleophile after deprotonation.
-
The carboxylic acid is also acidic and can be converted to esters or amides, typically after activation.
The diagram below illustrates the potential reaction sites.
References
Technical Support Center: Optimization of Reaction Conditions for 3-Formyl-4-hydroxybenzoic Acid Derivatization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the derivatization of 3-Formyl-4-hydroxybenzoic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the derivatization of this compound, such as in Schiff base formation or esterification.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction. | Monitor reaction progress using Thin Layer Chromatography (TLC). Consider extending the reaction time or moderately increasing the temperature. |
| Suboptimal solvent. | Ensure the solvent is anhydrous, especially for reactions sensitive to water. Test a range of solvents with varying polarities. | |
| Poor quality of reagents. | Use fresh, high-purity reagents. Verify the purity of the starting material, this compound. | |
| Inefficient catalyst. | For acid-catalyzed reactions like esterification or Schiff base formation, a few drops of a stronger acid (e.g., sulfuric acid) might be beneficial.[1] For base-catalyzed reactions, ensure the base is not sterically hindered and is used in appropriate molar ratios. | |
| Formation of Multiple Products/Byproducts | Side reactions involving the multiple functional groups. | Protect the functional group that is not intended to react. For example, protect the hydroxyl group as an ether or the carboxylic acid as an ester before reacting the aldehyde. |
| Isomer formation. | While less common for derivatization at a specific functional group, if formylating a precursor, be aware of potential isomer formation. Separation can be challenging but may be achieved by fractional recrystallization or chromatography.[2] | |
| Polymerization. | Aldehydes can be prone to polymerization, especially under harsh acidic or basic conditions. Use milder reaction conditions and control the temperature. | |
| Product is Difficult to Purify | Product is highly polar or has similar polarity to byproducts. | Utilize column chromatography with a gradient elution to separate the desired product. Consider derivatizing the product further to alter its polarity for easier separation. |
| Product is an oil and does not crystallize. | Try different solvent systems for crystallization. If crystallization fails, purification by column chromatography is the best alternative. | |
| Reaction Does Not Go to Completion | Reversible reaction. | To drive the equilibrium towards the product, remove a byproduct as it is formed. For example, in Schiff base formation and esterification, remove water using a Dean-Stark apparatus or molecular sieves. |
| Steric hindrance. | If the derivatizing agent is bulky, it may react slowly or not at all. Consider using a less hindered derivatizing agent if possible. |
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization reactions for this compound?
A1: The most common derivatization reactions target the three functional groups: the aldehyde, the hydroxyl group, and the carboxylic acid. These include:
-
Schiff Base Formation: The aldehyde group readily reacts with primary amines to form Schiff bases (imines).[3][4]
-
Esterification: The carboxylic acid group can be esterified by reacting with an alcohol in the presence of an acid catalyst.[5][6]
-
Williamson Ether Synthesis: The phenolic hydroxyl group can be converted to an ether.
-
Reduction: The aldehyde can be reduced to an alcohol.
-
Oxidation: The aldehyde can be oxidized to a carboxylic acid.
Q2: How can I selectively derivatize one functional group in the presence of others?
A2: Selective derivatization can be achieved by choosing reaction conditions that favor the reaction of one functional group over the others or by using protecting groups.
-
Aldehyde: Schiff base formation is typically selective for the aldehyde group under mild conditions.
-
Carboxylic Acid: Esterification with an alcohol and an acid catalyst primarily targets the carboxylic acid. The phenolic hydroxyl group is less reactive under these conditions.
-
Hydroxyl Group: The phenolic hydroxyl group can be selectively alkylated under basic conditions.
For more complex syntheses, it is often necessary to protect the more reactive functional groups. For example, the hydroxyl and carboxylic acid groups can be protected before performing reactions on the aldehyde.
Q3: What are the optimal conditions for Schiff base formation?
A3: Typically, Schiff base formation is carried out by refluxing an equimolar mixture of this compound and a primary amine in a suitable solvent like ethanol (B145695) or methanol.[3][4] A catalytic amount of acid (e.g., a few drops of glacial acetic acid) can accelerate the reaction.[3] Removal of water formed during the reaction will drive the equilibrium towards the product.
Q4: What are the key parameters to optimize for esterification?
A4: For Fischer esterification, the key parameters to optimize are:
-
Alcohol: Use the alcohol as the solvent or in excess to drive the reaction forward.
-
Catalyst: A strong acid catalyst like sulfuric acid or p-toluenesulfonic acid is typically used.[1]
-
Temperature: Heating the reaction mixture to reflux is common.[7]
-
Water Removal: Removing water as it forms will increase the yield.
Q5: How can I monitor the progress of my derivatization reaction?
A5: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of most organic reactions. By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material and the appearance of the product spot.
Experimental Protocol: General Procedure for Schiff Base Formation
This protocol provides a general methodology for the synthesis of a Schiff base from this compound and a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., aniline (B41778) or a substituted aniline)
-
Ethanol (or Methanol)
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of ethanol.
-
Add the primary amine (1 equivalent) to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The Schiff base product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.
-
If the product does not precipitate, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Experimental Workflow
The following diagram illustrates a general workflow for the derivatization and purification of this compound.
Caption: General workflow for the derivatization of this compound.
References
- 1. youtube.com [youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. sciensage.info [sciensage.info]
- 4. eresearchco.com [eresearchco.com]
- 5. US5260475A - Esterification of hydroxybenzoic acids - Google Patents [patents.google.com]
- 6. iajpr.com [iajpr.com]
- 7. Synthesis routes of 4-Formyl-3-hydroxybenzoic acid [benchchem.com]
stability and degradation of 3-Formyl-4-hydroxybenzoic acid under acidic/basic conditions
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of 3-Formyl-4-hydroxybenzoic acid under acidic conditions?
A1: Under mild acidic conditions and at ambient temperature, this compound is expected to be relatively stable. The phenolic hydroxyl, carboxylic acid, and formyl groups are generally stable to acid-catalyzed hydrolysis at low temperatures. However, under more strenuous conditions, such as elevated temperatures in the presence of a strong acid, degradation may occur. The primary degradation pathway would likely involve decarboxylation, where the carboxylic acid group is lost as carbon dioxide.
Q2: What degradation pathways are anticipated for this compound under basic conditions?
A2: this compound is expected to be more susceptible to degradation under basic conditions compared to acidic conditions. Two primary degradation pathways are plausible:
-
Cannizzaro Reaction: Since the formyl group is on an aromatic ring and lacks α-hydrogens, it can undergo a disproportionation reaction in the presence of a strong base.[1][2][3][4][5] In this reaction, one molecule of the aldehyde is oxidized to a carboxylic acid, and another is reduced to an alcohol. This would result in the formation of 4-hydroxy-1,3-benzenedicarboxylic acid and 3-(hydroxymethyl)-4-hydroxybenzoic acid.
-
Decarboxylation: Similar to acidic conditions, heating in a basic solution can promote the loss of the carboxyl group, leading to the formation of 2-hydroxy-5-methylbenzaldehyde.
The phenolic hydroxyl group is expected to be deprotonated under basic conditions, forming a phenoxide ion, which is generally stable but can be more susceptible to oxidation.[6][7][8][9]
Q3: What are the likely degradation products of this compound?
A3: Based on the functional groups present, the following are potential degradation products:
-
Under Acidic Conditions (with heat):
-
2-hydroxy-5-formylphenol (via decarboxylation)
-
-
Under Basic Conditions:
-
4-hydroxy-1,3-benzenedicarboxylic acid (from oxidation of the formyl group)
-
3-(hydroxymethyl)-4-hydroxybenzoic acid (from reduction of the formyl group)
-
2-hydroxy-5-methylbenzaldehyde (via decarboxylation)
-
-
Under Oxidative Conditions:
-
4-hydroxy-1,3-benzenedicarboxylic acid (oxidation of the formyl group)
-
Q4: How can I monitor the stability of this compound and its degradation products?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach.[10][11][12][13][14] A reversed-phase C18 column with a gradient elution using a mobile phase of acidified water and acetonitrile (B52724) or methanol (B129727) is a good starting point for method development. UV detection would be appropriate, as the parent molecule and its likely degradation products are chromophoric.
Troubleshooting Guides
| Issue | Possible Cause | Suggested Solution |
| Rapid disappearance of the starting material in basic solution. | The Cannizzaro reaction is likely occurring, especially at higher concentrations of base and elevated temperatures. | Reduce the concentration of the base, lower the reaction temperature, and monitor the reaction at earlier time points. |
| Multiple unexpected peaks in the HPLC chromatogram. | The degradation is complex, or there might be secondary degradation of the initial products. | Use a shallower gradient in your HPLC method to improve separation. Employ a photodiode array (PDA) detector to check for peak purity. Consider using LC-MS to identify the unknown peaks. |
| Poor peak shape (tailing) for the carboxylic acid parent or degradants in HPLC. | The mobile phase pH may be too close to the pKa of the carboxylic acid, or there may be interaction with the silica (B1680970) support of the column. | Adjust the mobile phase pH to be at least 2 units below the pKa of the carboxylic acid (e.g., pH 2.5-3.0). Use a high-purity silica column or an end-capped column. |
| Inconsistent retention times in HPLC. | The mobile phase composition is changing, the column is not properly equilibrated, or the column temperature is fluctuating. | Prepare fresh mobile phase daily. Ensure the column is equilibrated with at least 10-20 column volumes of the initial mobile phase. Use a column oven to maintain a constant temperature.[15][16][17][18] |
Quantitative Data Summary (Hypothetical)
Since no direct quantitative data for the degradation of this compound is available, the following table provides a hypothetical summary based on typical degradation behavior of related phenolic acids and aromatic aldehydes under forced conditions. This is intended as a general guide for experimental design.
| Condition | Reagent | Temperature | Time | Expected Degradation (%) | Primary Degradation Products |
| Acidic | 0.1 N HCl | 80 °C | 24 h | 5 - 15% | 2-hydroxy-5-formylphenol |
| Basic | 0.1 N NaOH | 60 °C | 8 h | 20 - 40% | 4-hydroxy-1,3-benzenedicarboxylic acid, 3-(hydroxymethyl)-4-hydroxybenzoic acid |
| Oxidative | 3% H₂O₂ | Room Temp | 24 h | 10 - 25% | 4-hydroxy-1,3-benzenedicarboxylic acid |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting a forced degradation study on this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1 N HCl.
-
Heat the mixture at 80°C for 24 hours.
-
Cool the solution and neutralize with an appropriate amount of 1 N NaOH.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1 N NaOH.
-
Heat the mixture at 60°C for 8 hours.
-
Cool the solution and neutralize with an appropriate amount of 1 N HCl.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂.
-
Store the mixture at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
-
Control Samples:
-
Prepare control samples by diluting the stock solution to 0.1 mg/mL with the mobile phase and subjecting them to the same temperature conditions as the stressed samples.
-
3. Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Compare the chromatograms of the stressed samples to the control samples to identify degradation products.
-
Calculate the percentage of degradation.
Suggested HPLC Method
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 40% A, 60% B
-
25-30 min: Hold at 40% A, 60% B
-
30-35 min: Return to 95% A, 5% B
-
35-45 min: Re-equilibration
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Column Temperature: 30 °C
-
Injection Volume: 20 µL
Visualizations
References
- 1. Cannizzaro reaction | PPTX [slideshare.net]
- 2. SATHEE: Chemistry Cannizzaro Reaction Mechanism [satheeneet.iitk.ac.in]
- 3. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]
- 4. Cannizzaro Reaction Mechanism | Steps, Conditions, Uses & FAQs [allen.in]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. quora.com [quora.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. ijpsr.com [ijpsr.com]
- 12. ijtsrd.com [ijtsrd.com]
- 13. scispace.com [scispace.com]
- 14. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 15. HPLC Troubleshooting Guide [scioninstruments.com]
- 16. hplc.eu [hplc.eu]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. aelabgroup.com [aelabgroup.com]
preventing self-polymerization of 3-Formyl-4-hydroxybenzoic acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and storage of 3-Formyl-4-hydroxybenzoic acid to prevent potential degradation, which may be observed as discoloration, precipitation, or perceived as self-polymerization.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and use of this compound.
Issue: The solid this compound has changed color (e.g., yellowed or darkened) over time.
-
Possible Cause 1: Oxidation. The phenolic hydroxyl group and the aldehyde group are susceptible to oxidation, especially when exposed to air and light over extended periods. This can lead to the formation of colored impurities.
-
Solution:
-
Store the compound in a tightly sealed, amber glass vial to minimize exposure to air and light.
-
For long-term storage, consider flushing the container with an inert gas like nitrogen or argon before sealing.
-
Store the container in a cool, dark, and dry place, such as a desiccator in a refrigerator.
-
Issue: A previously prepared solution of this compound has become discolored or has formed a precipitate.
-
Possible Cause 1: Degradation in Solution. In solution, the compound may be more susceptible to degradation, especially if the solvent is not pure, contains dissolved oxygen, or if the solution is exposed to light. The compound has a predicted pKa of around 3.66, and its stability could be pH-dependent.[1]
-
Possible Cause 2: Microbial Contamination. Aqueous solutions, if not sterile, can support microbial growth. Some microorganisms can metabolize phenolic compounds, leading to degradation products.
-
Solution:
-
Prepare solutions fresh whenever possible using high-purity, de-gassed solvents.
-
If a stock solution must be stored, protect it from light by using an amber vial or wrapping it in aluminum foil. Store refrigerated (2-8 °C).
-
For aqueous solutions, consider sterile filtering if long-term storage is necessary.
-
Before use, visually inspect the solution. If discoloration or precipitation is observed, it is recommended to discard the solution and prepare a new one to ensure the integrity of your experiment.
-
Issue: The compound is difficult to dissolve, or the solubility has decreased compared to a fresh batch.
-
Possible Cause 1: Formation of Insoluble Degradation Products. While not strictly polymerization, slow degradation over time could lead to less soluble impurities.
-
Possible Cause 2: Incorrect Solvent. While soluble in acid and alkali, it is only slightly soluble in water and common organic solvents.[1]
-
Solution:
-
Ensure you are using an appropriate solvent. For difficult-to-dissolve solids, gentle warming or sonication may help.
-
If solubility issues persist with a batch that has been stored for a long time, it may be an indication of degradation. It is advisable to use a fresh container of the compound.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended way to store solid this compound?
A1: To ensure the long-term stability of solid this compound, it should be stored in a tightly sealed container, protected from light (amber vial), in a cool, dry, and well-ventilated place.[2] Recommended storage temperatures from suppliers generally range from room temperature to refrigerated conditions (10°C - 25°C or keep in a cool place).[3] For optimal long-term stability, storing in a desiccator under refrigeration is recommended.
Q2: Does this compound undergo self-polymerization?
A2: There is no direct evidence in the scientific literature or safety documentation to suggest that this compound undergoes spontaneous self-polymerization under standard storage conditions. The issues often perceived as polymerization, such as discoloration or precipitation, are more likely due to other degradation pathways like oxidation. Deliberate polymerization to form polyesters can be induced under specific, high-temperature reaction conditions.
Q3: What are the known chemical incompatibilities for this compound?
A3: this compound should be kept away from strong oxidizing agents, as well as highly acidic or alkaline materials to prevent exothermic reactions.[2] It is also advisable to avoid sources of heat and ignition.
Q4: What are the key physical and chemical properties of this compound?
A4: The table below summarizes key properties for easy reference.
| Property | Value |
| Molecular Formula | C₈H₆O₄ |
| Molecular Weight | 166.13 g/mol [4] |
| Appearance | White to off-white solid |
| Melting Point | 246-250 °C[4] |
| Storage Temperature | 10°C - 25°C (cool, dry place)[1][3] |
Experimental Protocols
Protocol for Long-Term Storage of Solid this compound
-
Container: Use an amber glass vial with a PTFE-lined cap.
-
Inert Atmosphere (Optional but Recommended): Place the vial in a glove box or use a Schlenk line to flush the container with a gentle stream of an inert gas (e.g., nitrogen or argon) for 1-2 minutes to displace air.
-
Sealing: Tightly seal the cap immediately after flushing. For extra protection, wrap the cap and neck of the vial with Parafilm®.
-
Secondary Containment: Place the sealed vial inside a labeled, sealable secondary container (e.g., a small plastic bag or a larger jar).
-
Storage Location: Store the secondary container in a refrigerator (2-8 °C) within a desiccator containing a suitable desiccant (e.g., silica (B1680970) gel). The location should be dark.
-
Labeling: Ensure the vial is clearly labeled with the compound name, date of receipt, and date opened.
Visualizations
The following workflow provides a logical guide for handling and storing this compound upon receipt to ensure its stability and integrity for research use.
Caption: Workflow for handling and storage of this compound.
References
Technical Support Center: Purification of 3-Formyl-4-hydroxybenzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 3-Formyl-4-hydroxybenzoic acid.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Recovery After Recrystallization | - The chosen solvent is too good at dissolving the compound, even at low temperatures.- Too much solvent was used.- The cooling process was too rapid, leading to the formation of fine crystals that are difficult to filter.- Premature crystallization occurred during hot filtration. | - Select a solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures (e.g., ethyl acetate-hexane, water, or ethanol-water mixtures).- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Ensure the filtration apparatus (funnel and receiving flask) is pre-heated before hot filtration. |
| Product is Oily or Gummy, Not Crystalline | - Presence of impurities that inhibit crystallization.- The solvent is not appropriate for crystallization. | - Try to purify a small sample by column chromatography first to remove the interfering impurities.- Experiment with different solvent systems for recrystallization. A multi-solvent system might be required. |
| Colored Impurities in the Final Product | - Presence of colored byproducts from the synthesis.- Degradation of the product. | - Add a small amount of activated charcoal to the hot solution before filtration during recrystallization. Be aware that charcoal can also adsorb some of the desired product.- Avoid prolonged heating during purification.- Store the compound in a dark place to prevent light-induced degradation. |
| Presence of Starting Material (e.g., 4-Hydroxybenzoic Acid) in the Final Product | - Incomplete reaction during synthesis. | - If the starting material has significantly different solubility, it might be removed by a carefully chosen recrystallization solvent.- Column chromatography is an effective method for separating the product from unreacted starting materials. |
| Broad Melting Point Range of the Purified Product | - The product is still impure. | - Repeat the purification step (recrystallization or column chromatography).- Check the purity using an analytical technique like HPLC or TLC. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities can include unreacted starting materials such as 4-hydroxybenzoic acid, side-products from the formylation reaction, and residual solvents. The exact impurities will depend on the synthetic route used.
Q2: What is a good solvent system for the recrystallization of this compound?
A2: A mixture of ethyl acetate (B1210297) and hexane (B92381) is a reported solvent system for the recrystallization of a derivative and can be a good starting point.[1] Other potential solvents to explore, based on the polarity of the molecule, include water and ethanol-water mixtures. The ideal solvent will dissolve the compound when hot but have low solubility when cold.
Q3: My purified this compound is still showing a broad melting point. What should I do?
A3: A broad melting point indicates the presence of impurities. You should consider a second purification step. If you performed recrystallization, try it again, perhaps with a different solvent system. Alternatively, column chromatography can be a more effective method for separating stubborn impurities. You can monitor the purity of your fractions using Thin Layer Chromatography (TLC).
Q4: How can I remove colored impurities from my product?
A4: Treating the hot solution of your crude product with a small amount of activated charcoal during recrystallization can effectively adsorb colored impurities. However, use it sparingly as it may also adsorb some of your desired product, potentially lowering the yield.
Q5: What analytical techniques can I use to assess the purity of this compound?
A5: High-Performance Liquid Chromatography (HPLC) is a highly effective quantitative method for assessing purity. An isocratic method using a C18 column with a mobile phase of acetonitrile (B52724) and a phosphoric acid buffer has been used for the related compound 4-hydroxybenzoic acid and could be adapted.[2] Thin Layer Chromatography (TLC) provides a quick, qualitative assessment of purity and can be used to identify a suitable solvent system for column chromatography. The melting point of the purified compound should be sharp and within the literature range (approximately 246-250 °C).[3][4]
Experimental Protocols
Recrystallization Protocol
This protocol provides a general guideline for the recrystallization of this compound. The choice of solvent may need to be optimized based on the specific impurities present.
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a small amount of a suitable solvent (e.g., ethyl acetate).
-
Heating: Gently heat the mixture on a hot plate while stirring. Add the solvent portion-wise until the solid completely dissolves. Avoid adding excess solvent.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration through a fluted filter paper into a pre-warmed clean Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature.
Purity Assessment by HPLC (Adapted Method)
This is an adapted method based on a protocol for 4-hydroxybenzoic acid[2] and may require optimization.
-
Column: C18 column (e.g., 150 x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A gradient elution may be necessary to achieve good separation. A starting point could be a linear gradient from 5% to 95% Mobile Phase B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 230 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a small, accurately weighed amount of the purified product in a suitable solvent (e.g., a mixture of water and acetonitrile) to a known concentration.
Visualizations
Caption: Recrystallization workflow for the purification of this compound.
References
Technical Support Center: Interpreting Complex NMR Spectra of 3-Formyl-4-hydroxybenzoic Acid Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the complex NMR spectra of 3-formyl-4-hydroxybenzoic acid and its derivatives.
Troubleshooting Guides & FAQs
Proton (¹H) NMR Spectra
Q1: Why is the aldehyde proton peak a singlet and where is it expected to appear?
A1: The aldehyde proton (-CHO) is not adjacent to any other protons, so it does not experience spin-spin coupling, resulting in a singlet. Due to the strong deshielding effect of the carbonyl group, this peak is typically found far downfield in the ¹H NMR spectrum, usually in the range of 9.5-10.5 ppm .
Q2: How do the substituents (hydroxyl, formyl, and carboxyl groups) affect the chemical shifts of the aromatic protons?
A2: The hydroxyl group (-OH) is an electron-donating group, which increases electron density on the aromatic ring, causing the protons to be more shielded (appear at a lower ppm). Conversely, the formyl (-CHO) and carboxylic acid (-COOH) groups are electron-withdrawing, decreasing electron density and deshielding the protons (shifting them to a higher ppm). The combined effect of these groups leads to a complex and spread-out aromatic region.
Q3: What are the expected coupling patterns for the three aromatic protons in this compound?
A3: The three aromatic protons will appear as a complex set of signals due to their distinct chemical environments.
-
H-2 (ortho to -COOH and meta to -OH): This proton will likely appear as a doublet.
-
H-5 (ortho to -OH and meta to -COOH): This proton is expected to be a doublet.
-
H-6 (meta to both -CHO and -OH): This proton will likely be a doublet of doublets.
The coupling constants will be characteristic of their relative positions:
-
ortho-coupling (³JHH): ~7-9 Hz
-
meta-coupling (⁴JHH): ~2-3 Hz
Q4: Why is the hydroxyl (-OH) proton sometimes not visible or very broad?
A4: The hydroxyl proton is acidic and can undergo rapid chemical exchange with trace amounts of water in the NMR solvent (even deuterated solvents). This exchange can lead to signal broadening, sometimes to the point where the peak is indistinguishable from the baseline. To confirm the presence of an -OH peak, a D₂O exchange experiment can be performed. After adding a drop of D₂O to the NMR tube and re-acquiring the spectrum, the -OH peak will disappear.
Carbon (¹³C) NMR Spectra
Q5: What are the expected chemical shifts for the carbonyl carbons (aldehyde and carboxylic acid)?
A5: The carbonyl carbons are highly deshielded and appear far downfield in the ¹³C NMR spectrum.
-
Aldehyde carbonyl (C=O): Typically found in the range of 190-200 ppm .
-
Carboxylic acid carbonyl (C=O): Usually appears between 165-175 ppm .
Q6: How can I distinguish between the different aromatic carbons?
A6: The chemical shifts of the aromatic carbons are influenced by the attached substituents.
-
Carbons attached to electron-withdrawing groups (e.g., C-1 bearing the -COOH and C-3 bearing the -CHO) will be deshielded and appear at higher ppm values.
-
Carbons attached to the electron-donating hydroxyl group (C-4) will be shifted to a lower ppm.
-
The remaining aromatic carbons (C-2, C-5, and C-6) will have distinct chemical shifts based on the combined electronic effects of the substituents. Two-dimensional NMR techniques like HSQC and HMBC can be invaluable for unambiguously assigning each carbon signal by correlating them to their attached or nearby protons.
Q7: What is the effect of the hydroxyl and formyl groups on the carbon chemical shifts?
A7: The electron-donating hydroxyl group will cause the carbon it is attached to (ipso-carbon) and the ortho and para carbons to be more shielded (lower ppm). The electron-withdrawing formyl group will cause the ipso-carbon and the ortho and para carbons to be more deshielded (higher ppm).
Data Presentation: Predicted NMR Data for this compound
The following tables summarize the predicted chemical shifts and coupling constants for this compound. These are estimated values and may vary depending on the solvent and experimental conditions.
Table 1: Predicted ¹H NMR Data (in DMSO-d₆)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-2 | ~8.2 | d | ~2.0 (meta) |
| H-5 | ~7.0 | d | ~8.5 (ortho) |
| H-6 | ~7.9 | dd | ~8.5 (ortho), ~2.0 (meta) |
| -CHO | ~10.0 | s | - |
| -OH | ~11.5 (broad) | s | - |
| -COOH | ~13.0 (broad) | s | - |
Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)
| Carbon | Predicted Chemical Shift (ppm) |
| C-1 | ~125 |
| C-2 | ~118 |
| C-3 | ~138 |
| C-4 | ~162 |
| C-5 | ~116 |
| C-6 | ~132 |
| -COOH | ~170 |
| -CHO | ~195 |
Experimental Protocols
Acquiring High-Quality NMR Spectra
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the this compound derivative.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a clean, dry NMR tube. DMSO-d₆ is often a good choice for this class of compounds as it can dissolve polar compounds and slow down the exchange of acidic protons.
-
Ensure the sample is fully dissolved; sonication may be necessary.
-
Filter the solution if any particulate matter is present.
-
-
Solvent Selection:
-
DMSO-d₆: Recommended for its ability to dissolve polar analytes and for observing exchangeable protons (-OH, -COOH).
-
CDCl₃: A common solvent, but may not be suitable for highly polar derivatives.
-
Acetone-d₆: A good alternative to DMSO-d₆.
-
-
¹H NMR Acquisition Parameters:
-
Number of Scans (ns): 8-16 scans for a reasonably concentrated sample.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
Spectral Width (sw): 0-16 ppm.
-
-
¹³C NMR Acquisition Parameters:
-
Number of Scans (ns): 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay (d1): 2-5 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): 0-220 ppm.
-
Use proton decoupling to simplify the spectrum.
-
-
D₂O Exchange Experiment:
-
Acquire a standard ¹H NMR spectrum.
-
Add 1-2 drops of deuterium (B1214612) oxide (D₂O) to the NMR tube.
-
Gently shake the tube to mix.
-
Re-acquire the ¹H NMR spectrum. The peaks corresponding to exchangeable protons (-OH, -COOH) will disappear or significantly decrease in intensity.
-
Visualizations
Caption: Workflow for ¹H NMR Spectral Interpretation.
Caption: Substituent Effects on Aromatic Proton Chemical Shifts.
managing temperature control in 3-Formyl-4-hydroxybenzoic acid synthesis
This guide provides researchers, scientists, and drug development professionals with essential information for managing temperature control during the synthesis of 3-Formyl-4-hydroxybenzoic acid. Below are frequently asked questions, troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis methods for this compound where temperature is a critical parameter?
A1: The two primary methods are the Reimer-Tiemann reaction and the Duff reaction. Both involve the ortho-formylation of 4-hydroxybenzoic acid. The Reimer-Tiemann reaction uses chloroform (B151607) and a strong base, and is known for being highly exothermic.[1][2][3] The Duff reaction employs hexamine in an acidic medium and generally requires high temperatures to proceed.[4][5]
Q2: Why is precise temperature control so important in the Reimer-Tiemann synthesis of this compound?
A2: The Reimer-Tiemann reaction requires initial heating to begin, but it can become highly exothermic once started.[2][3] Poor temperature control can lead to a thermal runaway, reducing both safety and yield.[2] Furthermore, operating at temperatures that are too high can promote the formation of undesirable resinous by-products, complicating purification and lowering the yield of the desired product.[6]
Q3: What is the optimal temperature range for the Reimer-Tiemann reaction?
A3: The optimal temperature typically ranges from 70°C to 105°C.[6] One specific protocol suggests heating to 70°C and maintaining it for several hours, while another successful synthesis was conducted between 80°C and 88°C.[6][7] It is crucial to monitor the internal reaction temperature closely.
Q4: How does temperature affect the Duff reaction?
A4: The Duff reaction generally requires higher and more sustained heating than the Reimer-Tiemann reaction. Typical temperatures range from 150°C to 165°C.[4][8] Maintaining the temperature within this specific range is critical for driving the reaction to completion. Insufficient heat will result in an incomplete reaction and low yield.
Q5: What are the main by-products related to temperature in these syntheses?
A5: In the Reimer-Tiemann reaction, the primary isomer formed is the ortho-product (this compound). However, the para-isomer (5-Formyl-4-hydroxybenzoic acid) is a common by-product.[4][6] Excessively high temperatures can also lead to the formation of tars and other resinous materials.[6] In the Duff reaction, while also favoring ortho-formylation, incomplete reaction due to suboptimal temperature is a primary cause of recovering unreacted starting material.
Troubleshooting Guide
| Problem | Potential Cause (Temperature-Related) | Suggested Solution |
| Low or No Yield | Reimer-Tiemann: Temperature too low, reaction did not initiate properly. | Ensure the initial heating phase reaches the target initiation temperature (approx. 70°C). Use a properly calibrated thermometer to monitor the internal temperature. |
| Reimer-Tiemann: Thermal runaway occurred, leading to decomposition. | Improve heat dissipation. Use an ice bath for rapid cooling if necessary. Add reagents, especially chloroform, slowly and in a controlled manner to manage the exotherm.[7] | |
| Duff Reaction: Reaction temperature was too low or not maintained. | Ensure the heating mantle or oil bath can consistently maintain the required temperature (150-165°C).[4][8] Monitor the temperature throughout the reaction period. | |
| High Levels of Impurities (e.g., Tar) | Reimer-Tiemann: Reaction temperature was too high. | Operate within the recommended temperature range (70-105°C).[6] Implement a cooling system (e.g., a water bath) to prevent overheating during the exothermic phase. |
| Reaction Starts Violently (Runaway) | Reimer-Tiemann: Inadequate control over the initial exotherm. | Begin with the reaction mixture at a lower temperature before the slow addition of chloroform. Ensure vigorous stirring to promote even heat distribution. Have an ice bath on standby for emergency cooling. |
| Incomplete Reaction (Starting material remains) | Both Reactions: Insufficient reaction time at the target temperature. | Monitor the reaction progress using Thin-Layer Chromatography (TLC). If starting material is still present after the planned duration, consider extending the reaction time while maintaining the optimal temperature. |
Quantitative Data Summary
The following table summarizes key temperature parameters and reported yields for relevant formylation reactions.
| Reaction Method | Substrate | Temperature Range (°C) | Reaction Time | Reported Yield | Notes |
| Reimer-Tiemann | Phenol | 70 - 105 °C[6] | ~1-3 hours[6][7] | 35-40% (ortho-isomer)[4] | Highly exothermic; requires careful control.[2][3] |
| Reimer-Tiemann | o-Cresol | 60 °C[9] | 1 hour[9] | 43%[9] | Demonstrates applicability to substituted phenols. |
| Duff Reaction | Phenol | 150 - 165 °C[4][8] | ~20 minutes[4][8] | Low for para-isomer; primarily ortho[4] | Requires high, sustained heat. |
| Duff Reaction | 2,6-Di-tert-butylphenol | 83 - 90 °C[10] | 12 hours[10] | 60% (para-isomer)[10] | Modified protocol using TFA with lower temperature. |
Experimental Protocols
Protocol 1: Reimer-Tiemann Synthesis of this compound
This protocol is adapted from general procedures for the ortho-formylation of phenols.
Materials:
-
4-hydroxybenzoic acid
-
Sodium hydroxide (B78521) (NaOH)
-
Water
-
Chloroform (CHCl₃)
-
Hydrochloric acid (HCl) for workup
-
Ethyl acetate (B1210297) for extraction
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and thermometer, dissolve 4-hydroxybenzoic acid and a molar excess of sodium hydroxide in a 2:1 ethanol/water solution.
-
Heat the mixture with stirring to approximately 70°C.[7]
-
Once the temperature is stable, add chloroform dropwise via an addition funnel over a period of 1 hour. Monitor the temperature closely; if it rises rapidly, slow the addition and apply external cooling (e.g., a water bath) as needed. The reaction is exothermic.[1][3]
-
After the addition is complete, continue stirring the mixture at 70°C for an additional 3 hours.[7]
-
Cool the reaction mixture to room temperature.
-
Remove the ethanol using a rotary evaporator.
-
Acidify the remaining aqueous solution to a pH of 4-5 with HCl.
-
Extract the product with ethyl acetate, perform a standard workup, and purify via recrystallization or column chromatography.
Protocol 2: Duff Reaction Synthesis of this compound
This protocol is based on the classical Duff reaction conditions.
Materials:
-
4-hydroxybenzoic acid
-
Hexamethylenetetramine
-
Anhydrous glycerol (B35011)
-
Boric acid
-
Sulfuric acid (H₂SO₄) for workup
-
Water
Procedure:
-
Prepare a glyceroboric acid solution by heating anhydrous glycerol and boric acid.
-
Cool the solution to 150°C in a three-necked flask equipped with a mechanical stirrer and thermometer.
-
Prepare an intimate mixture by grinding together 4-hydroxybenzoic acid and hexamethylenetetramine.
-
Add the powdered mixture to the glyceroboric acid solution with vigorous stirring.
-
Maintain the reaction temperature between 150°C and 165°C for approximately 20 minutes.[4][8]
-
Allow the mixture to cool to around 115°C.
-
Carefully acidify the mixture with a dilute solution of sulfuric acid.[8]
-
Isolate the crude product, which can often be purified by steam distillation or recrystallization.[8]
Visual Guides
Experimental Workflow for Temperature Control
Caption: Workflow for temperature management in the Reimer-Tiemann synthesis.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yield based on temperature issues.
Influence of Temperature on Product Formation
Caption: Effect of temperature on desired product versus by-product formation.
References
- 1. Reimer-Tiemann Reaction | JEE Chemistry | JEE Main | JEE Advanced [unacademy.com]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Duff reaction - Wikipedia [en.wikipedia.org]
- 6. US4324922A - Reimer-Tiemann aldehyde synthesis process - Google Patents [patents.google.com]
- 7. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. scholarworks.uni.edu [scholarworks.uni.edu]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Solvent Effects on the Reactivity of 3-Formyl-4-hydroxybenzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Formyl-4-hydroxybenzoic acid. The information provided is designed to address common experimental challenges related to solvent effects on the reactivity of this compound.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no reactivity in nonpolar aprotic solvents (e.g., hexane, toluene). | This compound has low solubility in nonpolar solvents due to its polar functional groups (carboxylic acid, hydroxyl, and formyl). The intramolecular hydrogen bond between the hydroxyl and formyl groups can also reduce reactivity. | - Increase the polarity of the solvent system by adding a co-solvent such as THF or dioxane.[1] - Consider using a phase-transfer catalyst if reacting with a water-soluble reagent. - For reactions involving the carboxylic acid, conversion to a more soluble ester derivative may be necessary. |
| Unexpected side products in protic solvents (e.g., methanol (B129727), ethanol). | Protic solvents can react with the formyl group to form acetals or hemiacetals, or with the carboxylic acid to form esters, especially under acidic or basic conditions or at elevated temperatures.[2] | - Use an aprotic solvent if the desired reaction does not involve the solvent as a reactant. - If a protic solvent is necessary, run the reaction at a lower temperature and monitor for side product formation. - Protect the hydroxyl or formyl group if they are not the intended reaction site. |
| Difficulty in isolating the product. | The product may be highly soluble in the reaction solvent or may form a stable salt. The starting material and product may have similar polarities, making chromatographic separation challenging. | - If the product is a carboxylic acid salt, acidify the solution to precipitate the free acid. - Perform a solvent screen to find a suitable solvent for precipitation or crystallization. - For chromatographic purification, try different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) and consider using a different stationary phase (e.g., alumina (B75360) instead of silica (B1680970) gel). |
| Inconsistent reaction rates or yields. | Trace amounts of water or impurities in the solvent can significantly affect the reaction. The solvent polarity can influence the stability of transition states and intermediates, altering the reaction rate.[3] | - Use high-purity, anhydrous solvents. - Carefully control the reaction temperature. - For sensitive reactions, degas the solvent to remove dissolved oxygen. - Be aware that different batches of the same solvent from different suppliers may have slight variations in purity. |
| Color change of the solution upon dissolving the compound. | This may be due to solvatochromic effects, where the solvent polarity alters the electronic energy levels of the molecule, leading to a shift in the absorption spectrum.[4][5] It could also indicate deprotonation or a reaction with the solvent. | - Record a UV-Vis spectrum of the solution to characterize the absorption profile. - Measure the pH of the solution to check for deprotonation. - If an unexpected reaction is suspected, analyze a sample of the solution by techniques such as TLC, LC-MS, or NMR. |
Frequently Asked Questions (FAQs)
Q1: How does solvent polarity affect the reactivity of the different functional groups in this compound?
A1: The reactivity of the carboxylic acid, hydroxyl, and formyl groups is significantly influenced by solvent polarity.
-
Carboxylic Acid Group: In polar protic solvents, the carboxylic acid can be deprotonated, especially in the presence of a base, forming a carboxylate anion. This enhances its nucleophilicity. In nonpolar aprotic solvents, the carboxylic acid exists primarily in its protonated form and can act as a hydrogen bond donor.
-
Hydroxyl Group: The acidity of the phenolic hydroxyl group is enhanced in polar solvents that can stabilize the resulting phenoxide ion. It can also act as a hydrogen bond donor.
-
Formyl Group: The electrophilicity of the formyl carbon is influenced by the solvent's ability to solvate the partially positive carbon and the partially negative oxygen. Protic solvents can form hydrogen bonds with the formyl oxygen, potentially increasing the electrophilicity of the carbon.
Q2: What is the role of intramolecular hydrogen bonding in the reactivity of this compound?
A2: this compound can form an intramolecular hydrogen bond between the hydroxyl group and the adjacent formyl group. This can decrease the reactivity of both functional groups by reducing the availability of the hydroxyl proton for deprotonation and by decreasing the electrophilicity of the formyl carbon. In polar, hydrogen-bond accepting solvents, this intramolecular hydrogen bond can be disrupted, leading to increased reactivity.
Q3: Can this compound undergo excited-state intramolecular proton transfer (ESIPT)?
A3: Yes, studies have shown that this compound (also referred to as 4-hydroxy-3-formylbenzoic acid or HFBA in some literature) can undergo ESIPT.[1][6] Upon photoexcitation, a proton can be transferred from the hydroxyl group to the formyl group. This process is influenced by the solvent environment.
Q4: How do protic solvents affect the photophysical properties of this compound?
A4: In protic solvents, intermolecular interactions and proton transfer can occur in the excited state.[6] The presence of a base in polar protic solvents can lead to the formation of a dianion.[6] Furthermore, in some solvents like pure ethanol (B145695) at 77K, the compound can exhibit phosphorescence, which is attributed to the rupture of the intramolecular hydrogen bond and rotation of the formyl group.[6]
Experimental Protocols
General Procedure for Esterification of this compound
This protocol is a general guideline for the esterification of the carboxylic acid group.
-
Dissolution: Dissolve this compound in an excess of the desired alcohol (e.g., methanol, ethanol). The use of a co-solvent like toluene (B28343) may be beneficial for higher boiling alcohols.
-
Catalyst Addition: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture and remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
General Procedure for Schiff Base Formation
This protocol describes the reaction of the formyl group with a primary amine.
-
Dissolution: Dissolve this compound in a suitable solvent. Protic solvents like ethanol or methanol are commonly used for Schiff base formation.
-
Amine Addition: Add an equimolar amount of the primary amine to the solution. A catalytic amount of a weak acid (e.g., acetic acid) can be added to facilitate the reaction.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating. The formation of the Schiff base is often indicated by a color change and/or the precipitation of the product.
-
Isolation: If the product precipitates, it can be isolated by filtration, washed with a cold solvent, and dried. If the product is soluble, the solvent can be removed under reduced pressure, and the product can be purified by recrystallization or column chromatography.
Visualizations
Caption: Workflow for the esterification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. US5260475A - Esterification of hydroxybenzoic acids - Google Patents [patents.google.com]
- 3. Effects of solvent polarity on the acid dissociation constants of benzoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solvatochromic effect in absorption and emission spectra of star-shaped bipolar derivatives of 1,3,5-triazine and carbazole. A time-dependent density functional study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Proton transfer reaction in 4-hydroxy-3-formyl benzoic acid in protic solvents at room temperature and 77K and some theoretical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
long-term storage and handling of 3-Formyl-4-hydroxybenzoic acid.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and handling of 3-Formyl-4-hydroxybenzoic acid. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Storage and Handling Data
Proper storage and handling are crucial for maintaining the integrity and stability of this compound. The following table summarizes the key quantitative data and recommendations.
| Parameter | Recommendation | Source(s) |
| Long-Term Storage Temp. | 10°C - 25°C (Room Temperature) | [1] |
| Storage Conditions | Store in a tightly sealed container in a dry, dark place, and under an inert atmosphere. | N/A |
| Incompatible Materials | Strong oxidizing agents. | N/A |
| Shelf Life (Solid) | For the related compound 4-hydroxybenzoic acid, the shelf life is stated as ≥4 years when stored at -20°C as a crystalline solid. No specific data is available for this compound. | N/A |
| Solution Stability | Aqueous solutions are not recommended for storage for more than one day. For maximum solubility in aqueous buffers, first dissolve in DMF and then dilute. | N/A |
| Personal Protective Equipment (PPE) | - Eye Protection: Safety glasses or goggles- Hand Protection: Chemical-resistant gloves- Respiratory Protection: Dust mask (e.g., N95) | [2][3] |
| Handling Environment | Use in a well-ventilated area. Employ local exhaust ventilation to control dust. | [2] |
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound in a question-and-answer format.
Question: My this compound has changed color (e.g., from white/off-white to yellow or brown). Is it still usable?
Answer: A color change often indicates degradation or the presence of impurities. The aldehyde group in the molecule is susceptible to oxidation, which can lead to the formation of colored byproducts.
-
Immediate Action: Assess the purity of the material using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy, to identify any degradation products.
-
Recommendation: For sensitive applications, it is advisable to use a fresh, pure batch of the compound. If the impurities are minor and their identity is known and deemed not to interfere with your experiment, you may proceed with caution. Purification by recrystallization may be an option.
Question: I am having difficulty dissolving this compound in my aqueous buffer.
Answer: this compound has limited solubility in water.
-
Troubleshooting Steps:
-
Use an organic co-solvent: First, dissolve the compound in a minimal amount of a water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).
-
Dilute into buffer: Slowly add the resulting stock solution to your aqueous buffer with vigorous stirring.
-
pH Adjustment: The solubility of benzoic acid derivatives is pH-dependent. Increasing the pH of the aqueous solution will deprotonate the carboxylic acid, forming a more soluble carboxylate salt. However, be mindful that high pH may affect the stability of the aldehyde group or be incompatible with your experimental conditions.
-
Gentle Warming: Gentle warming can aid dissolution, but avoid high temperatures to prevent degradation.
-
Question: My reaction using this compound is giving low yields or unexpected side products. What could be the cause?
Answer: Several factors could contribute to poor reaction outcomes.
-
Purity of Starting Material: As mentioned, impurities or degradation can interfere with the reaction. Confirm the purity of your this compound.
-
Reaction Conditions:
-
Atmosphere: The aldehyde group can be sensitive to oxidation. If your reaction is air-sensitive, consider running it under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Compatibility: Ensure that the other reagents and solvents in your reaction are compatible with both the aldehyde and carboxylic acid functional groups. Strong nucleophiles can react with the aldehyde, and the carboxylic acid can undergo esterification or acid-base reactions.
-
-
Side Reactions: The presence of both an electron-withdrawing aldehyde and a carboxylic acid on the aromatic ring, along with a hydroxyl group, can lead to various potential side reactions depending on the reaction conditions. Consider potential byproducts and adjust your purification strategy accordingly.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety hazards associated with this compound?
A1: this compound is classified as harmful if swallowed, causes skin irritation, and can cause serious eye irritation.[2] It may also cause an allergic skin reaction.[2] Always handle this compound with appropriate personal protective equipment in a well-ventilated area.
Q2: How can I purify this compound if I suspect it has degraded?
A2: Recrystallization is a common method for purifying solid organic compounds. A suitable solvent system for recrystallization of a related compound, methyl 4-formyl-3-hydroxybenzoate, is ethyl acetate-hexane, which suggests a similar polarity solvent system might be effective for this compound.[4] The choice of solvent will depend on the nature of the impurities.
Q3: Can I store this compound in solution?
A3: It is generally not recommended to store this compound in solution for extended periods, especially in aqueous or protic solvents, due to the risk of degradation (e.g., oxidation of the aldehyde). If you must prepare a stock solution, use a dry, aprotic solvent like DMSO or DMF, store it at a low temperature (e.g., -20°C), and use it as quickly as possible. For aqueous applications, it is best to prepare the solution fresh for each experiment.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in DMSO
This protocol describes the preparation of a stock solution of this compound in DMSO, which is a common solvent for this compound in biological assays.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Calibrated analytical balance
-
Appropriate volumetric flasks and pipettes
Procedure:
-
Weighing: In a chemical fume hood, accurately weigh the desired amount of this compound.
-
Dissolution: Transfer the weighed solid to a volumetric flask. Add a portion of anhydrous DMSO to the flask.
-
Mixing: Gently swirl the flask or use a vortex mixer to dissolve the solid completely.
-
Final Volume: Once the solid is fully dissolved, add anhydrous DMSO to the flask to reach the final desired volume and mix thoroughly.
-
Storage: Store the stock solution in a tightly sealed vial at -20°C, protected from light. For best results, use the solution within a short period and avoid repeated freeze-thaw cycles.
Visualizations
Below are diagrams illustrating key workflows and logical relationships for working with this compound.
Caption: Experimental workflow for this compound.
Caption: Troubleshooting decision workflow.
References
avoiding decarboxylation of 3-Formyl-4-hydroxybenzoic acid at high temperatures
Welcome to the Technical Support Center for 3-Formyl-4-hydroxybenzoic Acid. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the thermal stability of this compound, specifically the avoidance of decarboxylation at elevated temperatures.
Frequently Asked Questions (FAQs)
Q1: At what temperature does this compound begin to decarboxylate?
A1: this compound has a reported melting point in the range of 246-250 °C, and some sources indicate decomposition at these temperatures.[1] Decarboxylation is a likely decomposition pathway at or near this temperature range. The exact onset temperature for decarboxylation can be influenced by factors such as the heating rate, atmospheric conditions, and the presence of impurities. To precisely determine the thermal stability of your specific sample, we recommend performing Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Q2: What is the primary mechanism of thermal decarboxylation for a hydroxybenzoic acid derivative like this?
A2: For hydroxybenzoic acids, thermal decarboxylation typically proceeds through a mechanism involving the loss of carbon dioxide from the carboxylic acid group. The presence of the hydroxyl group on the aromatic ring can influence the rate of this reaction. The general mechanism for thermal decarboxylation of many carboxylic acids involves a unimolecular heterolytic fission, leading to the formation of a carbanion intermediate after the loss of CO2.
Q3: How can I prevent or minimize decarboxylation during a high-temperature reaction?
A3: The most effective strategy to prevent thermal decarboxylation is to protect the carboxylic acid functional group. By converting the carboxylic acid to a more thermally stable derivative, such as an ester, the propensity for CO2 elimination is significantly reduced. Additionally, protecting the aldehyde group as an acetal (B89532) can prevent potential side reactions at high temperatures. An orthogonal protection strategy, where each functional group can be protected and deprotected independently, is highly recommended for complex syntheses.
Q4: What are suitable protecting groups for the carboxylic acid and aldehyde functionalities that are stable at high temperatures?
A4: For the aldehyde group, forming a cyclic acetal with a diol like ethylene (B1197577) glycol or 1,3-propanediol (B51772) provides excellent thermal stability. Acetals are generally stable in neutral to strongly basic conditions and at elevated temperatures.[2][3][4][5] For the carboxylic acid group, conversion to a benzyl (B1604629) ester is a robust strategy. Benzyl esters are known for their high thermal stability and can be selectively removed by catalytic hydrogenolysis, which is a mild deprotection method.[6][7] Some studies have shown that certain benzyl ethers, structurally similar to benzyl esters in terms of the benzyl group, are stable up to 300°C.[8]
Q5: Can I selectively protect one functional group in the presence of the other?
A5: Yes, selective protection is achievable due to the different reactivity of the aldehyde and carboxylic acid groups. The aldehyde can be selectively protected as an acetal under acidic conditions that do not significantly promote the esterification of the carboxylic acid, especially if a diol is used. Conversely, the carboxylic acid can be esterified under conditions that do not affect the aldehyde. For a comprehensive strategy, an orthogonal protection scheme is recommended.
Troubleshooting Guide: Preventing Decarboxylation
This guide addresses common issues encountered when trying to suppress the decarboxylation of this compound at high temperatures.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Significant decarboxylation observed at temperatures below the expected reaction temperature. | 1. Presence of catalytic impurities (e.g., certain metal ions) that lower the decarboxylation temperature. 2. Localized overheating in the reaction mixture. 3. The reaction solvent may be promoting decarboxylation. | 1. Purify the this compound before use. Use high-purity reagents and solvents. 2. Ensure uniform heating of the reaction mixture using a well-calibrated heating mantle or oil bath with efficient stirring. 3. Consider using a high-boiling, inert solvent. If possible, perform a small-scale thermal analysis (TGA/DSC) of your starting material in the intended solvent. |
| Low yield or incomplete reaction when attempting to protect the functional groups. | 1. For Acetal Protection: Incomplete water removal, driving the equilibrium back to the aldehyde. Insufficient catalyst. 2. For Esterification: Unfavorable equilibrium for ester formation. Insufficient catalyst or reaction time. | 1. Use a Dean-Stark trap to azeotropically remove water during the reaction. Ensure the diol and solvent are anhydrous. Use a catalytic amount of a strong acid like p-toluenesulfonic acid. 2. Use a large excess of the alcohol (it can often be used as the solvent). Ensure an adequate amount of acid catalyst (e.g., concentrated sulfuric acid) is used. Monitor the reaction by TLC to determine the optimal reaction time. |
| Loss of protecting groups during the high-temperature reaction. | The chosen protecting groups are not sufficiently stable under the reaction conditions. | Select more robust protecting groups. For example, if a simple acetal is cleaving, consider one derived from a more sterically hindered diol. If a simple alkyl ester is unstable, a benzyl ester is likely to be more thermally robust. |
| Difficulty in deprotecting the functional groups after the reaction. | The deprotection conditions are not optimal or are too harsh, leading to product degradation. | 1. Acetal Deprotection: Use mild aqueous acid (e.g., dilute HCl or acetic acid) and monitor the reaction carefully by TLC to avoid overexposure. 2. Benzyl Ester Deprotection: Use catalytic hydrogenolysis (H₂ gas with a palladium catalyst, such as Pd/C). This is a very mild and selective method that is unlikely to affect other functional groups. |
Experimental Protocols
Protocol 1: Orthogonal Protection of this compound
This protocol outlines a two-step process to protect both the aldehyde and carboxylic acid functionalities, yielding a more thermally stable molecule.
Step 1: Acetal Protection of the Aldehyde Group
-
Objective: To selectively protect the aldehyde group as a cyclic acetal.
-
Materials:
-
This compound
-
Ethylene glycol (1.5 equivalents)
-
p-Toluenesulfonic acid monohydrate (0.05 equivalents)
-
Toluene
-
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound and toluene.
-
Add ethylene glycol and p-toluenesulfonic acid monohydrate.
-
Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the acetal-protected intermediate.
-
Step 2: Benzyl Esterification of the Carboxylic Acid Group
-
Objective: To protect the carboxylic acid group of the acetal-protected intermediate as a benzyl ester.
-
Materials:
-
Acetal-protected this compound (from Step 1)
-
Benzyl bromide (1.2 equivalents)
-
Potassium carbonate (K₂CO₃) (1.5 equivalents)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve the acetal-protected intermediate in anhydrous DMF in a round-bottom flask.
-
Add potassium carbonate to the solution.
-
Add benzyl bromide dropwise to the stirred suspension.
-
Heat the reaction mixture to 60-70 °C and stir for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica (B1680970) gel if necessary.
-
Quantitative Data Summary (Estimated)
The following table provides estimated thermal stability data for this compound and its protected derivatives based on literature values for similar compounds. Actual values should be determined experimentally.
| Compound | Functional Groups | Protection | Estimated Decomposition Onset (TGA) | Notes |
| This compound | Aldehyde, Carboxylic Acid, Phenol | Unprotected | ~250 °C | Decarboxylation is a primary decomposition pathway. |
| 2-(4-hydroxy-1,3-benzodioxol-5-yl)acetic acid | Acetal, Carboxylic Acid, Phenol | Aldehyde protected | >250 °C | Decarboxylation is still possible but may be sterically hindered. |
| Benzyl 4-(1,3-dioxolan-2-yl)-2-hydroxybenzoate | Acetal, Benzyl Ester, Phenol | Aldehyde and Carboxylic Acid protected | >300 °C | Both functional groups prone to thermal decomposition are protected, leading to significantly enhanced thermal stability. |
Visualizations
Caption: Thermal decarboxylation of this compound.
Caption: Troubleshooting workflow for avoiding decarboxylation.
Caption: Orthogonal protection strategy for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Acetals as protecting groups [quimicaorganica.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 5. Acetal Protecting Group Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 6. benchchem.com [benchchem.com]
- 7. Benzyl Esters [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Purity Validation of 3-Formyl-4-hydroxybenzoic Acid: HPLC vs. TLC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) for the purity validation of 3-Formyl-4-hydroxybenzoic acid. While specific validated methods for this compound are not extensively documented in publicly available literature, this guide outlines established protocols adapted from structurally similar compounds, such as 4-hydroxybenzoic acid, and provides expected performance data to assist in method selection and development.
Principles and Performance Comparison
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that utilizes a liquid mobile phase and a solid stationary phase packed in a column to separate, identify, and quantify components in a mixture with high resolution and sensitivity. Thin-Layer Chromatography (TLC) is a simpler, more cost-effective chromatographic technique where a thin layer of adsorbent material on a flat plate serves as the stationary phase, and the separation is achieved by the movement of a liquid mobile phase.
While both techniques are valuable for purity assessment, they offer different advantages. HPLC provides superior resolution, and quantitative accuracy, and is readily automated. TLC, particularly its high-performance version (HPTLC), offers high sample throughput at a lower cost and can be a rapid screening tool.
Experimental Protocols
Detailed methodologies for both HPLC and TLC are presented below as a starting point for the development of a validated purity assay for this compound.
High-Performance Liquid Chromatography (HPLC) Protocol
This proposed reversed-phase HPLC method is based on established methods for similar phenolic acids.
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (analytical grade)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: A common mobile phase for acidic compounds is a gradient of acidified water and an organic solvent. For example, a mixture of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B).
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol or a mixture of mobile phase components) to prepare a stock solution. Prepare a series of working standards by serial dilution.
-
Sample Preparation: Dissolve the this compound sample in the same solvent as the standard to a known concentration. Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by UV scan of the analyte (a starting point could be around 254 nm or 280 nm).
-
Gradient Elution: A typical gradient might start with a high percentage of Solvent A and gradually increase the percentage of Solvent B to elute the compound and any potential impurities.
-
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Thin-Layer Chromatography (TLC) Protocol
This proposed TLC method is suitable for a rapid assessment of purity.
Materials:
-
TLC plates pre-coated with silica (B1680970) gel 60 F254
-
Developing chamber
-
UV lamp (254 nm and 366 nm)
-
Capillary tubes for spotting
Reagents:
-
Toluene
-
Ethyl acetate
-
Formic acid or Acetic acid
-
Methanol (for sample and standard preparation)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: A mixture of non-polar and polar solvents is typically used. A potential mobile phase could be a mixture of Toluene:Ethyl Acetate:Formic Acid in a ratio of 5:4:1 (v/v/v).
-
Standard and Sample Preparation: Dissolve both the reference standard and the sample of this compound in methanol to a concentration of approximately 1 mg/mL.
-
Spotting: Using a capillary tube, apply small spots of the standard and sample solutions onto the TLC plate, about 1.5 cm from the bottom edge.
-
Development: Place the spotted plate in a developing chamber pre-saturated with the mobile phase. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization: After development, dry the plate and visualize the spots under a UV lamp at 254 nm.
-
Data Analysis: The presence of impurities is indicated by additional spots in the sample lane that are not present in the standard lane. The retention factor (Rf) of the main spot in the sample should match that of the standard.
Data Presentation: A Comparative Overview
The following table summarizes the expected quantitative performance of HPLC and TLC for the purity validation of this compound, based on data from structurally related compounds.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Thin-Layer Chromatography (TLC) |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | 0.1 - 1 µ g/spot |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL | 0.3 - 3 µ g/spot |
| Linearity (r²) | > 0.999 | 0.98 - 0.99 |
| Accuracy (% Recovery) | 98 - 102% | 90 - 110% |
| Precision (%RSD) | < 2% | 5 - 15% |
| Analysis Time per Sample | 15 - 30 minutes | 30 - 60 minutes (for multiple samples) |
| Resolution | High | Moderate to Low |
| Cost per Sample | High | Low |
| Throughput | Low to Medium | High |
Alternative Analytical Techniques
For orthogonal testing or more in-depth characterization, the following techniques can be considered:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides mass information for impurity identification.
-
Gas Chromatography (GC): Suitable for volatile impurities, may require derivatization of the analyte.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative analysis (qNMR).
-
Differential Scanning Calorimetry (DSC): Can be used to assess purity by analyzing the melting point depression.
Visualization of Analytical Workflows
The following diagrams illustrate the logical flow of the HPLC and TLC experimental procedures.
Caption: Workflow for HPLC Purity Validation.
Caption: Workflow for TLC Purity Validation.
A Comparative Analysis of the Antioxidant Activities of Protocatechuic Acid and 3-Formyl-4-hydroxybenzoic Acid
An Objective Guide for Researchers in Drug Discovery and Development
This guide provides a detailed comparison of the antioxidant properties of protocatechuic acid (PCA) and its derivative, 3-Formyl-4-hydroxybenzoic acid. While extensive research has elucidated the potent antioxidant capacity of protocatechuic acid, data on this compound remains scarce in publicly available literature. This document summarizes the existing experimental data for PCA, outlines its primary mechanism of action, and provides the experimental frameworks that would be necessary for a direct comparative evaluation of these two compounds.
Chemical Structures and Relationship
Protocatechuic acid (3,4-dihydroxybenzoic acid) is a well-characterized phenolic acid found in a variety of plants, fruits, and vegetables.[1][2] Its antioxidant activity is largely attributed to the catechol (3,4-dihydroxy) moiety, which can readily donate hydrogen atoms to neutralize free radicals.[3][4]
This compound is a derivative of PCA where a formyl group (-CHO) is introduced at the 3-position. This structural modification from a hydroxyl to a formyl group can be expected to alter the electronic properties and, consequently, the antioxidant potential of the molecule. A direct comparison using standardized assays is required to quantify this difference.
Below is a logical diagram illustrating the structural relationship between the two compounds.
Caption: Structural relationship between the compounds.
Quantitative Comparison of Antioxidant Activity
| Antioxidant Assay | Compound | IC₅₀ / Activity Value | Reference Compound | Source |
| DPPH Radical Scavenging | Protocatechuic Acid | IC₅₀: 8.8 µg/mL | Trolox (IC₅₀: 2.8 µg/mL) | [3] |
| ABTS Radical Scavenging | Protocatechuic Acid | IC₅₀: 5.2 µg/mL | Trolox (IC₅₀: 2.3 µg/mL) | [3] |
| Superoxide Anion Scavenging | Protocatechuic Acid | IC₅₀: 15.3 µg/mL | Trolox (IC₅₀: 4.2 µg/mL) | [3] |
| Ferric Reducing Power (FRAP) | Protocatechuic Acid | IC₅₀: 3.7 µg/mL | Trolox (IC₅₀: 3.7 µg/mL) | [3] |
| Cupric Reducing Power (CUPRAC) | Protocatechuic Acid | IC₅₀: 6.1 µg/mL | Trolox (IC₅₀: 6.1 µg/mL) | [3] |
Note: IC₅₀ is the concentration of a substance required to inhibit a specific biological or biochemical function by 50%. A lower IC₅₀ value indicates greater potency.
Cellular Mechanism of Action: The Nrf2 Signaling Pathway
Protocatechuic acid is known to exert its antioxidant effects not just by direct radical scavenging, but also by upregulating the cellular antioxidant defense system.[5][6] A primary mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[5][7] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress or activators like PCA, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This binding initiates the transcription of a suite of protective genes, including antioxidant enzymes like heme oxygenase-1 (HO-1) and glutathione (B108866) peroxidases.[5][8]
The diagram below illustrates the Nrf2 activation pathway.
Caption: Activation of the Nrf2 antioxidant pathway by PCA.
Experimental Protocols for Antioxidant Activity Assessment
To facilitate direct comparison between this compound and protocatechuic acid, standardized experimental protocols are essential. The following are detailed methodologies for common in vitro antioxidant assays.
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical.
-
Principle: The DPPH radical has a deep violet color with an absorption maximum around 517 nm. When reduced by an antioxidant, it becomes colorless. The decrease in absorbance is proportional to the radical scavenging activity.[4]
-
Reagents:
-
DPPH solution (0.1 mM in methanol)
-
Test compounds (dissolved in methanol (B129727) at various concentrations)
-
Positive control (e.g., Trolox or Ascorbic Acid)
-
-
Procedure:
-
Add 1.0 mL of the test compound solution at different concentrations to 2.0 mL of the DPPH solution.
-
Vortex the mixture thoroughly.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a spectrophotometer against a methanol blank.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample.
-
Plot the percentage of inhibition against the concentration to determine the IC₅₀ value.
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).
-
Principle: ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate. The blue-green ABTS•+ has an absorption maximum at 734 nm. In the presence of an antioxidant, the radical is reduced, and the solution loses color.
-
Reagents:
-
ABTS stock solution (7 mM)
-
Potassium persulfate solution (2.45 mM)
-
Test compounds (dissolved in an appropriate solvent)
-
-
Procedure:
-
Prepare the ABTS•+ working solution by mixing equal volumes of ABTS stock solution and potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ working solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add 10 µL of the test compound solution at different concentrations to 1.0 mL of the diluted ABTS•+ solution.
-
Incubate for 6 minutes at room temperature.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and determine the IC₅₀ value as described for the DPPH assay.
-
The workflow for a typical radical scavenging assay is depicted below.
References
- 1. Antioxidant Effects of Protocatechuic Acid and Protocatechuic Aldehyde: Old Wine in a New Bottle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocatechuic acid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. mdpi.com [mdpi.com]
- 6. Protocatechuic acid relieves ferroptosis in hepatic lipotoxicity and steatosis via regulating NRF2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocatechuic Acid Prevents oxLDL-Induced Apoptosis by Activating JNK/Nrf2 Survival Signals in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocatechuic acid attenuates cerebral aneurysm formation and progression by inhibiting TNF-alpha/Nrf-2/NF-kB-mediated inflammatory mechanisms in experimental rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to 3-Formyl-4-hydroxybenzoic Acid and Its Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the spectroscopic properties of 3-Formyl-4-hydroxybenzoic acid and its common precursors, 4-hydroxybenzoic acid and salicylaldehyde. Understanding the distinct spectral characteristics of these compounds is crucial for monitoring reaction progress, verifying purity, and elucidating the structure of related derivatives in synthetic and medicinal chemistry. This document presents quantitative spectroscopic data, detailed experimental protocols, and visual representations of the synthetic pathway and analytical workflow.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its precursors. This data is essential for distinguishing the product from its starting materials and potential by-products.
Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data
| Compound | Solvent | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
| This compound | DMSO-d₆ (Predicted) | 11.2 (s, 1H, -OH), 10.2 (s, 1H, -CHO), 8.1 (d, 1H), 7.8 (dd, 1H), 7.0 (d, 1H) | 191.5 (-CHO), 166.8 (-COOH), 162.1, 135.5, 130.2, 125.4, 118.0, 117.8 |
| 4-Hydroxybenzoic acid | DMSO-d₆ | 12.5 (br s, 1H, -COOH), 10.2 (br s, 1H, -OH), 7.79 (d, J=8.7 Hz, 2H), 6.82 (d, J=8.7 Hz, 2H)[1] | 167.6, 162.0, 132.0 (2C), 121.8, 115.6 (2C)[1] |
| Salicylaldehyde | CDCl₃ | 11.07 (s, 1H, -OH), 9.90 (s, 1H, -CHO), 7.55-7.45 (m, 2H), 7.00 (d, 1H), 6.90 (t, 1H)[2] | 196.5, 161.5, 136.7, 133.7, 119.4, 117.7, 117.4[3] |
Table 2: IR, Mass Spectrometry, and UV-Vis Spectroscopic Data
| Compound | IR Absorptions (cm⁻¹) | Mass Spec (m/z) | UV-Vis (λmax, nm) |
| This compound | ~3400-3200 (O-H), ~3000-2800 (C-H), ~1700-1680 (C=O, acid), ~1670-1650 (C=O, aldehyde) | 166 (M+), 149, 121, 93 | Not available |
| 4-Hydroxybenzoic acid | 3449 (O-H, acid), 3360 (O-H, phenol), 1663 (C=O), 1588 (C=C)[4] | 138 (M+), 121, 93, 65[5] | 256[6] |
| Salicylaldehyde | ~3200 (O-H), ~2850, 2750 (C-H, aldehyde), 1665 (C=O), 1600 (C=C)[3] | 122 (M+), 121, 93, 65[7][8] | 255, 325 |
Synthetic Pathway and Analytical Workflow
To provide a clearer understanding of the relationship between these compounds and the process of their analysis, the following diagrams illustrate a common synthetic route and a general spectroscopic workflow.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques cited in this guide. These should be adapted based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: The instrument is typically a 400 or 500 MHz spectrometer.
-
¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of -2 to 12 ppm, a relaxation delay of 1-5 seconds, and a pulse angle of 30-45 degrees.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay (2-10 seconds) are typically required compared to ¹H NMR. The spectral width is generally set from 0 to 220 ppm.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[9] Press the mixture into a thin, transparent pellet using a hydraulic press.[9]
-
Sample Preparation (Thin Film Method): Dissolve a small amount of the solid in a volatile solvent (e.g., dichloromethane (B109758) or acetone).[10] Drop the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the sample.[10]
-
Background Spectrum: Acquire a background spectrum of the empty sample compartment or a blank KBr pellet to subtract atmospheric and instrumental interferences.
-
Sample Spectrum: Place the prepared sample in the instrument's sample holder and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and compare them to known correlation tables and reference spectra.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS). For direct infusion, dissolve a small amount of the sample in an appropriate solvent.
-
Ionization: Ionize the sample using a suitable technique. Electron Ionization (EI) is common for GC-MS and provides extensive fragmentation, while Electrospray Ionization (ESI) is often used for LC-MS and is a softer ionization method.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Acquisition: Acquire the mass spectrum, which is a plot of ion intensity versus m/z.
-
Data Interpretation: Identify the molecular ion peak (M+) and analyze the fragmentation pattern to deduce the structure of the molecule.
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or water). The concentration should be adjusted to yield an absorbance value between 0.2 and 1.0 at the wavelength of maximum absorbance (λmax).
-
Blank Measurement: Fill a cuvette with the pure solvent and record a baseline spectrum to correct for solvent absorption.
-
Sample Measurement: Fill a matched cuvette with the sample solution and record the UV-Vis spectrum, typically over a range of 200-800 nm.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax), which are characteristic of the electronic transitions within the molecule.
References
- 1. bmse000583 4-Hydroxy-benzoic Acid at BMRB [bmrb.io]
- 2. researchgate.net [researchgate.net]
- 3. Salicylaldehyde | C7H6O2 | CID 6998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Benzoic acid, 4-hydroxy- [webbook.nist.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Salicylaldehyde(90-02-8) MS spectrum [chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. orgchemboulder.com [orgchemboulder.com]
biological evaluation of 3-Formyl-4-hydroxybenzoic acid derivatives against cancer cell lines
A review of synthetic derivatives of 3-Formyl-4-hydroxybenzoic acid and their biological efficacy against various cancer cell lines, providing researchers, scientists, and drug development professionals with comparative data and detailed experimental insights.
Derivatives of this compound represent a class of compounds with demonstrated potential in anticancer research. The structural scaffold, featuring a benzoic acid moiety with formyl and hydroxyl substitutions, allows for diverse chemical modifications, leading to a range of derivatives with varying cytotoxic activities. This guide provides a comparative overview of the biological evaluation of these derivatives against several cancer cell lines, supported by experimental data and methodologies to aid in further research and development.
In Vitro Cytotoxicity of this compound Derivatives
The anticancer potential of various derivatives, including Schiff bases and hydrazones, has been assessed against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, has been determined for these compounds. The data, while not exhaustive for a single, comprehensive study, has been aggregated from various sources to provide a comparative landscape.
For context, it is important to note that the parent compound, this compound, is recognized for its synthetic utility and has been noted to possess anticancer activity, potentially through mechanisms involving hydrogen bonding interactions and the induction of DNA damage.[1] However, specific IC50 values for the parent compound are not consistently reported in the comparative literature for cancer cell lines.
Below is a table summarizing the cytotoxic activity of various related hydroxybenzoic acid derivatives, which can serve as a benchmark for the evaluation of novel this compound analogs.
| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Thiadiazole-hydrazone | Compound 5b | MCF-7 (Breast) | 23.50 | [2] |
| Compound 5d | MDA-MB-231 (Breast) | 10.43 | [2] | |
| Compound 5i | HT-29 (Colon) | >100 | [2] | |
| Hydrazide-hydrazone | Compound 21 | LN-229 (Glioblastoma) | 0.77 | [3] |
| Hydroxybenzoate Magnesium Analog | 3-HBMg | HT-1080 (Fibrosarcoma) | ~1000 (at 1mM) | [4] |
| 4-HBMg | HT-1080 (Fibrosarcoma) | ~1000 (at 1mM) | [4] |
Experimental Protocols
The evaluation of the anticancer activity of these derivatives typically involves a series of standardized in vitro assays.
Cell Viability and Cytotoxicity Assay (MTT Assay)
A fundamental method to assess the cytotoxic effect of the compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, MDA-MB-231, HT-29) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The synthesized derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: After the treatment period, MTT solution is added to each well and incubated for a few hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Apoptosis Assays
To determine if the observed cytotoxicity is due to programmed cell death, apoptosis assays are performed.
-
Annexin V-FITC/PI Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Cells are treated with the compounds, harvested, and then stained with Annexin V-FITC (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, which enters cells with compromised membranes, indicating late apoptosis or necrosis).
-
Caspase Activity Assays: The activation of key executioner caspases, such as caspase-3 and caspase-7, is a hallmark of apoptosis. This can be measured using colorimetric or fluorometric assays that detect the cleavage of a specific substrate by the active caspase.
Signaling Pathways and Mechanisms of Action
While research specifically on this compound derivatives is emerging, studies on structurally related hydroxybenzoic and hydroxycinnamic acids provide insights into potential mechanisms of action.
Derivatives of hydroxybenzoic acids have been shown to induce apoptosis in cancer cells through the modulation of various signaling pathways. For instance, 3,4-dihydroxybenzoic acid (protocatechuic acid) has been found to induce apoptosis in human gastric adenocarcinoma cells through the sustained activation of JNK and p38 MAPK signaling pathways.[5] This leads to the downstream activation of caspases and apoptotic cell death.
Another related compound, ferulic acid (4-hydroxy-3-methoxycinnamic acid), is known to mediate its apoptotic effects by altering the expression of key proteins involved in the apoptotic cascade, including caspases, Bcl-2 family proteins (Bcl-2 and Bax), and PARP.[6] It can also block the activation of cell survival pathways such as the Akt signaling pathway.[6]
The experimental workflow for investigating these signaling pathways typically involves treating cancer cells with the compound of interest and then analyzing protein expression and phosphorylation status using techniques like Western blotting.
Caption: Experimental workflow for evaluating the anticancer activity of novel compounds.
The induction of apoptosis is a key mechanism for many anticancer agents. The signaling cascade leading to apoptosis can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of executioner caspases.
Caption: Simplified overview of apoptosis signaling pathways targeted by anticancer agents.
Conclusion and Future Directions
Derivatives of this compound hold promise as a scaffold for the development of novel anticancer agents. The available data, primarily from related hydroxybenzoic acid derivatives, suggest that these compounds can exhibit significant cytotoxicity against various cancer cell lines, often through the induction of apoptosis. Future research should focus on the systematic synthesis and evaluation of a broader range of this compound derivatives to establish clear structure-activity relationships. Furthermore, in-depth mechanistic studies are required to elucidate the specific signaling pathways modulated by these compounds, which will be crucial for their optimization and potential clinical translation. The use of 3D cell culture models and in vivo studies will also be important next steps to validate the therapeutic potential of the most promising candidates.
References
- 1. This compound | 584-87-2 | FF34543 [biosynth.com]
- 2. Synthesis, biological evaluation and in silico studies of novel thiadiazole-hydrazone derivatives for carbonic anhydrase inhibitory and anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid [ouci.dntb.gov.ua]
- 4. oatext.com [oatext.com]
- 5. Apoptotic effect of 3,4-dihydroxybenzoic acid on human gastric carcinoma cells involving JNK/p38 MAPK signaling activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ferulic acid-mediated modulation of apoptotic signaling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electronic and structural properties of 3-Formyl-4-hydroxybenzoic acid and related phenolic compounds, based on Density Functional Theory (DFT) studies. The objective is to offer a clear comparison of their performance and characteristics, supported by computational data. This information is valuable for researchers in medicinal chemistry, materials science, and drug development for understanding structure-activity relationships and designing novel molecules.
Data Presentation: Comparative Tables
The following tables summarize key quantitative data obtained from DFT calculations for this compound and a selection of related phenols. These parameters are crucial for understanding the chemical reactivity, stability, and spectroscopic properties of these molecules.
Table 1: Electronic Properties of Phenolic Compounds
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| This compound | Data not available | Data not available | Data not available |
| Salicylic Acid (2-hydroxybenzoic acid) | -6.646 | -1.816 | 4.83 |
| p-Hydroxybenzoic Acid | -9.3686 (for the most stable conformer) | -0.951 (for the most stable conformer) | 8.4176 |
| Vanillic Acid | Data not available in provided search results | Data not available in provided search results | Data not available in provided search results |
| Protocatechuic Acid (3,4-dihydroxybenzoic acid) | Data not available in provided search results | Data not available in provided search results | Data not available in provided search results |
Note: Data for Salicylic Acid and p-Hydroxybenzoic Acid are sourced from studies using DFT calculations[1][2]. The HOMO-LUMO gap is a key indicator of chemical reactivity and stability. A larger gap generally implies higher stability and lower reactivity.
Table 2: Selected Vibrational Frequencies (cm⁻¹) of Phenolic Compounds
| Compound | O-H Stretch (Carboxylic Acid) | C=O Stretch (Carboxylic Acid) | O-H Stretch (Phenolic) |
| This compound | Data not available | Data not available | Data not available |
| 4-Formylbenzoic Acid | ~3591 (monomer) | Data not available | N/A |
| p-Hydroxybenzoic Acid | ~3593 (monomer) | Data not available | Data not available |
| Salicylic Acid | Data not available in provided search results | Data not available in provided search results | Data not available in provided search results |
Note: Vibrational frequencies are crucial for the interpretation of infrared (IR) and Raman spectra. The values presented are computationally derived and may vary depending on the basis set and computational method used[2][3]. The O-H stretching frequency is particularly sensitive to hydrogen bonding.
Experimental and Computational Protocols
The data presented in this guide is based on computational studies employing Density Functional Theory (DFT). While specific experimental details for the synthesis and characterization of this compound are not detailed in the provided search results, a general computational protocol derived from comparative studies on related phenols is outlined below.
Computational Methodology:
A widely accepted computational approach for studying phenolic compounds involves the use of the Gaussian suite of programs. The typical methodology includes:
-
Geometry Optimization: The molecular structures of the compounds are optimized to their ground state using DFT, commonly with the B3LYP functional and a basis set such as 6-31G* or 6-311++G(d,p). This step is crucial to find the most stable conformation of the molecule.
-
Vibrational Frequency Analysis: Following geometry optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies). These calculations also provide theoretical infrared (IR) and Raman spectra.
-
Electronic Property Calculation: Key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are calculated. The HOMO-LUMO energy gap is then determined, which is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule.
-
Spectroscopic Simulations: Theoretical UV-Vis spectra can be simulated using Time-Dependent DFT (TD-DFT) to predict the electronic transitions. NMR chemical shifts can also be calculated to aid in the interpretation of experimental NMR data.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is often performed to investigate intramolecular interactions, such as hydrogen bonding, and to understand the charge distribution within the molecule.
Mandatory Visualization
The following diagrams illustrate the typical workflow of a comparative DFT study and the logical relationship between different computational steps.
Caption: Workflow of a comparative DFT study.
Caption: Relationship between molecular properties and applications.
References
A Comparative Guide to the Mechanism of Action of 3-Formyl-4-hydroxybenzoic Acid in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of 3-Formyl-4-hydroxybenzoic acid (FHBA) with structurally related phenolic compounds. The information presented herein is intended to facilitate research and development efforts by offering a clear, data-driven analysis of FHBA's potential mechanisms of action, supported by detailed experimental protocols and visual representations of key biological pathways.
Introduction
This compound (FHBA) is a synthetic derivative of 4-hydroxybenzoic acid, a naturally occurring phenolic compound. While research on FHBA is emerging, its structural analogs have demonstrated a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1] This guide will delve into the known and potential mechanisms of action of FHBA by comparing it with two well-characterized hydroxybenzoic acid derivatives: Protocatechuic acid (PCA) and Gallic acid (GA).
Data Presentation: Comparative Biological Activities
The following tables summarize the quantitative data on the antioxidant and anti-inflammatory activities of FHBA's structural analogs. Due to the limited availability of direct comparative studies on FHBA, data for protocatechuic acid and gallic acid are presented as key benchmarks. The antioxidant potential of phenolic compounds is often correlated with the number and position of hydroxyl groups on the aromatic ring.[2][3]
Table 1: Comparative Antioxidant Activity
| Compound | DPPH Radical Scavenging (% Inhibition at 50 µM) | ABTS Radical Scavenging (% Inhibition at 50 µM) | Ferric Reducing Antioxidant Power (FRAP) (µM Fe²⁺ at 50 µM) | Cupric Ion Reducing Antioxidant Capacity (CUPRAC) (µM Trolox Equivalents at 50 µM) |
| Protocatechuic Acid (3,4-dihydroxybenzoic acid) | ~75%[2] | 74.51%[2] | 44.22[2] | 60.53[2] |
| Gallic Acid (3,4,5-trihydroxybenzoic acid) | >90% (at lower concentrations)[4] | 79.50%[2] | 158.10[2] | 73.85[2] |
| 2,3-dihydroxybenzoic acid | Not available | 86.40%[2] | 173.79[2] | 60.83[2] |
| 2,5-dihydroxybenzoic acid | Not available | 80.11%[2] | 236.00[2] | 68.77[2] |
Table 2: Comparative Anti-inflammatory Activity
| Compound | Nitric Oxide (NO) Production Inhibition | Inhibition of Protein Denaturation |
| 4-Hydroxybenzoic Acid | No significant effect[5][6] | Not available |
| Protocatechuic Acid (3,4-dihydroxybenzoic acid) | Effective inhibitor[5][6][7] | Not available |
| Gallic Acid (3,4,5-trihydroxybenzoic acid) | Significant inhibition | Potent inhibitor |
Note: Specific IC50 values for the anti-inflammatory activity of these compounds can vary between studies and experimental conditions. The data presented indicates the general trend of their activity. Direct quantitative anti-inflammatory data for this compound is a key area for future investigation.
Signaling Pathways and Mechanisms of Action
The biological activities of hydroxybenzoic acids are primarily attributed to their ability to modulate key signaling pathways involved in oxidative stress and inflammation.
Antioxidant Mechanism: The Nrf2/ARE Pathway
The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response.[8][9] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant and cytoprotective genes.[8][10] Phenolic compounds, including derivatives of hydroxybenzoic acid, are known to activate this pathway.[11]
Anti-inflammatory Mechanism: The NF-κB Pathway
The NF-κB signaling pathway is a cornerstone of the inflammatory response, regulating the expression of pro-inflammatory cytokines, chemokines, and enzymes like COX-2 and iNOS.[12][13][14] Many phenolic compounds exert their anti-inflammatory effects by inhibiting the activation of NF-κB.[15]
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the antioxidant and anti-inflammatory activities of phenolic compounds.
Antioxidant Activity Assays
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
-
Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol).
-
Prepare a fresh solution of DPPH in methanol (B129727) (e.g., 0.1 mM).
-
In a 96-well plate, add various concentrations of the test compound to the wells.
-
Add the DPPH solution to each well and incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity.
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
-
Principle: This assay is based on the ability of an antioxidant to scavenge the blue-green ABTS radical cation (ABTS•+), which is generated by the oxidation of ABTS with potassium persulfate. The reduction of the radical cation by the antioxidant is measured by the decrease in absorbance.
-
Protocol:
-
Prepare the ABTS radical cation solution by mixing ABTS stock solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours.
-
Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline) to obtain a specific absorbance at 734 nm.
-
Add various concentrations of the test compound to a 96-well plate.
-
Add the diluted ABTS•+ solution to each well and incubate at room temperature for a short period (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of radical scavenging activity.
-
Anti-inflammatory Activity Assays
1. Nitric Oxide (NO) Scavenging Assay (in LPS-stimulated Macrophages)
-
Principle: This cell-based assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophages (e.g., RAW 264.7 cells) stimulated with lipopolysaccharide (LPS). The amount of nitrite (B80452), a stable product of NO, in the cell culture supernatant is quantified using the Griess reagent.
-
Protocol:
-
Culture macrophage cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Add Griess reagent to the supernatant and incubate at room temperature.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration from a standard curve and calculate the percentage of NO inhibition.
-
2. Inhibition of Protein Denaturation Assay
-
Principle: This assay assesses the anti-inflammatory activity of a compound by its ability to inhibit the heat-induced denaturation of a protein, such as bovine serum albumin (BSA). Protein denaturation is a well-documented cause of inflammation.
-
Protocol:
-
Prepare a solution of the test compound at various concentrations.
-
Add a solution of BSA to each concentration of the test compound.
-
Incubate the mixture at a physiological pH and then heat to induce denaturation (e.g., 72°C for 5 minutes).
-
After cooling, measure the turbidity of the solutions spectrophotometrically at 660 nm.
-
Calculate the percentage of inhibition of protein denaturation.
-
Conclusion and Future Directions
This guide provides a comparative framework for understanding the potential mechanism of action of this compound. Based on the analysis of its structural analogs, protocatechuic acid and gallic acid, it is plausible that FHBA possesses both antioxidant and anti-inflammatory properties, likely mediated through the Nrf2 and NF-κB signaling pathways, respectively.
However, there is a clear need for direct experimental validation of FHBA's biological activities. Future research should focus on:
-
Quantitative assessment of FHBA's antioxidant and anti-inflammatory activities using the standardized assays outlined in this guide to determine its potency (e.g., IC50 values) relative to established compounds.
-
Mechanistic studies to confirm the modulation of the Nrf2 and NF-κB pathways by FHBA in relevant cell models.
-
In vivo studies to evaluate the efficacy and safety of FHBA in animal models of diseases associated with oxidative stress and inflammation.
By addressing these research gaps, a more complete understanding of the therapeutic potential of this compound can be achieved, paving the way for its potential development as a novel therapeutic agent.
References
- 1. Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of the Neuroprotective and Anti-Inflammatory Effects of the Anthocyanin Metabolites, Protocatechuic Acid and 4-Hydroxybenzoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the Neuroprotective and Anti-Inflammatory Effects of the Anthocyanin Metabolites, Protocatechuic Acid and 4-Hydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocatechuic acid - Wikipedia [en.wikipedia.org]
- 8. Natural antioxidants that act against Alzheimer’s disease through modulation of the NRF2 pathway: a focus on their molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Nrf2-mediated therapeutic effects of dietary flavones in different diseases [frontiersin.org]
- 10. Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hydroxybenzoic acid isomers and the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potential of 3-Formyl-4-hydroxybenzoic Acid: A Comparative Analysis in Emerging Research
For researchers, scientists, and drug development professionals, 3-Formyl-4-hydroxybenzoic acid is emerging as a versatile molecule with a range of potential therapeutic applications. This guide provides a comparative overview of its performance, drawing from peer-reviewed literature, to highlight its standing against other relevant compounds in key biological activities.
This compound, a derivative of the widely studied p-hydroxybenzoic acid, possesses a unique chemical structure that lends itself to diverse biological interactions. Its potential applications span from anticancer and antimicrobial to enzymatic inhibition. This guide synthesizes available data to offer a clear comparison of its efficacy and mechanisms of action.
Comparative Analysis of Biological Activity
While direct comparative studies on this compound are still emerging, research on the broader family of hydroxybenzoic acids provides a valuable framework for understanding its potential. The following sections compare its activities with related compounds based on available literature.
Acetylcholinesterase Inhibition: A Potential Neuroprotective Agent
In the context of neurodegenerative diseases, the inhibition of acetylcholinesterase (AChE) is a key therapeutic strategy. A study on various hydroxybenzoic acids as AChE inhibitors provides insightful, albeit indirect, comparative data. While this compound was not specifically tested, the inhibitory activities of its structural relatives offer a performance benchmark.
Below is a summary of the inhibitory concentrations (IC50) and binding constants (Ka) for several hydroxybenzoic acid derivatives against AChE. Lower IC50 and higher Ka values indicate greater potency.
| Compound | IC50 (µmol/µmol of AChE) | Binding Constant (Ka) (L/mol) |
| Methyl Syringinate | 5.50 | 253.16 x 10³ |
| 3-Hydroxybenzoic Acid | Not Reported | Not Reported |
| Gallic Acid | 9.32 | 51.55 x 10³ |
| Protocatechuic Acid | Not Reported | Not Reported |
| Vanillic Acid | Not Reported | Not Reported |
| Ethyl Vanillate | 34.19 | 38.76 x 10³ |
| Ethylhydroxybenzoate | 31.38 | 20.53 x 10³ |
Data sourced from a study on hydroxybenzoic acids as acetylcholinesterase inhibitors.
The data suggests that modifications to the core hydroxybenzoic acid structure significantly impact its AChE inhibitory activity. The high potency of methyl syringinate highlights the potential for derivatives of this class. Further research is warranted to determine the specific inhibitory capacity of this compound and to understand how its formyl group influences binding to the active site of AChE.
Anticancer and Photocatalytic Properties
Preliminary research suggests that this compound exhibits anticancer activity.[1] This activity may be attributed to its ability to induce DNA damage in cancer cells through photolysis, a process potentially enhanced by its photocatalytic properties.[1] It is described as a synthetic compound and an azobenzene, which points to its potential in photodynamic therapy.[1] However, quantitative comparative studies against established anticancer agents or other photocatalytic compounds are not yet available in the reviewed literature.
Antimicrobial and Antioxidant Potential
The broader class of p-hydroxybenzoic acid derivatives is well-documented for its antimicrobial, antialgal, antimutagenic, anti-inflammatory, and antioxidant properties. These activities are often linked to the presence of the hydroxyl group on the benzene (B151609) ring. The introduction of a formyl group in this compound may modulate these activities, but specific comparative data is needed to quantify this effect.
Experimental Methodologies
To facilitate further research and replication, detailed experimental protocols from the cited literature are crucial.
Acetylcholinesterase Inhibition Assay (Calorimetric and Docking Simulation)
Objective: To determine the inhibitory effect of hydroxybenzoic acids on acetylcholinesterase activity.
Methodology:
-
Calorimetric Analysis: The interaction between the compounds and AChE is studied using isothermal titration calorimetry (ITC) to determine the binding constant (Ka).
-
Enzymatic Activity Assay: The IC50 values are determined by measuring the enzymatic activity of AChE in the presence of varying concentrations of the inhibitor. The rate of acetylcholine (B1216132) hydrolysis is monitored spectrophotometrically.
-
Molecular Docking Simulation: Computational docking studies are performed to predict the binding mode of the inhibitors within the active site of AChE and to identify key molecular interactions.
Visualizing Molecular Interactions and Workflows
To better understand the complex biological processes and experimental setups, the following diagrams are provided.
Caption: Proposed mechanism of neuroprotection via acetylcholinesterase inhibition.
Caption: Workflow for evaluating acetylcholinesterase inhibitors.
Future Directions
The current body of research provides a promising, yet incomplete, picture of the applications of this compound. To fully realize its potential, future studies should focus on:
-
Direct Comparative Studies: Conducting head-to-head comparisons of this compound with existing therapeutic agents for specific applications.
-
Quantitative Structure-Activity Relationship (QSAR) Studies: Systematically modifying the structure of this compound to understand how different functional groups influence its biological activity.
-
In Vivo Studies: Progressing from in vitro assays to animal models to evaluate the efficacy, toxicity, and pharmacokinetic profile of the compound.
By pursuing these research avenues, the scientific community can build a more comprehensive understanding of this compound and pave the way for its potential translation into novel therapeutic agents.
References
side-by-side comparison of synthesis methods for 3-Formyl-4-hydroxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 3-Formyl-4-hydroxybenzoic acid, a key intermediate in the pharmaceutical and fine chemical industries, can be achieved through various formylation methods. This guide provides a side-by-side comparison of the most common synthetic routes, offering detailed experimental protocols, quantitative performance data, and a visual representation of the synthetic pathways.
I. Comparison of Synthesis Methods
The selection of a synthetic method for the formylation of 4-hydroxybenzoic acid is critical and depends on factors such as desired yield, regioselectivity, reaction conditions, and safety considerations. Below is a summary of the key performance indicators for three prominent methods.
| Method | Key Reagents | Reaction Conditions | Yield (%) | Regioselectivity | Advantages | Disadvantages |
| Modified Duff Reaction | 4-hydroxybenzoic acid, MgCl₂, Paraformaldehyde, Triethylamine (B128534) | Anhydrous THF, Reflux (approx. 75°C), 4 hours | 80-95% | Exclusively ortho-formylation | High yield, High regioselectivity, Mild conditions | Requires anhydrous conditions |
| Vilsmeier-Haack Reaction | 4-hydroxybenzoic acid, DMF, POCl₃ (or SOCl₂) | Varies (room temp. to heating), Time varies (mins to hours) | Good to Excellent | Ortho-directing | Versatile, Can be performed under solvent-free conditions | Use of hazardous reagents (POCl₃, SOCl₂) |
| Reimer-Tiemann Reaction | 4-hydroxybenzoic acid, Chloroform (B151607), Strong base (e.g., NaOH) | Biphasic system, Heating | Moderate | Primarily ortho, but para-isomer can form | Does not require anhydrous or acidic conditions | Moderate yields, Potential for side reactions |
II. Experimental Protocols
A. Modified Duff Reaction (High-Yield Ortho-Formylation)
This method, adapted from a procedure for substituted phenols, offers excellent yields and high regioselectivity for the ortho-formylation of 4-hydroxybenzoic acid.[1]
Materials:
-
4-hydroxybenzoic acid
-
Anhydrous Magnesium Chloride (MgCl₂)
-
Paraformaldehyde
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
1 N Hydrochloric acid (HCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a dry, three-necked round-bottom flask purged with argon, add anhydrous magnesium chloride (2.0 eq) and paraformaldehyde (3.0 eq).
-
Add anhydrous THF via syringe.
-
Add triethylamine (2.0 eq) dropwise via syringe and stir the mixture for 10 minutes.
-
Add 4-hydroxybenzoic acid (1.0 eq) dropwise via syringe.
-
Heat the reaction mixture to a gentle reflux (approximately 75°C) for 4 hours.
-
Cool the reaction mixture to room temperature and add diethyl ether.
-
Transfer the organic phase to a separatory funnel and wash successively with 1 N HCl and water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography.
B. Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a versatile method for formylating electron-rich aromatic compounds.[2][3] The Vilsmeier reagent is typically prepared in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[2][3]
Materials:
-
4-hydroxybenzoic acid
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)
-
Appropriate solvent (e.g., dichloromethane, or solvent-free)
-
Ice
-
Sodium bicarbonate solution
Procedure:
-
In a flask, prepare the Vilsmeier reagent by slowly adding POCl₃ (or SOCl₂) to DMF at 0°C.
-
Add 4-hydroxybenzoic acid to the freshly prepared Vilsmeier reagent.
-
Stir the reaction mixture at room temperature or with gentle heating. The reaction progress can be monitored by thin-layer chromatography.
-
Upon completion, pour the reaction mixture onto crushed ice.
-
Neutralize the mixture with a sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer and concentrate it to obtain the crude product.
-
Purify by recrystallization or column chromatography.
C. Reimer-Tiemann Reaction
The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols.[4] It involves the reaction of a phenol (B47542) with chloroform in the presence of a strong base.[5][6]
Materials:
-
4-hydroxybenzoic acid
-
Chloroform (CHCl₃)
-
Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)
-
Water
-
Ethanol (optional, as a co-solvent)
-
Hydrochloric acid (for acidification)
Procedure:
-
Dissolve 4-hydroxybenzoic acid in an aqueous solution of sodium hydroxide.
-
Heat the solution and add chloroform dropwise with vigorous stirring. The reaction is often exothermic and may require cooling to maintain the desired temperature.[4]
-
After the addition is complete, continue heating the mixture for a specified time to ensure the reaction goes to completion.
-
Cool the reaction mixture and acidify with hydrochloric acid.
-
The product will precipitate out of the solution.
-
Filter the precipitate, wash with cold water, and dry.
-
Further purification can be achieved by recrystallization.
III. Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the described synthesis methods.
Caption: Overview of synthetic routes to this compound.
Caption: A generalized workflow for the synthesis and analysis of the target compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. ajrconline.org [ajrconline.org]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 5. REIMER TIEMANN REACTION: A USEFUL METHOD FOR AROMATIC FORMYLATION – My chemistry blog [mychemblog.com]
- 6. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
Assessing the Photostability of 3-Formyl-4-hydroxybenzoic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The intrinsic photostability of pharmaceutical compounds is a critical parameter influencing their development, formulation, and packaging. This guide provides a comparative assessment of the photostability of 3-Formyl-4-hydroxybenzoic acid and its derivatives, benchmarked against structurally related phenolic compounds. Due to the limited direct photostability data on this compound, this guide draws comparisons from available literature on similar molecules, including vanillic acid and other phenolic aldehydes. The experimental protocols outlined below are based on established international guidelines for photostability testing.
Comparative Photostability Data
| Compound/Derivative | Chemical Structure | Solvent/Medium | Reported Photostability Data | Reference |
| This compound | 3-CHO-4-OH-C₆H₃COOH | Data not available | No quantitative data found in the searched literature. | N/A |
| Vanillic Acid (4-hydroxy-3-methoxybenzoic acid) | 4-OH-3-MeO-C₆H₃COOH | Aqueous | Generally considered stable under normal conditions. | [1][2][3] |
| Salicylaldehyde (2-hydroxybenzaldehyde) | 2-OH-C₆H₄CHO | Various | Known to be photoreactive and can undergo various photochemical transformations. | [4] |
| p-Hydroxybenzoic acid | 4-OH-C₆H₄COOH | Aqueous | Undergoes photodegradation, with kinetics fitting a pseudo-first-order model. The degradation rate is influenced by the concentration of the acid. | [5] |
| Phenolic Aldehydes (general) | Ar-CHO (with OH groups) | Aqueous | Degradation rates are influenced by pH and temperature. Quantum yields can be determined using competitive kinetic methods. | [6] |
Note: The data presented for analogous compounds are for comparative purposes and the actual photostability of this compound derivatives may vary. Experimental verification is crucial.
Experimental Protocols
The following protocols are derived from the ICH Harmonised Tripartite Guideline Q1B on Photostability Testing of New Drug Substances and Products and methodologies reported for similar phenolic compounds.[6]
Forced Degradation Study (Stress Testing)
Objective: To evaluate the overall photosensitivity of the material, identify degradation products, and elucidate degradation pathways.
Methodology:
-
Sample Preparation: Prepare solutions of this compound and its derivatives in a suitable solvent (e.g., methanol, acetonitrile, or water, depending on solubility) at a concentration of approximately 1 mg/mL. Prepare a dark control sample wrapped in aluminum foil.
-
Light Source: Use a light source capable of emitting both UV and visible light, such as a xenon arc lamp or a metal halide lamp. The light source should comply with ICH Q1B guidelines, providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter.[6]
-
Exposure: Expose the samples to the light source in a controlled temperature chamber. Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Analysis: Analyze the samples and the dark control at each time point using a stability-indicating HPLC method with a photodiode array (PDA) detector to quantify the parent compound and detect any degradation products. Mass spectrometry (LC-MS) can be used to identify the structure of the degradation products.
Confirmatory Photostability Testing
Objective: To determine the photostability characteristics under standardized conditions to inform on manufacturing, packaging, and labeling requirements.
Methodology:
-
Sample Preparation: Prepare samples of the drug substance, and if applicable, the formulated drug product. Include samples in the proposed immediate packaging and, for comparison, exposed samples. Prepare dark control samples for each condition.
-
Light Source and Exposure: Follow the same light source and exposure conditions as outlined in the forced degradation study, adhering to the minimum exposure levels specified in ICH Q1B.[6]
-
Analysis: After the exposure period, visually inspect all samples for any changes in physical properties (e.g., color, clarity). Assay the exposed and dark control samples for the parent compound and degradation products using a validated stability-indicating analytical method.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for assessing the photostability of a new chemical entity.
References
- 1. Vanillic acid - Wikipedia [en.wikipedia.org]
- 2. Vanillic Acid | C8H8O4 | CID 8468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: Showing metabocard for Vanillic acid (HMDB0000484) [hmdb.ca]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 3-Formyl-4-hydroxybenzoic Acid: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of 3-Formyl-4-hydroxybenzoic acid is paramount for laboratory safety and compliance. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this chemical waste stream effectively. Adherence to these protocols will minimize risks and ensure that all disposal activities align with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). The compound is classified with several hazards that necessitate careful handling to avoid exposure.
| Hazard Classification | Description |
| Acute Toxicity (Oral), Category 4 | Harmful if swallowed.[1] |
| Skin Irritation, Category 2 | Causes skin irritation.[1] |
| Serious Eye Irritation, Category 2 | Causes serious eye irritation.[1] |
| Skin Sensitisation, Category 1 | May cause an allergic skin reaction.[1] |
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side-shields or goggles.[2]
-
Hand Protection: Use chemically resistant gloves.
-
Respiratory Protection: If dust is generated, use a NIOSH/MSHA approved respirator.[3]
-
Protective Clothing: Wear a lab coat or other protective clothing to prevent skin contact.[3]
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through an approved waste disposal plant or industrial combustion.[1] Always follow local, state, and federal regulations for chemical waste disposal.
-
Container Management:
-
Keep the waste chemical in its original, clearly labeled container.
-
Do not mix this compound with other waste materials.
-
Ensure the container is tightly sealed and stored in a well-ventilated area prior to disposal.
-
-
Waste Collection:
-
For solid waste, carefully transfer the material into a designated, labeled hazardous waste container.
-
Avoid generating dust during transfer. If there is a risk of dust, use appropriate engineering controls such as a fume hood.
-
-
Spill Management:
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed environmental disposal company.
-
Provide the waste disposal company with a copy of the Safety Data Sheet (SDS).
-
Handle uncleaned, empty containers as you would the product itself.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for 3-Formyl-4-hydroxybenzoic Acid
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This document provides essential, immediate safety and logistical information for handling 3-Formyl-4-hydroxybenzoic acid (CAS No. 584-87-2), including personal protective equipment (PPE) guidelines, operational procedures, and disposal plans. Adherence to these protocols is critical for minimizing risks and ensuring the well-being of all laboratory personnel.
Hazard Identification and Classification
This compound is classified with the following hazards:
Hazard Pictogram:
Personal Protective Equipment (PPE) Requirements
Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Best Practices |
| Eyes/Face | Safety glasses with side-shields or goggles, Face shield | Eye protection must be worn. For operations with a higher risk of splashing or dust generation, a face shield should be used in addition to goggles. Ensure eye protection is tested and approved under appropriate government standards such as OSHA 29 CFR 1910.133 or European Standard EN166.[5] |
| Skin/Hands | Chemical-resistant gloves (e.g., nitrile rubber) | Wear appropriate protective gloves to prevent skin exposure.[5] If you intend to reuse gloves, clean them before removal and allow them to air out.[1] Preventive skin protection, such as barrier creams, is recommended.[1] |
| Body | Laboratory coat, Protective clothing | Wear suitable protective clothing to prevent skin contact.[6] Contaminated clothing should be removed and washed before reuse.[1][7] |
| Respiratory | NIOSH/MSHA or European Standard EN 149 approved respirator | Respiratory protection is required when dust is generated or in case of inadequate ventilation.[1] Follow OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149.[5] |
Operational and Handling Plan
A systematic approach to handling this compound will minimize exposure and ensure safety.
Engineering Controls
-
Ventilation: Use only in well-ventilated areas.[1] Local exhaust ventilation is recommended to control airborne dust.[4] Ensure safety showers and eyewash stations are close to the workstation.[5]
-
Dust Control: The enrichment of fine dust can lead to a danger of dust explosion.[1] Use measures to prevent dust generation and accumulation.[1] Ground and bond containers and receiving equipment.[1]
Safe Handling Practices
-
Avoid Contact: Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[7]
-
Hygiene: Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in work areas.[1][7] Remove contaminated clothing and protective equipment before entering eating areas.[1]
-
Storage: Keep containers tightly closed and securely sealed when not in use.[6][7] Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[5][6][8]
Emergency and Disposal Plan
Being prepared for accidental exposure or spills is a critical component of laboratory safety.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult or irritation persists, seek medical attention.[1][6] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water.[1] If skin irritation or a rash occurs, get medical advice or attention.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[6] Remove contact lenses if present and easy to do.[1] Continue rinsing. Seek immediate medical attention.[6] |
| Ingestion | Rinse mouth with water (only if the person is conscious).[1] Do NOT induce vomiting.[1][6] Call a poison center or doctor if you feel unwell.[2] |
Accidental Release Measures
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure adequate ventilation of the affected area.[1]
-
Containment: Prevent the product from entering drains.
-
Clean-up: For dry spills, take up mechanically (e.g., sweep or vacuum) and place in appropriate containers for disposal.[1] Avoid generating dust.[2]
-
Decontaminate: Clean the spill area thoroughly.
Disposal Plan
-
Chemical Waste: Dispose of contents and containers in accordance with local, regional, and national regulations. The preferred method of disposal is to send it to an approved waste disposal plant.
-
Contaminated Packaging: Handle contaminated packages in the same way as the substance itself.[1] Completely emptied packages can be recycled.[1]
-
Environmental Precautions: Do not allow the chemical to enter drains, surface water, or ground water.[1]
References
- 1. chemos.de [chemos.de]
- 2. merckmillipore.com [merckmillipore.com]
- 3. 3-ホルミル-4-ヒドロキシ安息香酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. dcfinechemicals.com [dcfinechemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
